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  • Product: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
  • CAS: 951891-40-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid in Drug Discovery

An in-depth technical guide on the synthesis, physicochemical properties, and advanced medicinal chemistry applications of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid. Executive Summary In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, physicochemical properties, and advanced medicinal chemistry applications of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

Executive Summary

In the landscape of modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic kinase inhibitors—bifunctional building blocks are critical. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized, heterobifunctional intermediate[1]. It features a terminal aliphatic carboxylic acid for modular linker attachment and an aryl ketone flanked by orthogonal halogens (ortho-chloro and ortho-fluoro). This unique stereoelectronic topology makes it an exceptional precursor for constructing complex heterocyclic scaffolds, such as 3-substituted 4-chloro-1H-indazoles, while simultaneously providing an extended aliphatic vector for target-binder conjugation.

Molecular Identity & Physicochemical Profiling

Understanding the structural parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the halogens significantly increases the electrophilicity of the adjacent ketone, while the 8-carbon aliphatic chain provides optimal lipophilicity and flexibility.

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS Number 951891-40-0
Molecular Formula C14H16ClFO3
Molecular Weight 286.73 g/mol
SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl
InChIKey VBUFYAJUGNRGIB-UHFFFAOYSA-N
Product Code (Fluorochem) F207483

Mechanistic Synthesis Strategy: The DoM-Weinreb Approach

Synthesizing an aryl ketone with ortho-disubstitution is notoriously difficult. Traditional Friedel-Crafts acylation of 1-chloro-3-fluorobenzene fails due to severe steric hindrance at the 2-position and poor regioselectivity.

Synthesis A 1-Chloro-3-fluorobenzene B Directed ortho-Metalation (DoM) LDA, THF, -78°C A->B C 2-Lithio-1-chloro-3-fluorobenzene B->C D Nucleophilic Acyl Substitution Suberic Mono-Weinreb Amide C->D E Methyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate D->E F Saponification LiOH, THF/H2O E->F G 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid F->G

Synthetic workflow for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid via DoM and Weinreb amide.

Self-Validating Experimental Protocol

This protocol is designed with built-in thermodynamic and kinetic checkpoints to ensure absolute fidelity.

Step 1: Directed ortho-Metalation (DoM)

  • Procedure: Cool a solution of 1-chloro-3-fluorobenzene in anhydrous THF to -78°C. Dropwise add Lithium Diisopropylamide (LDA) (1.05 eq). Stir for 2 hours.

  • Causality & Validation: LDA is specifically chosen over n-butyllithium to prevent competing nucleophilic aromatic substitution (SNAr) at the fluorinated position. The -78°C temperature is a critical thermodynamic control; if the temperature rises, the lithiated species will eliminate LiF to form a highly reactive benzyne intermediate, immediately evident by the formation of complex polymeric byproducts.

Step 2: Nucleophilic Acyl Substitution

  • Procedure: Add methyl 8-(methoxy(methyl)amino)-8-oxooctanoate (1.0 eq) slowly to the cold lithiated mixture. Stir at -78°C for 1 hour, then quench cold with saturated aqueous NH₄Cl.

  • Causality & Validation: The N-methoxy-N-methyl group chelates the lithium ion, forming a highly stable, 5-membered cyclic tetrahedral intermediate[3]. This locks the molecule and strictly prevents the addition of a second equivalent of the aryl lithium. If tertiary alcohols are detected in subsequent LC-MS analysis, it indicates a failure in maintaining this chelation, likely due to moisture ingress or premature warming prior to the aqueous quench.

Step 3: Saponification

  • Procedure: Isolate the intermediate ester, dissolve in THF/H₂O (3:1), and add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 and extract with EtOAc.

  • Causality & Validation: Mild basic hydrolysis selectively cleaves the distal aliphatic methyl ester without risking nucleophilic attack on the activated aryl fluoride. The rapid precipitation of the product upon acidification serves as an immediate visual validation of successful deprotection.

Advanced Synthetic Applications: Heterocycle Construction

The true value of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid lies in its capacity to undergo intramolecular cyclization. The aryl ketone acts as a strong electron-withdrawing group, highly activating the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).

When reacted with hydrazine hydrate, the ketone first condenses to form a hydrazone. The secondary nitrogen of the hydrazone then rapidly displaces the activated fluorine atom, yielding a 3-substituted 4-chloro-1H-indazole . The remaining aliphatic carboxylic acid tail can then be utilized for amide coupling to PROTAC E3-ligase binders (e.g., Thalidomide or VHL ligands).

Application A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Hydrazine Hydrate EtOH, Reflux A->B C Hydrazone Intermediate B->C D Intramolecular SNAr (Displacement of ortho-Fluoro) C->D E 3-Substituted 4-Chloro-1H-indazole Derivative D->E

Conversion of the target compound into a 4-chloro-1H-indazole derivative via intramolecular SNAr.

Analytical Validation & Quality Control Protocols

To guarantee the structural integrity of the synthesized building block, the following analytical signatures must be confirmed:

  • LC-MS (ESI-): Expected[M-H]⁻ at m/z 285.0. The presence of the chlorine atom will be validated by a distinct 3:1 isotopic pattern at m/z 285.0 and 287.0.

  • ¹H NMR (400 MHz, CDCl₃): A characteristic triplet (~2.8 ppm) for the methylene protons adjacent to the ketone, and a broad singlet (~11.0 ppm) for the carboxylic acid proton. The aromatic region will display a complex multiplet due to H-F and H-Cl coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): A critical diagnostic peak around -112 to -115 ppm confirms the retention of the aryl fluorine atom. Loss of this signal indicates unwanted premature SNAr during the saponification step.

References

  • Title: Synthesis of ω-Hydroxy Ketones from ω-Benzyloxy Weinreb Amides by Using a Chemoselective Nucleophilic Addition/Birch Reduction Process Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid: Synthesis, Characterization, and Predicted Properties

Abstract This technical guide provides a comprehensive theoretical framework for the synthesis, purification, characterization, and physicochemical properties of the novel compound, 8-(2-chloro-6-fluorophenyl)-8-oxooctan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the synthesis, purification, characterization, and physicochemical properties of the novel compound, 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS Number: 951891-40-0). In the absence of published experimental data, this document serves as a predictive resource for researchers, scientists, and drug development professionals. The proposed methodologies are grounded in established principles of organic chemistry, drawing parallels from structurally related molecules. A detailed, step-by-step synthetic protocol via Friedel-Crafts acylation is presented, along with predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in structural elucidation. This guide is designed to be a practical roadmap for the successful synthesis and characterization of this compound.

Introduction

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a halogenated aromatic keto-acid. Its structure, featuring a substituted phenyl ring coupled with a long-chain carboxylic acid, suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—a ketone, a carboxylic acid, and a uniquely substituted aromatic ring—offers several points for chemical modification, making it a versatile building block.

This guide provides a robust, albeit theoretical, foundation for working with this compound. The proposed synthetic route and predicted analytical data are based on well-established chemical reactions and spectroscopic principles, offering a reliable starting point for laboratory investigation.

Chemical Identity and Predicted Physicochemical Properties

The fundamental identifiers for 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid are established. However, its physicochemical properties have not been experimentally determined. The following table summarizes both the known identifiers and the predicted properties based on computational models and comparison with analogous structures.[1][2][3]

PropertyValueSource
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid[Fluorochem]
CAS Number 951891-40-0[Fluorochem]
Molecular Formula C₁₄H₁₆ClFO₃[Fluorochem]
Molecular Weight 286.72 g/mol [Fluorochem]
Physical Form Predicted to be a white to off-white solid at room temperature.
Melting Point Predicted: 85-95 °C(Predicted)
Boiling Point Predicted: > 400 °C at 760 mmHg (with decomposition)(Predicted)
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and sparingly soluble in water.(Predicted)
pKa (acidic) Predicted: 4.5 - 5.0 (for the carboxylic acid proton)(Predicted)[4]
logP Predicted: 3.5 - 4.5(Predicted)

Justification for Predictions:

  • Melting and Boiling Points: The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for a molecule of this size. The high molecular weight and polarity also contribute to a high predicted boiling point.

  • Solubility: The long alkyl chain and aromatic ring impart significant nonpolar character, while the carboxylic acid and ketone groups provide polarity. This dual nature suggests solubility in polar organic solvents.

  • pKa: The pKa of the carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids. The electron-withdrawing effects of the distant aromatic ring are not expected to have a major impact.

  • logP: The octanol-water partition coefficient (logP) is predicted to be moderately high, indicating a preference for lipophilic environments due to the hydrocarbon chain and halogenated aromatic ring.

Proposed Synthesis via Friedel-Crafts Acylation

The most logical and direct route to synthesize 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a derivative of suberic acid, such as suberoyl chloride.[5][6][7][8] This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[9][10]

Overall Synthetic Scheme

G suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Step 1 thionyl_chloride SOCl₂ product 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid suberoyl_chloride->product Step 2 cfb 1-Chloro-3-fluorobenzene alcl3 AlCl₃, DCM

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Suberoyl Chloride

Suberoyl chloride is the di-acid chloride of suberic acid and is a commercially available reagent.[11][12][13][14][15] However, it can also be prepared in the laboratory from suberic acid.

Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add suberic acid (1 equivalent) and thionyl chloride (2.2-2.5 equivalents).

  • Reaction: Gently heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction mixture should become a clear, homogenous solution.

  • Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude suberoyl chloride can then be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

This step involves the acylation of 1-chloro-3-fluorobenzene with one of the acyl chloride groups of suberoyl chloride. The other acyl chloride will be hydrolyzed to the carboxylic acid during the workup.

Protocol:

  • Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous inert solvent such as dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve suberoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5°C.

  • Aromatic Substrate Addition: After the addition of suberoyl chloride is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents), also dissolved in anhydrous DCM, dropwise to the reaction mixture, again keeping the temperature below 5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthetic Challenges and Optimization

  • Regioselectivity: The chloro and fluoro substituents on the aromatic ring are both ortho, para-directing. However, they are also deactivating towards electrophilic aromatic substitution. The fluorine atom is more deactivating than chlorine via the inductive effect, but a stronger pi-donor through resonance. The chlorine atom is larger, providing more steric hindrance. The acylation is expected to occur primarily at the position para to the fluorine and ortho to the chlorine (C4 position), and to a lesser extent at the position ortho to both halogens (C2 position) and ortho to the fluorine and para to the chlorine (C6 position). The formation of isomeric impurities is highly likely.

  • Reactivity: The deactivating nature of the halogens can make the Friedel-Crafts acylation sluggish.[16] If the reaction does not proceed to completion, gentle heating (e.g., to 40°C) may be required. However, this can also lead to an increase in side products.

  • Dimerization: Since suberoyl chloride is a di-acyl chloride, there is a possibility of a double Friedel-Crafts reaction, where both ends of the suberoyl chloride react with two molecules of 1-chloro-3-fluorobenzene. Using an excess of the aromatic substrate can help to minimize this side reaction.

Proposed Purification and Characterization Workflow

G crude_product Crude Product from Synthesis acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product hplc HPLC (Purity) pure_product->hplc nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir final_characterization Final Characterization Data hplc->final_characterization nmr->final_characterization ms->final_characterization ir->final_characterization

Caption: A logical workflow for the purification and characterization of the synthesized compound.

Purification
  • Acid-Base Extraction: This technique can be used to separate the desired carboxylic acid product from any neutral impurities (e.g., unreacted 1-chloro-3-fluorobenzene or any dimeric product). Dissolve the crude product in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M NaOH). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then acidified (e.g., with 2M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[17]

  • Column Chromatography: To separate the desired product from any isomeric impurities, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.[17]

  • Recrystallization: The final purified solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain a highly pure, crystalline product.[17]

Characterization

The identity and purity of the final product should be confirmed using a combination of chromatographic and spectroscopic techniques.[18]

Predicted Spectroscopic Data

The following spectroscopic data are predicted for the main isomer, 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
7.45 - 7.30m3HAromatic protons
~2.95t, J ≈ 7.5 Hz2H-CH₂ -C=O
~2.35t, J ≈ 7.5 Hz2H-CH₂ -COOH
~1.70p, J ≈ 7.5 Hz2H-CH₂ -CH₂-C=O
~1.60p, J ≈ 7.5 Hz2H-CH₂ -CH₂-COOH
~1.35m4H-CH₂-CH₂ -CH₂ -CH₂-

Rationale:

  • The carboxylic acid proton will be a broad singlet far downfield.

  • The three aromatic protons will appear as a complex multiplet in the aromatic region.

  • The methylene group adjacent to the ketone will be the most deshielded of the aliphatic protons.

  • The methylene group adjacent to the carboxylic acid will also be downfield.

  • The remaining methylene groups will appear as a series of multiplets in the aliphatic region.[19][20][21]

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~202C =O (ketone)
~179C =O (carboxylic acid)
~160 (d, ¹JCF ≈ 250 Hz)Aromatic C -F
~135 (d, ³JCF ≈ 5 Hz)Aromatic C -Cl
~132Aromatic C -H
~130Aromatic quaternary C attached to C=O
~126 (d, ³JCF ≈ 10 Hz)Aromatic C -H
~115 (d, ²JCF ≈ 22 Hz)Aromatic C -H
~42-C H₂-C=O
~34-C H₂-COOH
~29 (multiple peaks)Aliphatic -C H₂-
~24 (multiple peaks)Aliphatic -C H₂-

Rationale:

  • The two carbonyl carbons will be the most downfield signals.

  • The aromatic carbons will show characteristic shifts and C-F coupling. The carbon directly attached to fluorine will be a doublet with a large coupling constant. Other aromatic carbons will show smaller couplings.[22][23][24][25]

  • The aliphatic carbons will appear in the upfield region, with the carbons alpha to the carbonyl groups being the most deshielded.[19]

Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch of carboxylic acid
~1710StrongC=O stretch of carboxylic acid dimer
~1690StrongC=O stretch of aryl ketone
~1580, ~1470MediumC=C stretches of aromatic ring
~1250StrongC-O stretch of carboxylic acid
~1100StrongC-F stretch
~780StrongC-Cl stretch

Rationale:

  • The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the two strong carbonyl stretches. The ketone carbonyl will likely be at a slightly lower wavenumber due to conjugation with the aromatic ring.[26][27][28]

Mass Spectrometry (MS)
Ionization ModePredicted m/zAssignment
ESI+287.0841[M+H]⁺
ESI+289.0811[M+2+H]⁺ (³⁷Cl isotope)
ESI-285.0685[M-H]⁻
ESI-287.0656[M-2-H]⁻ (³⁷Cl isotope)

Characteristic Fragmentation (EI):

  • Loss of H₂O (m/z 268)

  • Loss of COOH (m/z 241)

  • Alpha-cleavage at the ketone, leading to the [C₇H₃ClFO]⁺ acylium ion (m/z 157) and cleavage on the other side of the ketone.

  • McLafferty rearrangement is possible.

Rationale:

  • High-resolution mass spectrometry will be crucial for confirming the elemental composition.

  • The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak.[18][29][30][31]

Potential Applications

While the biological activity of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid is unknown, its structural motifs are present in various biologically active compounds. The long-chain keto-acid moiety could be explored in the context of fatty acid metabolism or as a linker in the development of probes or targeted drug delivery systems. The halogenated phenyl group is a common feature in many pharmaceuticals and agrochemicals, often influencing metabolic stability and binding affinity.

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and characterization of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid. The proposed multi-step synthesis, centered around a Friedel-Crafts acylation, is a robust and logical approach. The detailed predicted physicochemical and spectroscopic data offer a valuable benchmark for researchers undertaking the synthesis and analysis of this novel compound. While the protocols and data presented herein are theoretical, they are grounded in well-established chemical principles and are intended to serve as a practical starting point for the successful laboratory preparation and structural elucidation of this versatile chemical building block.

Sources

Foundational

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the design of bifunctional building blocks is critical for developing targeted therapies, including Proteolysis Targeting Chimeras (PROTACs), lipid-drug conjugates, and selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of bifunctional building blocks is critical for developing targeted therapies, including Proteolysis Targeting Chimeras (PROTACs), lipid-drug conjugates, and selective kinase inhibitors. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized intermediate that offers a unique combination of structural rigidity and spacer flexibility[1]. Featuring a terminal carboxylic acid for standard amide coupling and a sterically hindered aryl ketone, this molecule serves as an ideal linker and pharmacophore scaffold.

This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight determination, synthetic methodologies, and applications in medicinal chemistry.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight calculation and isotopic profiling are foundational for mass spectrometry validation during synthesis. The compound consists of a 14-carbon framework, incorporating a di-halogenated phenyl ring and an 8-carbon aliphatic chain terminating in a carboxylic acid[1].

Because chlorine naturally exists as two stable isotopes ( 35Cl and 37Cl in an approximate 3:1 ratio), the molecular weight must be analyzed both as an average mass for stoichiometric calculations and as a monoisotopic mass for high-resolution mass spectrometry (HRMS)[2].

Table 1: Key Physicochemical Properties
PropertyValueScientific Rationale / Implication
IUPAC Name 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acidStandardized nomenclature for structural identification.
Molecular Formula C14​H16​ClFO3​ Dictates the exact atomic composition[1].
Average Molecular Weight 286.73 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 286.0767 DaTarget mass for HRMS validation ( [M+H]+ at 287.084 m/z).
H-Bond Donors / Acceptors 1 / 3Optimal for maintaining moderate aqueous solubility.
Rotatable Bonds 8Provides linker flexibility while the aryl ring remains rigid.
SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1ClMachine-readable structural format[1].

Structural Biology & Medicinal Chemistry Relevance

The architectural design of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid is not arbitrary; it is engineered to solve specific pharmacokinetic and thermodynamic challenges in drug design.

  • The "Ortho-Effect" of the Di-Halogenated Ring: The presence of a bulky chlorine atom and a highly electronegative fluorine atom at the 2- and 6-positions forces the adjacent carbonyl group out of the phenyl ring's plane. This locked, orthogonal conformation restricts the number of rotatable bonds at the benzylic position, significantly lowering the entropic penalty upon target binding. Furthermore, blocking both ortho positions prevents rapid Phase I metabolic oxidation by Cytochrome P450 enzymes, enhancing the half-life of the resulting drug conjugate.

  • The 8-Carbon Aliphatic Spacer: An 8-carbon chain provides approximately 10–12 Å of linear extension. In bivalent degrader molecules (such as PROTACs), this specific length is frequently the "sweet spot" that allows an E3 ligase and a target protein to form a stable ternary complex without inducing severe steric clashes.

Synthetic Methodologies: Directed Ortho Metalation (DoM)

A novice approach to synthesizing this molecule might rely on a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. However, due to severe steric hindrance between the two halogens, Friedel-Crafts conditions would predominantly yield the 4-acyl isomer.

To achieve exclusive functionalization at the 2-position, we must exploit the enhanced acidity of the C2 proton (flanked by both Cl and F) using Directed Ortho Metalation (DoM) [3].

SynthesisWorkflow SM 1-Chloro-3-fluorobenzene Step1 Lithiation (LDA, -78°C) DoM Strategy SM->Step1 Int1 2-Chloro-6-fluorophenyllithium Step1->Int1 Step2 Weinreb Amide Addition (Suberic acid mono-t-Bu ester) Int1->Step2 Step3 TFA Deprotection Step2->Step3 Product 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid Step3->Product

Caption: Workflow for the synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid via DoM.

Step-by-Step DoM Protocol (Self-Validating System)
  • Cryogenic Lithiation: Dissolve 1-chloro-3-fluorobenzene in anhydrous THF under an argon atmosphere. Cool the reaction strictly to -78°C. Add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise.

    • Causality: The use of LDA at -78°C is critical. Warmer temperatures or stronger nucleophilic bases (like n-BuLi) can cause the elimination of lithium chloride/fluoride, generating a highly reactive benzyne intermediate that leads to polymerization.

    • Self-Validation Check: Quench a 50 µL reaction aliquot in 500 µL of D2​O . Analyze via GC-MS. A near-quantitative shift of the starting material mass by +1 Da confirms successful C2 lithiation.

  • Electrophilic Addition: Slowly add 1.0 equivalent of the Weinreb amide of suberic acid mono-tert-butyl ester.

    • Causality: Using a Weinreb amide instead of a standard ester prevents over-addition of the organolithium reagent. The stable tetrahedral intermediate collapses only upon aqueous workup, ensuring exclusive formation of the ketone rather than a tertiary alcohol.

  • Deprotection: Treat the resulting tert-butyl ester with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to reveal the terminal carboxylic acid, followed by concentration under reduced pressure.

Analytical Characterization & Self-Validating Workflows

To ensure trustworthiness in the synthetic output, the following analytical parameters must be met to confirm the identity and purity of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

Table 2: LC-MS and NMR Validation Parameters
Analytical MethodExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z 287.1 [M+H]+ and m/z 289.1The 3:1 ratio of the 287/289 peaks confirms the presence of exactly one Chlorine atom.
LC-MS (ESI-) m/z 285.1 [M−H]− Confirms the presence of the free carboxylic acid.
1 H NMR (400 MHz) Disappearance of the C2 proton signal (~7.1 ppm).Confirms that functionalization occurred exclusively at the sterically hindered 2-position.
19 F NMR Single peak shifted relative to starting material.Verifies that the fluorine atom was not eliminated via benzyne formation during lithiation.

Advanced Applications in Bivalent Degrader Design

Because this molecule possesses two orthogonal reactive sites (a carboxylic acid and an aryl ketone), it is highly prized in the synthesis of heterobifunctional molecules. The carboxylic acid can be coupled to an amine-bearing target ligand via standard EDC/HOBt or HATU coupling. Subsequently, the ketone can be derivatized (e.g., via reductive amination or oxime ligation) to attach an E3 ligase recruiting moiety.

PROTAC_Design Target Target Protein Ligand (e.g., Kinase Inhibitor) Linker 8-Oxooctanoic Acid Linker (Flexible Spacer) Target->Linker Amide/Ester Coupling Complex Ternary Complex Formation & Target Degradation Linker->Complex Induces E3 E3 Ligase Recruiter (e.g., CRBN/VHL Ligand) E3->Linker Ketone Derivatization

Caption: Logical relationship of the 8-oxooctanoic acid moiety serving as a PROTAC linker.

By utilizing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid, drug development professionals can rapidly assemble libraries of rigidified, metabolically stable linkers, accelerating the hit-to-lead optimization phase in targeted protein degradation campaigns.

References

  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine (Computed Descriptors and Isotopic Data Guidelines) Source: PubChem (NIH) URL: [Link]

Sources

Exploratory

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: IUPAC Nomenclature, Structural Utility, and Advanced Synthetic Methodologies

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide Executive Summary In modern drug discovery, the design of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide

Executive Summary

In modern drug discovery, the design of targeted therapeutics—such as kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and GPCR modulators—relies heavily on bifunctional building blocks that offer both structural rigidity and modular connectivity. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized aliphatic-aromatic intermediate[1].

This whitepaper deconstructs the IUPAC nomenclature of this molecule, explores the chemical biology rationale behind its unique substitution pattern, and establishes a field-proven, self-validating synthetic protocol. By addressing the regiochemical pitfalls of standard electrophilic aromatic substitution, we provide a robust Directed Ortho-Metalation (DoM) workflow to synthesize this compound with high isomeric purity.

IUPAC Nomenclature & Structural Deconstruction

The systematic IUPAC name, 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid , acts as a precise topological map of the molecule. As a Senior Application Scientist, it is critical to understand how each locant dictates the molecule's three-dimensional conformation and reactivity.

  • Octanoic acid (Root): The foundational backbone is an 8-carbon straight-chain aliphatic carboxylic acid. The carboxyl carbon is designated as C1.

  • 8-oxo (Substituent 1): A ketone carbonyl (=O) is located at the terminal C8 position.

  • 2-chloro-6-fluorophenyl (Substituent 2): An aromatic ring is covalently bonded to C8. Relative to this attachment point (C1'), the ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position.

Table 1: Physicochemical Data & Identifiers
PropertyValue
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS Number 951891-40-0
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight 302.73 g/mol
Canonical SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl
InChIKey VBUFYAJUGNRGIB-UHFFFAOYSA-N
Ester Precursor Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) [2]

Mechanistic Utility in Drug Design

The selection of the 2-chloro-6-fluorophenyl moiety is rarely accidental in medicinal chemistry. It serves two distinct causality-driven purposes:

  • Conformational Locking (Orthogonal Topology): The di-ortho substitution (Cl and F) creates significant steric hindrance against the adjacent C8 ketone. This forces the aromatic ring to adopt a conformation that is nearly orthogonal (perpendicular) to the plane of the carbonyl group. This locked dihedral angle is a privileged conformation for fitting into deep, narrow hydrophobic pockets, such as the ATP-binding cassette of specific kinases.

  • Metabolic Shielding: The presence of halogens at both ortho positions physically blocks cytochrome P450 (CYP) enzymes from accessing the most electron-rich sites of the aromatic ring, thereby drastically increasing the molecule's half-life in vivo.

  • Bifunctional Linker: The 7-carbon aliphatic chain (C1 to C7) acts as an ideal spacer. The terminal carboxylic acid can be readily converted into an amide to attach targeting ligands (e.g., in PROTAC design) or tethered to solid-phase resins for combinatorial synthesis.

Synthetic Strategy: Overcoming Regiochemical Fallacies

A common pitfall in the synthesis of 8-aryl-8-oxooctanoic acids is the reliance on classical Friedel-Crafts acylation [3].

The Friedel-Crafts Fallacy: Attempting to react 1-chloro-3-fluorobenzene with suberic anhydride (or suberoyl chloride) in the presence of AlCl₃ will not yield the desired 2-chloro-6-fluorophenyl isomer. Electrophilic Aromatic Substitution (EAS) is governed by steric hindrance and electronic directing effects. The electrophile will preferentially attack the less hindered para position (e.g., forming 4-acyl-1-chloro-3-fluorobenzene), leading to complex mixtures and negligible yields of the target isomer.

The Solution: Directed Ortho-Metalation (DoM): To force the carbon-carbon bond formation between the chlorine and fluorine atoms, we must exploit the kinetic acidity of that specific proton. The synergistic inductive electron-withdrawing effects of the adjacent Cl and F atoms make the C2 proton highly acidic. Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide or n-BuLi) at cryogenic temperatures selectively generates 2-chloro-6-fluorophenyllithium.

To prevent over-addition of this highly reactive organolithium species to the resulting ketone (which would form a tertiary alcohol), the electrophile must be a Weinreb amide.

Regiochemistry Start 1-Chloro-3-fluorobenzene FC Friedel-Crafts Acylation (AlCl3, Suberic Deriv.) Start->FC Standard EAS DoM Directed Ortho-Metalation (n-BuLi, -78°C) Start->DoM Selective Deprotonation Wrong 4-Acyl Isomer (Sterically favored EAS) FC->Wrong Fails (Wrong Regiochemistry) Lithium 2-Chloro-6-fluorophenyllithium (Kinetically favored) DoM->Lithium Coupling Weinreb Amide Quench (Ethyl ester intermediate) Lithium->Coupling Nucleophilic Acyl Sub. Target 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid Coupling->Target Saponification

Logical decision tree demonstrating the necessity of Directed Ortho-Metalation (DoM).

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol utilizes the commercially available intermediate Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate [2] as a checkpoint to ensure regiochemical integrity before final deprotection.

Phase 1: Synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Causality Check: Using the Weinreb amide of ethyl hydrogen suberate prevents the organolithium reagent from attacking the newly formed ketone, trapping it as a stable tetrahedral intermediate until aqueous workup.

  • Preparation of the Aryllithium:

    • Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.

    • Add 1-chloro-3-fluorobenzene (1.0 equiv, 50 mmol) and anhydrous Tetrahydrofuran (THF, 150 mL).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete metalation.

  • Electrophilic Quench:

    • In a separate dry flask, dissolve ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate (Weinreb amide, 1.1 equiv, 55 mmol) in anhydrous THF (50 mL).

    • Add the Weinreb amide solution dropwise to the aryllithium mixture at -78 °C.

    • Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C over 1 hour.

  • Workup & Isolation:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate as a pale oil.

Phase 2: Saponification to the Free Acid

Causality Check: Mild basic hydrolysis (saponification) cleaves the ethyl ester without risking degradation of the C8 ketone.

  • Hydrolysis:

    • Dissolve the purified ethyl ester (30 mmol) in a mixture of THF (60 mL) and Water (20 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 90 mmol).

    • Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor completion via TLC (disappearance of the ester spot).

  • Acidification & Crystallization:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous layer with water (50 mL) and wash once with Diethyl Ether (30 mL) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 1M HCl. A white precipitate will form.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

    • Recrystallize the crude solid from Heptane/Ethyl Acetate to afford pure 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid .

Workflow N1 Step 1: Metalation (-78 °C, THF) N2 Step 2: Acylation (Weinreb Amide) N1->N2 N3 Step 3: Saponification (LiOH, THF/H2O) N2->N3 N4 Step 4: Acidification (HCl to pH 2) N3->N4 N5 Step 5: Isolation (Crystallization) N4->N5

Step-by-step synthetic workflow for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

Conclusion

The synthesis and utilization of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid highlight the intersection of rigorous IUPAC structural design and advanced synthetic methodology. By bypassing the limitations of Friedel-Crafts acylation in favor of a Directed Ortho-Metalation approach, researchers can reliably access this conformationally locked, metabolically stable building block for next-generation drug discovery programs.

References

Foundational

Technical Guide: Sourcing and Synthetic Utility of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on specialized linker technologies [1]. 8-(2-Chloro-6-fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on specialized linker technologies [1]. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) has emerged as a highly valuable bifunctional building block. This guide provides an in-depth analysis of its structural significance, commercial supply chain, and field-proven synthetic protocols for integrating this intermediate into complex drug discovery pipelines.

Chemical Identity & Structural Significance

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic pathways and biological systems.

  • IUPAC Name: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

  • CAS Number: 951891-40-0

  • Molecular Formula: C14H16ClFO3

  • Molecular Weight: 286.73 g/mol

  • SMILES: O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl

Mechanistic Causality in Drug Design

The architecture of this molecule offers two distinct functional domains:

  • The 2-Chloro-6-fluorophenyl Moiety: The di-ortho substitution (chlorine and fluorine) creates severe steric hindrance around the C8 ketone. This restricts the free rotation of the aryl ring, locking the molecule into specific conformations that can enhance binding affinity within deep protein pockets. Furthermore, the halogens effectively block CYP450-mediated benzylic oxidation, drastically improving the metabolic stability of the resulting Active Pharmaceutical Ingredient (API).

  • The 8-Oxooctanoic Acid Chain: The 7-carbon aliphatic spacer provides an optimal balance of lipophilicity and spatial reach. In PROTAC design, alkyl chains of varying lengths are critical for bridging the E3 ubiquitin ligase ligand and the target protein warhead without inducing steric clashes that would prevent ternary complex formation [2].

Commercial Supply Chain & Vendor Evaluation

Sourcing specialized fluorinated building blocks requires balancing purity, lead time, and cost. Below is a summarized evaluation of verified commercial suppliers for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid [3].

SupplierCatalog / SKUCAS NumberRegional HubSpecialty Focus & Lead Time
Fluorochem F207483951891-40-0UK / EuropeHigh-purity fluorinated blocks; Next-day (UK) to 14 days (Global).
Arctom BD-A254629951891-40-0GlobalFlexible R&D sizing; custom synthesis capabilities.
Leyan 1783363951891-40-0ChinaCost-effective bulk scale-up for late-stage development.
BLD Pharm BD50483951889-50-2Global*Provides the 4-fluoro isomer, useful for comparative SAR studies.

Note: When procuring from these vendors, always request a Certificate of Analysis (CoA) featuring quantitative 1H-NMR and LC-MS data to verify the absence of des-fluoro or des-chloro impurities, which are common in di-ortho substituted aryl syntheses.

SupplyChain S1 Identify Supplier (Fluorochem, Arctom) S2 Procurement & Logistics S1->S2 S3 In-House QC (LC-MS, 1H-NMR) S2->S3 S4 Synthetic Integration S3->S4

Workflow for sourcing and validating 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

Synthetic Utility & Experimental Protocols

This compound is typically functionalized at the C1 carboxylic acid to form amide-linked PROTACs or extended APIs. The C8 ketone remains largely unreactive under standard coupling conditions due to the extreme steric shielding from the ortho-chloro and ortho-fluoro groups.

SyntheticPathway Core 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid PathA C1 Carboxylic Acid Activation (HATU) Core->PathA PathB C8 Ketone Reductive Amination Core->PathB ProdA Amide/Ester Derivatives PathA->ProdA ProdB Substituted Amines (Sterically Hindered) PathB->ProdB PROTAC Bifunctional PROTAC Linker Integration ProdA->PROTAC ProdB->PROTAC

Bifunctional synthetic utility of the 8-oxooctanoic acid scaffold in drug discovery.

Standard Operating Procedure: HATU-Mediated Amide Coupling

To attach the octanoic acid tail to a target amine (e.g., an E3 ligase ligand), HATU is the preferred coupling reagent. It forms a highly reactive OAt-active ester, ensuring rapid kinetics even with sterically hindered secondary amines [4].

Materials:

  • 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology (Self-Validating System):

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0°C for 15–30 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid. The carboxylate then attacks HATU, generating the highly reactive OAt-active ester. Performing this at 0°C prevents the premature degradation of the active ester and minimizes epimerization risks.

  • Amine Addition: Add the target amine (1.1 eq) dropwise to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: The unhindered C1 position allows for rapid nucleophilic attack by the amine, displacing the HOAt leaving group to form the stable amide bond.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting acid mass (m/z 285 [M-H]-) and the appearance of the product mass validates the completion of the coupling.

  • Orthogonal Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash with 1M HCl (aq): Removes unreacted amine and excess DIPEA.

    • Wash with Saturated NaHCO₃ (aq): Removes unreacted carboxylic acid and the acidic HOAt byproduct.

    • Wash with Brine: Removes residual DMF and water.

    • Causality: This specific sequential washing is a self-validating purification step. By systematically altering the pH, you orthogonally strip away basic and acidic impurities, yielding a crude product with >90% purity before chromatography [4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, National Institutes of Health (NIH), 2020. Available at:[Link]

Exploratory

Advanced Synthesis of Substituted Oxooctanoic Acids via Friedel-Crafts Acylation: A Technical Guide

Strategic Importance in Drug Development Substituted 8-aryl-8-oxooctanoic acids are indispensable chemical building blocks in modern medicinal chemistry. They serve as the critical hydrocarbon linker and cap-binding doma...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

Substituted 8-aryl-8-oxooctanoic acids are indispensable chemical building blocks in modern medicinal chemistry. They serve as the critical hydrocarbon linker and cap-binding domain in the synthesis of Histone Deacetylase (HDAC) inhibitors, most notably Vorinostat (SAHA) and its next-generation derivatives . The construction of this C8 aliphatic chain linked to an aromatic system is classically and most efficiently achieved through the Friedel-Crafts acylation of an aromatic substrate using a suberic acid derivative.

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for executing these acylations with high yield and regioselectivity.

Mechanistic Causality & Reaction Design

To achieve reproducible results, one must understand the causality behind the reagent selection and stoichiometric ratios in the Friedel-Crafts acylation of oxooctanoic acids.

Acylating Agent Selection

Carboxylic acids are insufficiently electrophilic to undergo Friedel-Crafts acylation directly. Suberic acid must be activated into a more reactive species, typically suberoyl chloride or suberic anhydride. Suberoyl chloride is highly reactive and is the preferred reagent when acylating deactivated aromatic rings (such as chlorobenzene). The Lewis acid catalyst, typically Aluminum Chloride ( AlCl3​ ), abstracts a chloride ion from suberoyl chloride to generate a highly electrophilic acylium ion.

Catalyst Stoichiometry and Deactivation

Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation requires stoichiometric amounts of the Lewis acid. The causality here is twofold:

  • Product Complexation: The newly formed aromatic ketone product possesses a Lewis basic oxygen atom that strongly coordinates with AlCl3​ , sequestering the catalyst and preventing it from activating further acyl chloride molecules.

  • Bifunctional Substrates: Because we are synthesizing an oxooctanoic acid (which contains both a ketone and a terminal carboxylic acid/ester), at least 2.2 to 3.0 equivalents of AlCl3​ are required to saturate all Lewis basic sites and drive the reaction to completion.

Regioselectivity and Polyacylation

A key advantage of Friedel-Crafts acylation over alkylation is that the ketone product is strongly electron-withdrawing. This deactivates the aromatic ring toward further electrophilic attack, naturally preventing polyacylation. Regioselectivity is governed by the steric bulk of the acylium ion. For example, acylating chlorobenzene yields predominantly the para-isomer (8-(4-chlorophenyl)-8-oxooctanoic acid) due to significant steric hindrance at the ortho position, despite chlorine being an ortho/para directing group.

Mechanism Step1 Suberoyl Chloride + AlCl3 Step2 Lewis Acid-Base Complex [R-CO-Cl···AlCl3] Step1->Step2 Step3 Acylium Ion Intermediate [R-C≡O]+ + [AlCl4]- Step2->Step3 Chloride Abstraction Step4 Electrophilic Attack on Arene (π-Electron Donation) Step3->Step4 Step5 Wheland Intermediate (Resonance Stabilized) Step4->Step5 Rate-Determining Step Step6 Deprotonation (Restoration of Aromaticity) Step5->Step6 Step7 Ketone-AlCl3 Complex Step6->Step7 HCl Byproduct Step8 Aqueous Acid Quench Step7->Step8 Step9 8-Aryl-8-oxooctanoic Acid Step8->Step9 Al Salts Removed

Caption: Mechanistic pathway of AlCl3-catalyzed Friedel-Crafts acylation forming oxooctanoic acid.

Self-Validating Experimental Protocol

The following methodology details the synthesis of 8-(4-chlorophenyl)-8-oxooctanoic acid. This workflow is highly adaptable for other substrates, such as hexylbenzene or carbazole derivatives .

Phase 1: Preparation of the Acylating Agent
  • Reagent Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, add suberic acid (1.0 eq) and thionyl chloride ( SOCl2​ , 3.0 eq).

  • Activation: Heat the mixture to reflux for 2-3 hours. Self-Validation Checkpoint: The initial suspension will transition into a clear, homogeneous solution as the diacid is converted into suberoyl chloride.

  • Concentration: Remove excess SOCl2​ under reduced pressure to yield crude suberoyl chloride as a viscous oil. Use immediately for the next step.

Phase 2: Friedel-Crafts Acylation
  • Catalyst Suspension: In a separate flame-dried flask under an inert atmosphere (Nitrogen/Argon), suspend anhydrous AlCl3​ (2.5 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Add the aromatic substrate (e.g., chlorobenzene, 1.0 eq) to the suspension.

  • Acylation: Dissolve the freshly prepared suberoyl chloride in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Self-Validation Checkpoint: The reaction mixture will typically darken (often turning deep red or brown), indicating the formation of the ketone- AlCl3​ complex.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate) until the starting aromatic substrate is consumed.

Phase 3: Quench and Isolation
  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (HCl). Self-Validation Checkpoint: Vigorous bubbling will occur as the unreacted AlCl3​ is hydrolyzed and the product is liberated from the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water and brine.

  • Drying & Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to separate the minor ortho-isomer from the major para-isomer.

Workflow A Suberic Acid B Activation (SOCl2, Reflux, 2h) A->B C Suberoyl Chloride B->C F Acylation Reaction (Dropwise addition, RT, 4h) C->F D Aromatic Substrate (e.g., Chlorobenzene) D->F E Catalyst Preparation (AlCl3 in DCM, 0°C) E->F G Reaction Quench (Ice / Conc. HCl) F->G H Phase Separation & Organic Extraction G->H I Purification (Silica Gel / Recrystallization) H->I J Pure 8-Aryl-8-oxooctanoic Acid I->J

Caption: Step-by-step experimental workflow for the synthesis and purification of oxooctanoic acids.

Quantitative Data & Optimization Matrix

The following table summarizes expected quantitative outcomes based on established industrial and academic benchmarks.

Aromatic SubstrateAcylating AgentCatalyst (Eq.)Temp (°C)Major ProductTypical YieldIsomer Ratio (o:m:p)
Chlorobenzene Suberoyl Chloride AlCl3​ (2.5)0 to 258-(4-chlorophenyl)-8-oxooctanoic acid65 - 75%15 : <5 : 80
Hexylbenzene Suberic Anhydride AlCl3​ (2.2)0 to 258-(4-hexylphenyl)-8-oxooctanoic acid70 - 80%10 : <5 : 85
9-Benzylcarbazole Suberic Anhydride AlCl3​ (1.1)*0 to 808-(9-benzyl-9H-carbazol-3-yl)-8-oxooctanoic acid55 - 60%Regioselective

*Note: Complex heterocyclic substrates like carbazole may require tailored stoichiometry and elevated temperatures depending on the specific protecting groups utilized.

Troubleshooting & Quality Control

  • Low Yield / Unreacted Starting Material: The most common culprit is moisture. AlCl3​ is highly hygroscopic; exposure to ambient humidity rapidly converts it to inactive aluminum hydroxide species. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Insoluble Complexes: If the reaction mixture becomes too viscous or precipitates heavily, the solvent volume may be insufficient. Nitrobenzene or carbon disulfide ( CS2​ ) can be used as alternative solvents to improve the solubility of the intermediate complexes.

References

  • Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation Source: MDPI - Organics. URL:[Link]

Foundational

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid solubility

An In-depth Technical Guide to the Solubility of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid Authored by a Senior Application Scientist Abstract 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a multifaceted keto-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Authored by a Senior Application Scientist

Abstract

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a multifaceted keto-acid derivative whose physicochemical properties are of paramount importance for its potential applications in medicinal chemistry and drug development. As with any candidate molecule, understanding its solubility is a critical first step that dictates everything from the design of in vitro biological assays to the feasibility of oral drug formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the structural factors governing its solubility, present validated protocols for both kinetic and thermodynamic solubility assessment, and discuss advanced considerations such as the impact of pH and biorelevant media.

Introduction and Physicochemical Profile

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS Number: 951891-40-0) is an organic molecule characterized by a C8 aliphatic carboxylic acid chain coupled to a halogenated phenyl ketone.[1] The presence of a carboxylic acid, a long alkyl chain, and an aromatic system creates a molecule with distinct hydrophilic and lipophilic regions, making its solubility behavior complex and highly dependent on the surrounding environment.

The accurate characterization of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development. It influences bioavailability, dictates the choice of formulation strategies, and is a key parameter in biopharmaceutical classification systems.[2] This guide serves as a practical resource, moving from theoretical prediction to robust experimental execution.

Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its physical properties. An analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid's functional groups allows for an expert prediction of its solubility behavior.

PropertyValue / PredictionRationale & Implication on Solubility
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acidN/A
CAS Number 951891-40-0[1]N/A
Molecular Formula C₁₄H₁₆ClFO₃[1]Indicates a significant carbon framework relative to polar groups.
Molecular Weight 286.72 g/mol (Calculated)A higher molecular weight generally correlates with lower aqueous solubility.
pKa (Predicted) ~4.5 - 5.0The carboxylic acid is the primary ionizable group. At pH values above the pKa, the molecule will be deprotonated (carboxylate), leading to a significant increase in aqueous solubility.[3][4]
LogP (Predicted) ~3.5 - 4.5The combination of the C7 alkyl chain and the chloro-fluorophenyl ring suggests the molecule is highly lipophilic, predicting poor intrinsic solubility in aqueous media.[3][5]
Solid State Likely crystalline solid at room temperature.The solid-state form (crystalline vs. amorphous) dictates the energy barrier for dissolution and thus defines the thermodynamic equilibrium solubility. Amorphous forms are typically more soluble.[6][7]

Methodologies for Experimental Solubility Determination

The choice of solubility assay is dictated by the stage of research. Early discovery phases prioritize speed and throughput (kinetic solubility), while later-stage development demands the precision of equilibrium measurements (thermodynamic solubility).[2][8]

G cluster_0 Solubility Assessment Workflow cluster_1 Early Discovery / Screening cluster_2 Lead Optimization / Pre-formulation Start Compound Available for Testing Decision1 Research Stage? Start->Decision1 Kinetic Kinetic Solubility Assay (Turbidimetric / Nephelometric) Decision1->Kinetic Early Stage Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermo Late Stage Kinetic_Info Provides: Rank-ordering, red flags for formulation. Rationale: High-throughput, low sample consumption. Kinetic->Kinetic_Info Thermo_Info Provides: True equilibrium solubility (S₀). Rationale: Gold standard for biopharmaceutical classification and formulation design. Thermo->Thermo_Info G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH R-COOH (Protonated, Neutral) Dominant Species Low Aqueous Solubility High_pH R-COO⁻ + H⁺ (Deprotonated, Anionic) Dominant Species Higher Aqueous Solubility Low_pH->High_pH Equilibrium

Caption: pH-dependent ionization equilibrium of the carboxylic acid moiety.

This pH dependency is not just a theoretical concept; it has profound practical implications. The compound will likely have very low solubility in the acidic environment of the stomach but may dissolve to a greater extent in the more neutral pH of the small intestine. Therefore, performing shake-flask experiments across a range of physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) is essential for building a complete solubility profile.

Biorelevant Media for Enhanced Prediction

Simple buffers do not fully replicate the complex environment of the human gastrointestinal tract. Biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids that form micelles. [8]These micelles can solubilize lipophilic compounds, increasing their apparent solubility. For a highly lipophilic molecule like 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid, determining its solubility in these media provides a more accurate prediction of its in vivo behavior and is a critical step in pre-formulation. [8]

Safety and Handling

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. [9]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [10]* Contact Avoidance: Avoid direct contact with skin and eyes. Carboxylic acids and halogenated compounds can be irritants or corrosive. In case of contact, flush the affected area immediately with copious amounts of water. [11][12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discard it into the environment. [10][12]

Conclusion

The solubility of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is predicted to be low in neutral aqueous solutions and highly dependent on pH due to its ionizable carboxylic acid group. A comprehensive understanding requires a multi-faceted approach, beginning with high-throughput kinetic assays for initial assessment and progressing to the gold-standard shake-flask method for definitive thermodynamic data. By employing the robust, validated protocols detailed in this guide and considering the crucial influences of pH and biorelevant media, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Vertex AI Search.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC. Vertex AI Search.
  • 8 - SAFETY D
  • Safety data sheet - BASF. (2025). Vertex AI Search.
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Vertex AI Search.
  • SAFETY DATA SHEET - Spectrum Chemical. (2021). Vertex AI Search.
  • 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid - Fluorochem. Fluorochem.
  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput
  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC. Vertex AI Search.
  • Structure D

Sources

Exploratory

Advanced Safety and Handling Whitepaper: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Executive Summary & Chemical Identity In modern drug discovery and bioconjugation, bifunctional building blocks are critical for developing targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and bioconjugation, bifunctional building blocks are critical for developing targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a highly specialized intermediate designed to bridge hydrophobic binding pockets with aqueous-facing conjugation sites.

This whitepaper transcends a standard Safety Data Sheet (SDS). It provides a deep mechanistic analysis of the compound’s physicochemical properties, the toxicological causality behind its handling risks, and self-validating protocols for its safe laboratory manipulation.

Quantitative Chemical Identity

The following table summarizes the core quantitative data for rapid verification during inventory intake and experimental planning[1].

PropertyValue
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS Registry Number 951891-40-0
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight 286.73 g/mol
Canonical SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl
InChI Key VBUFYAJUGNRGIB-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 3 (Ketone, Carboxylic Acid Oxygens)

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I emphasize that understanding why a molecule is structured a certain way is the first step in predicting its reactivity and safety profile.

The Halogenated Aryl Headgroup: The 2-chloro-6-fluorophenyl moiety is not a random substitution. In medicinal chemistry, ortho-halogenation of aryl rings is a deliberate strategy used to induce steric occlusion. This restricts the rotation of the adjacent carbonyl group and shields the aromatic core from CYP450-mediated oxidative metabolism, enhancing the biological half-life of downstream derivatives[2].

The Aliphatic Tail: The 8-carbon aliphatic chain acts as a flexible hydrophobic spacer. It terminates in a carboxylic acid, which serves as a versatile functional group for amide bond formation in bioconjugation, esterification, or as a radical precursor in decarboxylative cross-coupling reactions[3][4].

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation lists this compound under general GHS classifications (Skin Irritation Category 2, Eye Irritation Category 2). However, mitigating risk requires understanding the exact mechanism of this irritation.

Mechanistic Causality of Toxicity

The dermal toxicity of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a synergistic result of its two structural domains. The lipophilic octanoic chain provides an optimal partition coefficient (LogP), allowing the molecule to rapidly penetrate the lipid-rich stratum corneum. Once inside the aqueous layers of the epidermis, the carboxylic acid moiety acts as a proton donor, dropping the localized pH. This pH shift disrupts lipid bilayers and denatures cellular proteins, triggering the release of inflammatory cytokines (IL-1α, TNF-α) that manifest clinically as erythema and edema.

G A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Lipophilic C8 Chain Facilitates Dermal Penetration A->B C Carboxylic Acid Moiety Protonates Local Environment A->C D Lipid Bilayer Disruption & Protein Denaturation B->D C->D E Inflammatory Cytokine Release (IL-1α, TNF-α) D->E F Clinical Presentation: Erythema & Edema E->F

Figure 1: Mechanistic pathway of dermal toxicity and inflammatory response induced by the compound.

Handling, Storage, and Reactivity Protocols

To maintain scientific integrity and personnel safety, all handling must follow a self-validating system —meaning the protocol inherently proves its own success or failure at each step.

Storage Causality

While the aryl ketone and carboxylic acid are chemically stable, prolonged exposure to atmospheric moisture leads to non-covalent aggregation (hydrogen-bonded carboxylic dimers). This alters the dissolution kinetics during time-sensitive synthetic steps.

  • Protocol: Store at 2–8°C under an inert Argon atmosphere.

Self-Validating Protocol for Inert Solution Preparation

When preparing standard solutions for synthesis or biological assays, use the following step-by-step methodology:

  • Gravimetric Pre-Validation: Weigh the empty, dry Schlenk flask on an analytical balance. Record the tare weight. Add the desired mass of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

  • Environmental Purging: Attach the flask to a Schlenk line. Perform three vacuum/Argon backfill cycles. Self-Validation: The vacuum gauge must drop below 0.1 mbar during each evacuation phase, proving the system is leak-tight and oxygen-free.

  • Solvent Introduction: Inject anhydrous solvent (e.g., DMF or DCM) via a gas-tight syringe through a septum.

  • Solvation Verification: Stir at 300 RPM for 5 minutes. Self-Validation: Visually inspect the solution against a strong backlight. Complete optical clarity confirms the absence of moisture-induced polymeric aggregates.

  • Post-Transfer Reconciliation: After transferring the solution to the reaction vessel, dry and weigh the original flask. The mass difference must match the initial solid mass ±0.5%, validating complete quantitative transfer.

Emergency Response & Spill Mitigation Workflows

In the event of a spill, standard sweeping is strictly prohibited. Sweeping generates airborne particulates, allowing the halogenated organic acid to bypass the stratum corneum barrier and directly expose the sensitive mucosal membranes of the respiratory tract to pH-altering agents.

Step-by-Step Spill Mitigation Methodology
  • Phase Assessment: Determine if the spill is a dry powder or a solvated liquid.

  • Containment (Liquid): For solutions, immediately surround the spill with an inert absorbent (e.g., vermiculite). Do not use combustible materials like paper towels.

  • Neutralization (Solid & Liquid): Apply a 5% w/v Sodium Bicarbonate (NaHCO₃) solution directly to the spill. Causality: This converts the lipophilic acid into a highly water-soluble sodium salt, preventing aerosolization and neutralizing the corrosive hazard.

  • Recovery: Use a HEPA-filtered vacuum (for dry, neutralized salts) or wet-wiping techniques to collect the residue.

  • Self-Validating Decontamination: Swab the affected surface with a damp pH indicator strip. Validation: A pH reading of 7.0 confirms the complete neutralization and removal of the acid residue. If pH < 6.0, repeat Step 3.

G S1 Spill Detected: Assess Phase S2 Solid Spill (<50g) S1->S2 S3 Solution Spill (Organic Solvent) S1->S3 S4 Wet Wiping (No Sweeping) S2->S4 S5 Apply Inert Absorbent (Vermiculite) S3->S5 S6 Neutralize Residue (5% NaHCO3) S4->S6 S5->S6 S7 Verify pH = 7.0 (Self-Validation) S6->S7 S8 Halogenated Waste Receptacle S7->S8

Figure 2: Self-validating spill mitigation workflow for halogenated organic acid containment.

Regulatory & Disposal Considerations

Because this compound contains both Chlorine and Fluorine halogens attached to an aromatic ring, it falls under strict environmental disposal regulations.

  • Disposal Causality: It must never be disposed of in standard aqueous waste or non-halogenated organic waste. Low-temperature incineration of halogenated aryls can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans.

  • Protocol: All waste, including contaminated PPE and spill cleanup materials, must be segregated into clearly labeled Halogenated Organic Waste receptacles destined for specialized high-temperature (>1000°C) commercial incineration.

References

  • Fluorochem. "8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid". Fluorochem.co.uk. 1

  • Frontiers in Oncology. "Next-generation of BBQ analogues that selectively target breast cancer". Frontiersin.org. 2

  • Chemical Society Reviews. "Direct decarboxylative Giese reactions". Rsc.org. 4

  • Google Patents. "Fluorescent systems for biological imaging and uses thereof". Google.com.3

Sources

Foundational

Strategic Selection of Starting Materials for the Synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: A Comprehensive Technical Guide

Executive Summary The compound 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1] is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry. Its structural motif—a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1] is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry. Its structural motif—a medium-chain keto-acid terminating in a 1,2,3-trisubstituted halogenated benzene ring—makes it a critical intermediate for synthesizing targeted therapeutics, including zinc-chelating histone deacetylase (HDAC) inhibitors and selective kinase modulators.

For process chemists and drug development professionals, the primary synthetic challenge lies in the regioselective construction of the 2-chloro-6-fluorophenyl moiety. This whitepaper provides an in-depth analysis of the starting materials, thermodynamic causality, and self-validating experimental workflows required to synthesize this molecule with high atom economy and uncompromising regiocontrol.

Retrosynthetic Logic: The Failure of Traditional Acylation

A conventional retrosynthetic approach to aryl-aliphatic ketones typically relies on the Friedel-Crafts acylation of an aryl halide (e.g., 1-chloro-3-fluorobenzene) with an acid anhydride (e.g., suberic anhydride). However, this pathway is fundamentally non-viable for this target due to two synergistic barriers:

  • Electronic Deactivation: Both fluorine and chlorine are highly electronegative, deactivating the benzene ring toward electrophilic aromatic substitution.

  • Steric Hindrance: The target requires acylation at the C2 position, directly between the chlorine and fluorine atoms. The steric bulk of the halogens completely blocks electrophilic attack at this site.

Consequently, the synthetic strategy must pivot from electrophilic aromatic substitution to nucleophilic aromatic chemistry —specifically, Directed ortho-Metalation (DoM)[2] or transition-metal-catalyzed cross-coupling.

Route 1: Directed ortho-Metalation (DoM) & Weinreb Amide Acylation (Optimal)

The most elegant and regioselective method leverages the inherent acidity of the starting material to drive carbon-carbon bond formation.

Starting Materials
  • Nucleophile Precursor: 1-Chloro-3-fluorobenzene

  • Electrophile: Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate (derived from suberic acid monomethyl ester)

Mechanistic Causality

1. Regioselective Lithiation: Fluorine is a powerful ortho-directing group in metalation chemistry. Its extreme electronegativity drastically lowers the pKa of adjacent protons[2]. Chlorine exerts a similar, albeit weaker, inductive electron-withdrawing effect. The synergistic combination of these two halogens makes the C2 proton of 1-chloro-3-fluorobenzene the most acidic site on the arene[3]. By utilizing a strong, non-nucleophilic base like sec-butyllithium (sec-BuLi) at strictly controlled cryogenic temperatures (-78 °C), we achieve quantitative and exclusive deprotonation at the C2 position, yielding 2-chloro-6-fluorophenyllithium.

2. Prevention of Over-Addition via Weinreb Amides: Reacting the highly nucleophilic aryllithium species with a standard ester would inevitably result in over-addition, yielding a tertiary alcohol. To prevent this, the suberic acid derivative is first converted into a Weinreb amide (N-methoxy-N-methylamide)[4]. Upon nucleophilic attack, the Weinreb amide forms a highly stable, 5-membered cyclic tetrahedral intermediate chelated by the lithium ion[5]. This chelate acts as a thermodynamic sink, surviving until the reaction is quenched with aqueous acid, at which point it collapses to release the desired ketone exclusively.

DoM_Pathway SM1 1-Chloro-3-fluorobenzene (Starting Material) Base sec-BuLi / THF -78 °C SM1->Base Directed Ortho-Metalation Intermediate 2-Chloro-6-fluorophenyllithium (Nucleophile) Base->Intermediate Electrophile Methyl 8-(methoxy(methyl)amino) -8-oxooctanoate Intermediate->Electrophile Nucleophilic Attack Product Methyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate Electrophile->Product Elimination of Weinreb Amine Hydrolysis LiOH, H2O/THF Hydrolysis Product->Hydrolysis Final 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid Hydrolysis->Final Acidification

Figure 1: Directed ortho-metalation (DoM) and Weinreb amide acylation pathway.

Route 2: Grignard Addition to Acid Chloride (Scale-Up Alternative)

For industrial scale-up, the cryogenic temperatures (-78 °C) required for DoM can be prohibitively expensive to maintain in large reactors. A robust alternative bypasses the metalation of the arene entirely.

Starting Materials
  • Nucleophile Precursor: 7-Bromoheptanenitrile

  • Electrophile: 2-Chloro-6-fluorobenzoyl chloride

Mechanistic Causality

This route relies on the formation of an alkyl Grignard reagent from 7-bromoheptanenitrile. The nitrile group acts as a highly stable, masked carboxylic acid that survives the organometallic formation. The Grignard reagent is then subjected to a copper-catalyzed (e.g., CuI) cross-coupling with commercially available 2-chloro-6-fluorobenzoyl chloride. The copper catalyst softens the nucleophile, favoring direct substitution at the acyl chloride over ketone addition. Finally, the nitrile is hydrolyzed to the carboxylic acid under strongly acidic, refluxing conditions.

Grignard_Pathway SM 7-Bromoheptanenitrile Mg Mg turnings, I2 THF, Reflux SM->Mg Grignard (6-Cyanohexyl)magnesium bromide Mg->Grignard Electrophile 2-Chloro-6-fluorobenzoyl chloride Grignard->Electrophile CuI catalyzed cross-coupling Ketone 8-(2-Chloro-6-fluorophenyl) -8-oxooctanenitrile Electrophile->Ketone Acid 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid Ketone->Acid Acidic Hydrolysis (HCl/H2O, Heat)

Figure 2: Grignard formation and Cu-catalyzed acylation workflow.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: DoM / Weinreb AmideRoute 2: Grignard / Nitrile
Key Starting Materials 1-Chloro-3-fluorobenzene, Suberic acid derivative7-Bromoheptanenitrile, 2-Chloro-6-fluorobenzoyl chloride
Regioselectivity >98% (Governed by pKa differences)100% (Pre-installed on starting material)
Typical Overall Yield 65% – 75%45% – 55%
Scalability Moderate (Requires cryogenic -78 °C reactors)High (Standard reflux and cooling parameters)
Cost Profile High (sec-BuLi and cryogenic overhead)Low (Cheaper reagents, standard conditions)
Risk Factors Benzyne formation if Temp > -60 °CWurtz coupling during Grignard formation

Experimental Protocol: The DoM / Weinreb Amide Workflow

The following protocol details the Route 1 methodology, engineered with built-in self-validation checkpoints to ensure high fidelity and yield.

Step 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert suberic acid monomethyl ester to methyl 8-(methoxy(methyl)amino)-8-oxooctanoate.

  • Reaction Setup: Dissolve suberic acid monomethyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N-methylmorpholine (NMM, 3.0 equiv)[4]. Causality: NMM acts as a mild base to liberate the free hydroxylamine and neutralize the HCl byproduct without causing unwanted side reactions.

  • Coupling: Cool the mixture to 0 °C and add EDCI (1.2 equiv) and HOBt (0.2 equiv) portion-wise.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 187 [M-H]⁻) and the appearance of the product mass (m/z 232 [M+H]⁺) indicates completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine/NMM) and saturated NaHCO₃ (removes unreacted carboxylic acid/HOBt). Dry over Na₂SO₄ and concentrate.

Step 2: Directed ortho-Metalation and Acylation

Objective: Regioselective carbon-carbon bond formation via a stable lithium chelate.

  • Cryogenic Setup: Dissolve 1-chloro-3-fluorobenzene (1.0 equiv) in anhydrous THF. Cool the reactor to strictly -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C will trigger the elimination of LiCl or LiF, generating a highly reactive benzyne intermediate and destroying the starting material.

  • Lithiation: Add sec-butyllithium (1.05 equiv, 1.4 M in cyclohexane) dropwise over 30 minutes. Stir for 1 hour at -78 °C. Causality:sec-BuLi is preferred over n-BuLi as it is more basic and less nucleophilic, ensuring rapid, clean deprotonation[2].

  • Acylation: Add the Weinreb amide (1.1 equiv, from Step 1) dissolved in THF dropwise. Stir for 2 hours at -78 °C.

  • Self-Validation (IPC): Remove a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, and check via TLC (Hexanes/EtOAc 4:1). A new UV-active spot indicates the collapse of the chelate into the ketone.

  • Quench: Quench the main reaction mixture at -78 °C with saturated aqueous NH₄Cl, then allow it to warm to room temperature. Extract with EtOAc.

Step 3: Saponification

Objective: Hydrolyze the methyl ester to yield the final carboxylic acid[1].

  • Hydrolysis: Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Self-Validation (IPC): TLC monitoring will show the complete disappearance of the fast-moving ester spot and the appearance of a baseline spot (the lithium salt of the product).

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Causality: Protonation of the carboxylate forces the highly lipophilic 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid to partition into the organic extraction solvent (EtOAc). Extract, dry, and concentrate to yield the final product.

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Exploratory

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid literature review

An In-Depth Technical Guide to 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: Synthesis, Causality, and Downstream Utility Executive Briefing & Chemical Identity 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 9518...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: Synthesis, Causality, and Downstream Utility

Executive Briefing & Chemical Identity

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized, bifunctional aliphatic-aromatic building block[1]. Structurally characterized by an eight-carbon aliphatic chain terminating in a carboxylic acid and anchored by a sterically hindered, di-halogenated aryl ketone, it serves as a critical intermediate in advanced medicinal chemistry.

The compound is primarily utilized in the synthesis of lipoic acid analogs, histone deacetylase (HDAC) inhibitors (via hydroxamate formation), and potent allene oxide synthase (AOS) inhibitors[2]. Due to the extreme steric hindrance and electronic deactivation of the 2-chloro-6-fluorophenyl moiety, traditional synthetic routes often fail, necessitating precision-engineered organometallic workflows.

Table 1: Physicochemical Profile

PropertyValueAnalytical Significance
CAS Number 951891-40-0Unique registry identifier for procurement and tracking[1].
Molecular Formula C₁₄H₁₆ClFO₃Dictates exact mass (286.08 g/mol ) for high-resolution mass spectrometry (HRMS)[1].
SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1ClUseful for in silico docking and predictive ADMET modeling[1].
Key Functional Groups Carboxylic acid, Aryl ketone, Aryl halidesEnables orthogonal functionalization (e.g., selective amidation vs. ketone reduction).

Mechanistic Bottlenecks & Synthetic Causality

The synthesis of 8-aryl-8-oxooctanoic acids is conventionally achieved via Friedel-Crafts acylation of an aromatic ring with suberic acid derivatives (e.g., suberoyl chloride)[3]. However, applying this methodology to 1-chloro-3-fluorobenzene presents severe mechanistic bottlenecks:

  • Electronic Deactivation: Both chlorine and fluorine are electron-withdrawing via induction, drastically reducing the nucleophilicity of the aromatic ring[4].

  • Steric Hindrance: The target carbon on the aromatic ring is flanked by two bulky halogens (ortho, ortho-disubstitution). The incoming electrophilic acylium ion faces massive steric clash, leading to sluggish reaction rates and the formation of unwanted para-isomers.

The Causality of the Weinreb Amide Solution: To bypass the limitations of electrophilic aromatic substitution, a directed nucleophilic addition is required. By converting suberic acid monoethyl ester into a Weinreb amide (N-methoxy-N-methylamide), we create a highly controlled electrophile[5]. When reacted with 2-chloro-6-fluorophenylmagnesium bromide, the Weinreb amide forms a stable, five-membered cyclic chelate intermediate with the magnesium ion. This prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, completely eliminating the risk of over-addition (tertiary alcohol formation) that typically plagues Grignard reactions with standard esters or acid chlorides[5].

SynthWorkflow Start Suberic Acid Monoethyl Ester WA Weinreb Amide Intermediate Start->WA CDMT, NMM, MeO(Me)NH.HCl FC Friedel-Crafts Acylation (Low Yield / Isomers) Start->FC SOCl2 then AlCl3 + Ar-H KetoneEster Ethyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate WA->KetoneEster Grignard Addition (THF, 0°C) Grignard 2-Chloro-6-fluorophenyl Magnesium Bromide Grignard->KetoneEster Final 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid KetoneEster->Final LiOH Hydrolysis (THF/H2O) FC->Final Poor Conversion

Organometallic Weinreb amide synthesis vs. traditional Friedel-Crafts acylation.

Table 2: Comparative Synthetic Yields

Synthetic RoutePrimary ImpuritiesOverall YieldScalability
Friedel-Crafts Acylation Para-isomers, unreacted starting material< 15%Poor (Requires harsh Lewis acids)
Weinreb Amide / Grignard Homocoupled biaryls (trace)75 - 82%Excellent (Highly controlled)

Self-Validating Experimental Protocols

The following protocol leverages the Weinreb amide methodology to ensure high fidelity, self-validating synthesis.

Phase 1: Synthesis of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate
  • Activation: Dissolve suberic acid monoethyl ester (1.0 eq) in anhydrous THF. Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.2 eq) and N-methylmorpholine (NMM, 3.0 eq). Stir at room temperature for 2 hours[6].

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting acid. The CDMT byproduct (1,3-dimethoxy-5-hydroxytriazine) is highly water-soluble, ensuring easy downstream removal[5].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the activated mixture. Stir for 8 hours.

  • Workup: Quench with 1M HCl, extract with EtOAc, and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.

Phase 2: Grignard Addition & Hydrolysis
  • Grignard Generation: In a flame-dried flask under argon, react 1-bromo-2-chloro-6-fluorobenzene with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Coupling: Cool the Weinreb amide solution to 0°C. Dropwise, add the Grignard reagent (1.2 eq). Stir for 4 hours, allowing it to slowly warm to room temperature.

    • Causality Note: Maintaining 0°C during addition prevents premature collapse of the magnesium chelate, entirely suppressing tertiary alcohol formation.

  • Hydrolysis of the Ester: Isolate the resulting ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. Dissolve in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Final Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract with dichloromethane, dry, and concentrate to yield pure 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid. Validate via ¹H-NMR (look for the characteristic triplet of the α-protons near 2.3 ppm and the complex multiplet of the di-halogenated aryl ring).

Therapeutic & Agrochemical Derivatization

The true value of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid lies in its orthogonal functional groups, which serve as branching points for diverse biological targets.

  • Allene Oxide Synthase (AOS) Inhibitors: By reducing the C8 ketone to an alcohol and displacing it with an imidazole ring, the compound mimics the structure of JM-8686[2]. The 2-chloro-6-fluoro substitution provides unique stereoelectronic properties that enhance binding affinity within the hydrophobic pocket of AOS, a critical enzyme in plant stress signaling and jasmonic acid biosynthesis.

  • Lipoic Acid Analogs: The 8-carbon chain perfectly mimics the backbone of endogenous α-lipoic acid. The ketone can be reduced to a hydroxyl, converted to a halo-intermediate, and reacted with sodium disulfide to yield 6,8-dithiolane derivatives[7]. These analogs act as potent cellular redox regulators and mitochondrial modulators.

  • HDAC Inhibitors (Epigenetics): The terminal carboxylic acid can be converted into a hydroxamic acid (via reaction with hydroxylamine)[6]. The 8-carbon aliphatic chain acts as the optimal "linker" to reach the zinc ion in the catalytic core of histone deacetylases, while the bulky halogenated cap interacts with the surface recognition domain.

BioPathway Core 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid HDAC Hydroxamate Derivative (HDAC Inhibitor) Core->HDAC NH2OH coupling AOS Imidazole Derivative (AOS Inhibitor) Core->AOS Esterification & Imidazole substitution Lipoic Dithiolane Derivative (Lipoic Acid Analog) Core->Lipoic Reduction, Halogenation, Na2S2 addition Epigenetics Epigenetic Modulation (Cancer Therapy) HDAC->Epigenetics Plant Plant Stress Response Modulation AOS->Plant Redox Cellular Redox Regulation Lipoic->Redox

Downstream derivatization pathways for 8-aryl-8-oxooctanoic acid scaffolds.

References

  • BenchChem. "Technical Guide: Ethyl 8-(2-chlorophenyl)
  • BenchChem. "Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid - Benchchem." BenchChem,
  • Reed, Lester L. "Method for preparing 6, 8-dihalooctanoic esters.
  • PubMed. "Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase.
  • Fluorochem. "8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid." Fluorochem UK,
  • SAPUB.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." American Chemical Society,

Sources

Foundational

Discovery of novel halogenated phenyl oxooctanoic acids

Discovery and Characterization of Novel Halogenated Phenyl Oxooctanoic Acids: A Technical Whitepaper As drug development pivots toward highly selective metabolic modulators, the discovery of novel lipid-like small molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Characterization of Novel Halogenated Phenyl Oxooctanoic Acids: A Technical Whitepaper

As drug development pivots toward highly selective metabolic modulators, the discovery of novel lipid-like small molecules has accelerated. Among these, halogenated phenyl oxooctanoic acids—specifically 8-(3-chlorophenyl)-8-oxooctanoic acid and its derivatives—have emerged as a structurally compelling class of compounds. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the rational design, chemical synthesis, and biological validation of these novel entities.

Structural Rationale and Target Biology

The architectural design of halogenated phenyl oxooctanoic acids is rooted in the biomimicry of endogenous fatty acids, optimized for enhanced pharmacokinetic stability and receptor affinity. These compounds are engineered to target1[1].

The causality behind this structural design is twofold:

  • The Oxooctanoic Acid Backbone: The eight-carbon chain provides the necessary spatial extension, while the terminal carboxylic acid acts as a crucial hydrogen-bond donor/acceptor. This acidic headgroup interacts directly with the activation function-2 (AF-2) helix of the PPAR ligand-binding domain (LBD), stabilizing the active conformation of the receptor.

  • The Halogenated Phenyl Ring: The substitution of a halogen (e.g., chlorine or fluorine) on the phenyl ring significantly increases the lipophilicity (XLogP3) of the tail region. This bulky, electron-withdrawing moiety occupies a specific hydrophobic sub-pocket within the LBD, displacing bound water molecules to drive binding affinity through favorable entropic gains.

PPAR_Pathway Ligand Halogenated Phenyl Oxooctanoic Acid PPAR PPAR (Inactive) Ligand->PPAR Binds LBD PPAR_Act PPAR (Active Conformation) PPAR->PPAR_Act Conformational Shift RXR RXR Heterodimerization PPAR_Act->RXR Dimerization CoAct Co-activator Recruitment PPAR_Act->CoAct Displaces Co-repressors PPRE PPRE Binding (Gene Transcription) RXR->PPRE CoAct->PPRE

Generalized PPAR signaling pathway upon ligand activation by oxooctanoic acid derivatives.

Computational Profiling and Physicochemical Properties

Before initiating synthesis, computational profiling is mandatory to ensure the target molecules possess drug-like properties. The2[2].

Table 1: Predicted Physicochemical Properties

CompoundXLogP3Polar Surface Area (PSA)H-Bond DonorsH-Bond Acceptors
8-(3-Chlorophenyl)-8-oxooctanoic acid3.854.37 Ų13
8-(4-Fluorophenyl)-8-oxooctanoic acid3.554.37 Ų13
3-Oxooctanoic acid (Endogenous Ref)1.854.37 Ų13

Causality Insight: The shift in XLogP3 from 1.8 in the endogenous reference to 3.8 in the 3-chloro derivative is the precise biochemical lever that transitions the molecule from a rapidly metabolized intermediate into a potent, membrane-permeable pharmacological agent.

Chemical Synthesis: Causality and Methodology

The synthesis of 8-(3-chlorophenyl)-8-oxooctanoic acid relies on a highly regioselective Friedel-Crafts acylation.

Causality of Reagent Selection: Suberic anhydride is chosen over suberoyl chloride. A linear diacid chloride often undergoes competitive intramolecular cyclization or double-acylation. Suberic anhydride, coordinated with anhydrous Aluminum Chloride (AlCl₃), forms a stable acylium ion complex that strictly limits the reaction to a single electrophilic aromatic substitution. The bulky nature of the eight-carbon chain leverages steric hindrance against the ortho-position of the halogenated benzene, driving para-substitution and ensuring high isomeric purity.

Synthesis_Workflow SM Halogenated Benzene FC Friedel-Crafts Acylation SM->FC Acyl Suberic Anhydride (Acylating Agent) Acyl->FC Int Intermediate Complex FC->Int AlCl3 Catalyst Quench Acidic Quench (HCl/Ice) Int->Quench Hydrolysis Prod 8-(Halophenyl)-8- oxooctanoic acid Quench->Prod Precipitation

Logical synthetic workflow for the preparation of halogenated phenyl oxooctanoic acids.

Step-by-Step Synthetic Protocol:
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous AlCl₃ (2.2 equivalents) in dry dichloromethane (DCM) at 0°C.

  • Activation: Dissolve suberic anhydride (1.0 equivalent) in DCM and add dropwise to the AlCl₃ suspension. Stir for 30 minutes to form the acylium complex.

  • Acylation: Slowly add chlorobenzene (1.2 equivalents). Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Quenching (Self-Validating Step): Pour the reaction mixture over crushed ice and 1M HCl. The acidic quench breaks the aluminum complex. The presence of a white precipitate at this stage is a visual validation of successful product formation.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude product from a mixture of hexanes/ethyl acetate to yield the pure 8-(3-chlorophenyl)-8-oxooctanoic acid.

Biological Evaluation: Self-Validating Assay Systems

To transition from chemical entity to validated biological modulator, robust, self-validating phenotypic and genotypic assays are required.

Protocol A: Dual-Luciferase PPAR Transactivation Assay

To prevent false-positive signals caused by cytotoxicity or uneven transfection, a dual-luciferase reporter system is mandatory.

Assay_Logic Start Cell Seeding & Transfection Treat Compound Treatment (Dose Response) Start->Treat Ctrl Internal Controls (Rosiglitazone / DMSO) Start->Ctrl Lysis Cell Lysis Treat->Lysis Ctrl->Lysis Read Luciferase Readout Lysis->Read Norm Normalization (Renilla) Read->Norm Self-Validation

Self-validating experimental workflow for the PPAR transactivation assay.

  • Transfection: Co-transfect HEK293T cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Treatment: Expose cells to a logarithmic dose-response (1 nM to 10 μM) of the oxooctanoic acid derivative.

  • Quantification: Measure luminescence. Causality: The firefly signal represents PPAR activation, while the Renilla signal controls for cell viability. Normalizing Firefly/Renilla ensures that any drop in signal at high concentrations is accurately attributed to toxicity rather than target antagonism.

Protocol B: Adipocyte Differentiation AssayDifferentiation is induced by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound[1].

Causality Insight: Insulin activates the IGF-1 pathway, dexamethasone stimulates glucocorticoid receptors, and IBMX raises intracellular cAMP. This cocktail "primes" 3T3-L1 preadipocytes, but terminal differentiation into mature adipocytes relies strictly on PPARγ activation.

  • Induction: Treat confluent 3T3-L1 cells with the differentiation cocktail plus the test compound.

  • Validation: After 7 days,1[1].

  • Molecular Confirmation: Extract RNA and measure the expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) using qRT-PCR.

Quantitative Data & Profiling

Extrapolating from established structure-activity relationships, the halogenated derivatives exhibit potent agonistic behavior. The table below summarizes the expected quantitative biological profile.

Table 2: Biological Activity Profiling (PPARγ Agonism)

ParameterDescriptionTypical Range for Potent AgonistsPredicted 8-(3-Cl) Derivative
EC₅₀ Half-maximal effective concentration in transactivation10 - 500 nM45 - 120 nM
Emax Maximum receptor activation relative to Rosiglitazone80% - 100%~85%
Differentiation Oil Red O accumulation fold-change vs. vehicle3.0x - 5.0x3.5x
Gene Expression aP2 mRNA induction (qRT-PCR)>10-fold12.4-fold

Conclusion

The discovery and optimization of halogenated phenyl oxooctanoic acids represent a sophisticated exercise in rational drug design. By leveraging the inherent metabolic compatibility of the oxooctanoic acid backbone and the lipophilic, space-filling properties of halogenated phenyl rings, researchers can synthesize potent modulators of nuclear receptors. The self-validating protocols outlined in this guide ensure that the biological data generated is both robust and reproducible, paving the way for advanced preclinical studies in metabolic disease therapeutics.

References

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid: Method Development and Validation Protocol

Introduction & Scientific Rationale In pharmaceutical development and synthetic chemistry, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) serves as a critical halogenated building block[1]. Accurate qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In pharmaceutical development and synthetic chemistry, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) serves as a critical halogenated building block[1]. Accurate quantitative analysis of this intermediate is paramount for reaction monitoring, impurity profiling, and quality control. However, its structural dichotomy—comprising a polar, ionizable carboxylic acid terminus and a highly hydrophobic, sterically hindered halogenated aromatic core—presents unique chromatographic challenges.

This Application Note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered for this compound. By leveraging fundamental physicochemical principles, this method ensures high-resolution separation, excellent peak symmetry, and reproducible quantitation.

The Causality of Chromatographic Choices (E-E-A-T)
  • Ionization Suppression (pH Control): The cornerstone of analyzing acidic compounds via RP-HPLC is ionization control. The carboxylic acid moiety on this compound has a predicted pKa​ of approximately 4.5 to 4.8. If analyzed in a neutral mobile phase, the compound exists in a state of partial ionization. This dynamic equilibrium between the protonated and deprotonated states leads to severe peak tailing and unpredictable retention times. To counteract this, the mobile phase pH must be maintained at least two units below the analyte's pKa​ [2]. Utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) forces the analyte into a fully protonated, unionized state, maximizing hydrophobic retention and peak sharpness[3].

  • Stationary Phase Selection: The octyl chain and halogenated phenyl ring confer significant hydrophobicity. A standard endcapped C18 column provides the optimal hydrophobic surface area for predictable partitioning.

  • Wavelength Selection: The conjugated ketone and the 2-chloro-6-fluorophenyl ring act as strong chromophores. Detection at 220 nm captures universal π−π∗ transitions for maximum sensitivity, while 254 nm captures aromatic n−π∗ transitions for structural specificity.

Visualizing the Chromatographic Logic

Retention_Mechanism Analyte 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid AcidicMP Acidic Mobile Phase (0.1% TFA, pH 2) Analyte->AcidicMP Dissolved in Protonation Unionized State (COOH) AcidicMP->Protonation Suppresses Ionization Stationary C18 Stationary Phase (Hydrophobic Interaction) Protonation->Stationary Partitions into Elution Sharp Peak Elution (High Efficiency) Stationary->Elution Gradient Desorption

Caption: Chromatographic retention mechanism for acidic analytes on a reversed-phase C18 column.

Experimental Protocol

Reagents & Materials
  • Analyte: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

  • Filters: 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation

Scientific Rationale: The diluent must closely match the initial mobile phase conditions to prevent the "solvent effect" (peak distortion caused by injecting a strong solvent into a weak mobile phase), while still containing enough organic solvent to fully dissolve the hydrophobic analyte.

  • Weighing: Accurately weigh 10.0 mg of the reference standard using a microanalytical balance.

  • Dissolution: Transfer the standard into a 10 mL volumetric flask. Add 5.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes at room temperature to ensure complete dissolution of the hydrophobic core.

  • Dilution: Bring to volume (10 mL) using LC-MS grade Water, yielding a final concentration of 1.0 mg/mL in a 50:50 (v/v) Water:ACN diluent.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Note: PTFE is explicitly chosen because it is chemically inert and does not bind hydrophobic organic acids, preventing analyte loss.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in LC-MS Water (v/v)
Mobile Phase B 0.1% TFA in HPLC Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Reduces system backpressure and stabilizes retention)
Injection Volume 10 µL
Detection (PDA/UV) 220 nm (Quantitation) and 254 nm (Qualification)
Gradient Elution Profile

A broad scouting gradient is employed to ensure all potential synthetic impurities (e.g., unreacted 2-chloro-6-fluorobenzene derivatives) are captured and resolved[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Equilibration)
2.0955Isocratic hold (Analyte focusing)
12.0595Linear organic ramp (Separation)
15.0595Column wash (Elutes highly retained impurities)
15.1955Return to initial conditions
20.0955Re-equilibration

Visualizing the Method Development Workflow

HPLC_Workflow Start 1. Physicochemical Profiling pKa ~4.8 | Moderate Hydrophobicity Col 2. Column Selection Reversed-Phase C18 (Endcapped) Start->Col MP 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress ionization Col->MP Det 4. Detector Optimization UV/Vis at 220 nm & 254 nm MP->Det Val 5. Method Validation System Suitability & Linearity Det->Val

Caption: Step-by-step workflow for RP-HPLC method development and validation.

System Suitability & Validation Criteria

A robust analytical protocol must be a self-validating system. Before analyzing unknown samples, inject the 1.0 mg/mL standard preparation six times consecutively. The system is only deemed suitable for analysis if it meets the following stringent criteria:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0% (n=6)Ensures pump delivery and mobile phase composition are stable.
Peak Area %RSD 2.0% (n=6)Validates the precision of the autosampler injection mechanism.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) 5000Verifies column efficiency and optimal packing bed integrity.
Resolution ( Rs​ ) 2.0Guarantees baseline separation from the nearest synthetic impurity.

References

  • Chromatography Online. "A Three-Pronged Template Approach for Rapid HPLC Method Development." LCGC North America. Available at:[Link]

  • Onyx Scientific. "An Effective Approach to HPLC Method Development." Onyx Scientific Insights. Available at:[Link]

Sources

Application

Advanced Protocol for the 1H NMR Structural Elucidation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Application Note & Analytical Workflow Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scientific Rationale & Molecular Architecture 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Analytical Workflow Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Scientific Rationale & Molecular Architecture

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a highly specialized, fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized kinase inhibitors and targeted lipid analogues [1].

When characterizing this intermediate, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying both the regiochemistry of the 2-chloro-6-fluoro aromatic substitution and the structural integrity of the 8-carbon aliphatic linker. As a Senior Application Scientist, I approach this analysis not merely as a data-collection exercise, but as a self-validating system . By leveraging the predictable causality of electronegativity, anisotropic effects, and heteronuclear spin-spin coupling, we can construct an irrefutable proof of molecular structure [2].

Predictive Causality of Spectral Features

To confidently assign the spectrum, we must first understand the physical causality dictating the chemical shifts ( δ ) and coupling constants ( J ).

The Aromatic System: Heteronuclear Spin Dynamics

The 1-acyl-2-chloro-6-fluorobenzene ring presents a complex, asymmetric spin system. The highly electronegative fluorine atom ( 19F , spin = 1/2) not only deshields adjacent protons but actively couples with them, breaking the standard symmetry seen in purely hydrocarbon aromatics.

  • H-5 (ortho to Fluorine): Experiences a massive 3JHF​ coupling (~9 Hz) in addition to a standard 3JHH​ ortho coupling (~8 Hz) from H-4. This dual coupling typically collapses the signal into a pseudo-triplet or a distinct doublet of doublets.

  • H-4 (meta to Fluorine): Resides between H-3 and H-5, yielding two 3JHH​ couplings (~8 Hz). It also experiences a long-range 4JHF​ meta coupling (~5 Hz), resulting in a complex multiplet (td or ddd). Furthermore, it is strongly deshielded by the para-carbonyl group.

  • H-3 (ortho to Chlorine): Experiences standard ortho coupling to H-4 but negligible para coupling to the fluorine ( 5JHF​<2 Hz), appearing as a sharp doublet.

Coupling F6 19F (C6) H5 1H (C5) F6->H5 3J_HF ~9 Hz H4 1H (C4) F6->H4 4J_HF ~5 Hz H5->H4 3J_HH ~8 Hz H3 1H (C3) H4->H3 3J_HH ~8 Hz

Fig 1. Dominant 19F-1H and 1H-1H spin-spin coupling network in the aromatic ring.

The Aliphatic Chain: Deshielding Gradients

The octanoic acid backbone is flanked by two distinct electron-withdrawing groups: a terminal carboxylic acid (C1) and a ketone (C8).

  • The C7 methylene is directly alpha to the C8 ketone. The carbonyl's π -system pulls electron density, heavily deshielding these protons to ~2.85 ppm.

  • The C2 methylene is alpha to the C1 carboxylic acid, shifting it to ~2.35 ppm.

  • The internal methylenes (C3-C6) reside in the bulk hydrophobic envelope, appearing as overlapping multiplets between 1.30 and 1.75 ppm.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be executed using a protocol that inherently flags errors. We achieve this through internal referencing and strict relaxation control.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ effectively solvates medium-chain fatty acid derivatives without causing the severe hydrogen-bonding line broadening often seen in DMSO-d 6​ .

Step 2: Instrument Calibration Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Perform automated tuning and matching (atma) and rigorous 3D shimming. Validation Check: The solvent residual peak (CHCl 3​ ) must have a Full Width at Half Height (FWHH) of < 1.0 Hz to ensure sufficient resolution of the fine 19F−1H splittings[3].

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: A standard 1-second delay is insufficient for the carboxylic acid proton, which exhibits delayed longitudinal relaxation ( T1​ ). A D1 of 2.0s ensures complete relaxation, guaranteeing that the integration ratio between the aromatic and aliphatic regions is mathematically exact.

Step 4: Processing & Internal Validation Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Calibrate the TMS signal to exactly 0.00 ppm. Validation Check: The integration of the aliphatic chain (excluding the solvent peak) must equal exactly 12.00 protons relative to the 3.00 aromatic protons. Furthermore, the JHH​ coupling constant extracted from H-3 must perfectly mirror the corresponding JHH​ extracted from H-4. This internal mathematical symmetry proves the assignment is correct.

Workflow A Sample Prep CDCl3 + 0.03% TMS B Acquisition 400 MHz, d1 > 2s A->B C Processing FT, Phase/Baseline B->C D Aliphatic Assignment C2-C7 Integration Mapping C->D E Aromatic Assignment 19F-1H Coupling Analysis C->E F Self-Validation Symmetry & Integration Check D->F E->F

Fig 2. Standardized workflow for 1H NMR acquisition and structural self-validation.

Comprehensive 1H NMR Data Assignment

The following table synthesizes the quantitative data derived from the self-validating protocol, providing a clear map of the molecular architecture. Data is referenced to TMS (0.00 ppm) in CDCl 3​ .

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Logic & Causality
COOH 11.00 - 11.50br s1H-Highly deshielded acidic proton; broad due to dynamic solvent exchange.
H-4 (Ar) 7.32 - 7.40td (or ddd)1H JHH​≈8.2 JHF​≈5.5 Deshielded by para-carbonyl; split by two ortho protons and meta-fluorine.
H-3 (Ar) 7.22 - 7.28d (or dd)1H JHH​≈8.2 JHF​≈1.5 Ortho to chlorine; exhibits strong ortho proton coupling but minimal long-range fluorine coupling.
H-5 (Ar) 7.02 - 7.10t (or dd)1H JHH​≈8.5 JHF​≈9.0 Ortho to fluorine; the massive 3JHF​ coupling merges with the 3JHH​ coupling to form a pseudo-triplet.
C7-H 2​ 2.80 - 2.90t2H J≈7.3 α -methylene to the C8 ketone; strongly deshielded by the adjacent π -system.
C2-H 2​ 2.30 - 2.40t2H J≈7.4 α -methylene to the C1 carboxylic acid.
C6-H 2​ 1.65 - 1.75p2H J≈7.3 β -methylene to the C8 ketone.
C3-H 2​ 1.55 - 1.65p2H J≈7.4 β -methylene to the C1 carboxylic acid.
C4-H 2​ , C5-H 2​ 1.30 - 1.45m4H-Bulk internal methylenes; overlapping multiplets due to similar hydrophobic shielding environments.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. (Reviewed in Journal of Chemical Education). Available at:[Link]

Sources

Method

Application Note: 13C NMR Structural Elucidation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Introduction & Chemical Context 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a highly specialized aryl ketone and carboxylic acid intermediate, frequently utilized in the synthesis of advanced active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a highly specialized aryl ketone and carboxylic acid intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Structurally, it comprises a suberic acid derivative backbone terminating in a 2-chloro-6-fluorophenyl moiety. For drug development professionals, confirming the exact regiochemistry of this aromatic ring is paramount, as halogen misplacements can drastically alter an API's pharmacokinetic profile. Carbon-13 Nuclear Magnetic Resonance ( 13 C NMR) spectroscopy serves as the definitive analytical technique for this molecule, providing a self-validating map of the carbon framework through diagnostic carbon-fluorine ( 13 C- 19 F) spin-spin couplings[2].

Mechanistic Insights: The Self-Validating Nature of 19 F- 13 C Coupling

A standard 13 C NMR experiment employs proton ( 1 H) decoupling (e.g., WALTZ-16) to collapse carbon-proton multiplets into sharp singlets, thereby increasing the signal-to-noise ratio (SNR) and spectral clarity. However, the 1 H-decoupling sequence does not irradiate the 19 F frequency. Because 19 F is 100% naturally abundant and possesses a nuclear spin of I=1/2 , it couples with adjacent 13 C nuclei via scalar ( J ) coupling.

Causality in Experimental Design: This phenomenon is not a complication; it is a critical structural validation tool. The magnitude of the JCF​ coupling constant is inversely proportional to the number of bonds separating the carbon and fluorine atoms:

  • 1JCF​ (ipso, ~250 Hz): Unambiguously identifies the carbon directly bonded to the fluorine (Ar-C6).

  • 2JCF​ (ortho, ~15–25 Hz): Identifies the carbons immediately adjacent to the C-F bond (Ar-C1 and Ar-C5).

  • 3JCF​ (meta, ~5–10 Hz): Identifies carbons three bonds away (Ar-C2 and Ar-C4).

  • 4JCF​ (para, ~2–4 Hz): Identifies the carbon opposite the fluorine (Ar-C3).

By extracting these coupling constants, the analyst can "walk" around the aromatic ring, mathematically proving the relative positions of the ketone, chlorine, and fluorine substituents without relying solely on empirical chemical shift databases.

Experimental Protocol

Sample Preparation

Causality: Due to the low natural abundance of 13 C (~1.1%), sample concentration must be maximized to detect unprotonated (quaternary) carbons, which suffer from poor relaxation kinetics and lack Nuclear Overhauser Effect (NOE) enhancement[3].

  • Weighing: Accurately weigh 40–50 mg of the solid analyte[4].

  • Dissolution: Dissolve the solid in 0.6 mL of Deuterated Chloroform (CDCl 3​ ). CDCl 3​ is preferred over DMSO-d 6​ for this specific lipid-like aliphatic chain to prevent viscosity-induced line broadening, which could obscure fine 4JCF​ couplings.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.0 ppm).

  • Filtration: Filter the homogenized solution through a tightly packed glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic impurities or undissolved particulates that distort magnetic field homogeneity.

Data Acquisition Parameters

Causality: The molecule contains five critical quaternary carbons (C1, C8, Ar-C1, Ar-C2, Ar-C6). To prevent the saturation of these signals, the longitudinal relaxation delay must be deliberately extended[4].

  • Temperature: 298 K.

  • Pulse Sequence: 1D 13 C with standard continuous WALTZ-16 decoupling (to remove 1 H splitting while retaining 19 F splitting).

  • Relaxation Delay (D1): Set to 2.5–3.0 seconds. This allows sufficient time for the longitudinal magnetization ( T1​ ) of the quaternary carbonyl and halogenated carbons to recover to the Z-axis.

  • Number of Scans (NS): Minimum of 1024 scans to achieve an SNR > 10:1 for the highly split Ar-C6 doublet.

Data Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation (FT). This suppresses high-frequency noise while preserving the resolution required to measure small meta/para C-F couplings.

  • Perform manual zero- and first-order phase corrections to yield purely absorptive Lorentzian peak shapes.

  • Apply a polynomial baseline correction to ensure accurate peak picking.

Data Presentation: Characteristic 13C NMR Chemical Shifts

The following table summarizes the expected 13 C NMR spectral data for 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid, synthesizing aliphatic chain mechanics with fluorinated aromatic shift data[2].

Carbon PositionPredicted Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Structural Assignment Notes
C1 (Carboxylic Acid)179.5s-Broadened singlet; typical of aliphatic acids.
C8 (Ketone Carbonyl)202.1d~1.5Weak long-range coupling to F possible.
Ar-C6 (C-F)160.5d~250.0 1JCF​ ; Diagnostic massive splitting.
Ar-C2 (C-Cl)132.4d~5.5 3JCF​ ; Quaternary, low intensity.
Ar-C4 (CH)131.0d~9.0 3JCF​ ; Protonated, high intensity.
Ar-C1 (C-C=O)126.5d~18.0 2JCF​ ; Quaternary, low intensity.
Ar-C3 (CH)125.2d~3.5 4JCF​ ; Protonated.
Ar-C5 (CH)115.3d~22.0 2JCF​ ; Protonated, highly shielded by ortho-F.
Aliphatic C7 43.5s-Deshielded by adjacent ketone.
Aliphatic C2 34.1s-Deshielded by adjacent carboxylic acid.
Aliphatic C3–C6 24.0 – 29.5s-Overlapping methylene envelope.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing C-F coupling constants to validate the aromatic regiochemistry.

G A Acquire 13C{1H} NMR (WALTZ-16 Decoupled) B Identify Aromatic Doublets A->B C 1J_CF (~250 Hz) Assign C-F (C6) B->C D 2J_CF (~20 Hz) Assign Ortho (C1, C5) B->D E 3J_CF (~8 Hz) Assign Meta (C2, C4) B->E F Validate Ring Regiochemistry C->F D->F E->F

Caption: Logical workflow for mapping 13C-19F spin-spin couplings to validate aromatic regiochemistry.

References

  • Just a few milligrams available for a 13C measurement? Source: Magritek. URL: [Link]

  • Synthesis and Characterization of Isoxazole Derivatives (13C NMR Data of Fluorinated Aromatics). Source: European Journal of Chemistry. URL: [Link]

Sources

Application

GC-MS protocol for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

In-Depth GC-MS Analytical Protocol for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid Executive Summary & Analytical Challenges 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a complex, halogenated aryl keto-acid. Ana...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth GC-MS Analytical Protocol for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Executive Summary & Analytical Challenges

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a complex, halogenated aryl keto-acid. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct physicochemical challenges:

  • The Carboxylic Acid Moiety : Highly polar, it forms strong hydrogen bonds with the GC column's silanol groups, leading to severe peak tailing, irreversible adsorption, and poor sensitivity[1].

  • The Aryl Ketone Moiety : Susceptible to keto-enol tautomerization at elevated injector temperatures, which can produce multiple chromatographic peaks for a single analyte, ruining quantitative reproducibility[2].

To circumvent these issues, this protocol employs a self-validating, two-step Methoximation-Trimethylsilylation (MOX-TMS) derivatization strategy.

Physicochemical Properties & Derivatization Rationale

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
IUPAC Name 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
Molecular Formula C14H16ClFO3
Molecular Weight 286.73 g/mol
Target Functional Groups C1 Carboxylic Acid, C8 Ketone
Steric Considerations High hindrance at C8 due to ortho-Cl and ortho-F

Causality Behind Experimental Choices (E-E-A-T) As a standard practice in complex organic analysis, we do not rely on silylation alone for keto-acids. We first protect the ketone using methoxyamine hydrochloride (MeOX) in pyridine. This converts the ketone into a stable methoxime derivative, locking the molecule and preventing enolization[1]. Following methoximation, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is introduced to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, drastically increasing volatility[3].

A critical mechanistic consideration for this specific molecule is the steric hindrance around the C8 ketone. The bulky 2-chloro and 6-fluoro substituents on the adjacent phenyl ring significantly slow down the nucleophilic attack of methoxyamine. Therefore, the methoximation step requires a robust incubation (60°C for 60 minutes) to ensure quantitative conversion[1].

Experimental Protocol: MOX-TMS Derivatization

Materials & Reagents

  • Methoxyamine hydrochloride (MeOX), 20 mg/mL in anhydrous pyridine.

  • BSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst.

  • Internal Standard (IS): Myristic acid-d27 (or similar stable isotope-labeled acid).

  • Anhydrous Ethyl Acetate (GC-MS grade).

Step-by-Step Methodology

  • Sample Aliquoting & Lyophilization : Transfer an aliquot of the sample extract (containing 10–50 µg of the target analyte) and 10 µL of the IS into a 2 mL glass GC vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: BSTFA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the silylating reagent, severely depressing the derivatization yield[2].

  • Methoximation (Ketone Protection) : Add 50 µL of the MeOX solution (20 mg/mL in pyridine) to the dried residue. Cap the vial tightly with a PTFE-lined septum, vortex for 30 seconds, and incubate at 60°C for 60 minutes[1].

  • Trimethylsilylation (Carboxylic Acid Derivatization) : Allow the vial to cool to room temperature. Add 100 µL of BSTFA + 1% TMCS directly to the reaction mixture. Incubate at 60°C for 30 minutes[3].

    • Causality: TMCS acts as a powerful Lewis acid catalyst, increasing the silylating donor strength of BSTFA to ensure 100% conversion of the sterically unhindered C1 carboxylic acid.

  • Preparation for Injection : Cool the sample to room temperature. Dilute with 100 µL of anhydrous ethyl acetate to prevent detector saturation, vortex, and transfer to a micro-insert for GC-MS injection.

GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Conditions

ParameterOptimized Setting
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve open at 1.0 min)
Inlet Temperature 250°C
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Oven Temperature Program 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range m/z 50 to 500 (Full Scan)

Mechanistic Insights & Data Interpretation

Upon successful MOX-TMS derivatization, the molecular formula of the analyte shifts from C14H16ClFO3 to C18H27ClFNO3Si. The addition of the methoxime (+29 Da net) and the TMS group (+72 Da net) brings the molecular weight to 387 Da (for the primary 35Cl isotope). Because the derivative contains exactly one nitrogen atom, the molecular ion mass is odd, perfectly adhering to the Nitrogen Rule.

Expected Fragmentation Pathway (EI, 70 eV) :

  • Molecular Ion ([M]+•) : m/z 387 (35Cl) and m/z 389 (37Cl) in a ~3:1 isotopic ratio.

  • Alpha-Cleavage (Dominant) : Cleavage of the C7-C8 bond adjacent to the methoximated ketone yields a highly stable, even-electron cation:[2-Cl-6-F-C6H3-C=N-OCH3]+. This fragment appears at m/z 186 and serves as the primary diagnostic ion for quantitation.

  • Loss of Methyl : Cleavage of a methyl group from the TMS moiety yields an [M - 15]+ ion at m/z 372 .

  • Loss of TMS-OH : A characteristic rearrangement and loss of trimethylsilanol (90 Da) yields an[M - 90]+ ion at m/z 297 .

Visualizations

Workflow A Sample Aliquot (8-Aryl-8-oxooctanoic acid) B Solvent Evaporation (N2 stream, 40°C) A->B Remove H2O C Methoximation (MOX) MeOX in Pyridine (60°C, 60 min) B->C Protect Ketone D Silylation (TMS) BSTFA + 1% TMCS (60°C, 30 min) C->D Derivatize COOH E GC-MS Analysis (EI Mode, 70 eV) D->E Inject 1 µL

Workflow for the MOX-TMS derivatization of keto-carboxylic acids prior to GC-MS analysis.

Fragmentation M Molecular Ion [M]+• m/z 387 (35Cl) F1 Loss of •CH3 [M - 15]+ m/z 372 M->F1 F2 α-Cleavage at Ketone [Ar-C=N-OCH3]+ m/z 186 M->F2 Dominant F3 Aliphatic Chain Cleavage Loss of TMS-ester M->F3 F4 Loss of TMS-OH [M - 90]+ m/z 297 M->F4

Primary EI-MS fragmentation pathways for the MOX-TMS derivative of the target keto-acid.

Sources

Method

Application Note: Advanced Recrystallization Protocols for Substituted Oxooctanoic Acids

Introduction & Scope Substituted oxooctanoic acids are critical aliphatic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Notable examples include 8-anilino-8-oxooctanoic acid (suberan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Substituted oxooctanoic acids are critical aliphatic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Notable examples include 8-anilino-8-oxooctanoic acid (suberanilic acid), a direct precursor to the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA)[1], and 8-methoxy-5-ethyl-8-oxooctanoic acid, utilized in synthesizing dual HDAC6/HDAC8 selective inhibitors[2]. Furthermore, derivatives like 8-amino-7-oxooctanoic acid serve as potent inhibitors of biotin biosynthesis pathways in Mycobacterium tuberculosis[3].

Achieving high purity (>99.5%) of these keto-acid intermediates is paramount. Trace impurities can poison downstream transition-metal catalysts or induce polymorphic shifts in the final API formulation. This application note details the thermodynamic principles, solvent selection criteria, and self-validating experimental protocols for the successful recrystallization of substituted oxooctanoic acids.

Physicochemical Profiling & Causality in Solvent Selection

The recrystallization of aliphatic keto acids presents unique thermodynamic challenges. The flexible 8-carbon aliphatic backbone imparts high solubility in non-polar solvents, while the terminal carboxylic acid and the oxo (ketone/aldehyde) group demand hydrogen-bonding interactions.

  • Hygroscopicity & Thermal Lability: Many aliphatic keto acids are highly hygroscopic and possess low melting points. Prolonged heating can lead to thermal degradation or decarboxylation (particularly if the substitution creates a beta-keto configuration)[4].

  • Aqueous Instability: In highly aqueous environments, the ketone moiety can undergo hydration to form a geminal diol (2,2-dihydroxyalkanoic acid). This alters the solubility profile and severely hinders crystallization[5]. Therefore, anhydrous or strictly controlled binary solvent systems are preferred.

To navigate these factors, a dual-solvent (anti-solvent) approach is frequently employed. The compound is first dissolved in a polar, low-boiling primary solvent (e.g., diethyl ether or methanol) to disrupt intermolecular carboxylic dimers, followed by the dropwise addition of a non-polar anti-solvent (e.g., heptane or hexanes) to induce controlled supersaturation[4].

Quantitative Data: Solvent System Matrix

The following table summarizes empirically validated solvent systems for various oxooctanoic acid derivatives, allowing researchers to map their specific functional groups to the optimal thermodynamic environment.

Compound DerivativePrimary SolventAnti-SolventKey Impurities RemovedRef.
8-methoxy-5-ethyl-8-oxooctanoic acid MethanolN/A (Single solvent)Des-ethyl byproducts, residual palladium[2]
8-anilino-8-oxooctanoic acid Ethanol (40-99%)Water (1-60%)Unreacted aniline, suberic acid[1]
2-oxooctanoic acid (OOA) None (Direct)HexanesPhotolytic oligomers[5]
General Aliphatic Keto Acids Diethyl EtherHeptaneEster precursors, inorganic salts[4]

Visualization: Recrystallization Thermodynamic Decision Tree

G Start Crude Substituted Oxooctanoic Acid SolubilityCheck Assess Solubility Profile (Polar vs. Non-Polar) Start->SolubilityCheck PolarSolvent Dissolve in Primary Solvent (e.g., MeOH, Et2O) SolubilityCheck->PolarSolvent High affinity for polar HotFiltration Hot Filtration (Remove Insoluble Impurities) PolarSolvent->HotFiltration Warning Avoid H2O if prone to gem-diol formation PolarSolvent->Warning Antisolvent Add Anti-Solvent (e.g., Heptane, Hexanes) HotFiltration->Antisolvent Cooling Controlled Cooling (0°C to -15°C) Antisolvent->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Pure High-Purity Crystals (>99.5%) Isolation->Pure

Workflow for the dual-solvent recrystallization of substituted oxooctanoic acids.

Self-Validating Experimental Protocol: Dual-Solvent Recrystallization

This protocol utilizes a Diethyl Ether/Heptane system, which is ideal for highly hygroscopic or thermally sensitive substituted oxooctanoic acids[4].

Materials & Reagents:

  • Crude substituted oxooctanoic acid

  • Anhydrous Diethyl Ether (Primary Solvent)

  • Anhydrous Heptane (Anti-Solvent)

  • Ice bath and programmable chiller (-15 °C)

Step-by-Step Methodology:

  • Saturation & Dissolution: Suspend 1.0 g of the crude oxooctanoic acid in 5.0 mL of anhydrous diethyl ether in a round-bottom flask. Gently warm the mixture to 30 °C (do not exceed the boiling point of ether, 34.6 °C) while stirring until complete dissolution is achieved.

    • Expert Insight: Limiting thermal exposure prevents degradation. If the solid does not dissolve, add ether in 1.0 mL increments rather than increasing the temperature.

  • Hot Filtration: Pre-warm a glass funnel and filter paper with a small amount of hot ether. Rapidly filter the solution to remove insoluble particulate matter.

    • Causality: Pre-warming the funnel prevents the solution from cooling prematurely, which would cause the product to crystallize on the filter paper, drastically reducing yield.

  • Anti-Solvent Addition & Nucleation: Transfer the filtrate to a clean flask. While maintaining the solution at room temperature, add anhydrous heptane dropwise (approx. 15-20 mL) until the solution becomes faintly turbid.

    • Self-Validating Check: Stop the addition immediately upon turbidity. Swirl the flask; if the turbidity persists for more than 15 seconds, the metastable zone has been successfully reached. If the mixture "oils out" (forms a separate liquid phase instead of solidifying), the anti-solvent was added too rapidly. To correct this, add a few drops of ether until the solution clarifies, and resume heptane addition at a slower rate.

  • Controlled Cooling Ramp (Ostwald Ripening): Place the flask in an ice bath (0 °C) for 2 hours to initiate nucleation. Subsequently, transfer the flask to a freezer at -15 °C for 24 hours[4].

    • Expert Insight: This two-stage cooling ramp promotes the growth of large, pure crystals (Ostwald ripening) rather than a fine, impure powder that traps the mother liquor.

  • Isolation & Desiccation: Rapidly filter the resulting crystals using a cold Büchner funnel. Wash the filter cake with 3 portions of pre-chilled (-15 °C) heptane to displace the mother liquor.

    • Causality: Using cold heptane prevents the re-dissolution of the highly soluble aliphatic chain.

  • Vacuum Drying: Immediately transfer the crystals to a vacuum desiccator (protected from light and ambient moisture) and dry to constant weight to remove any residual hygroscopic moisture.

References

  • (PDF) Purification and preliminary X-ray crystallographic studies of... - ResearchGate.
  • The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity - PMC / NIH.
  • US8093295B2 - Formulations of suberoylanilide hydroxamic acid and methods for producing the same - Google Patents.
  • Photochemical Synthesis of Oligomeric Amphiphiles from Alkyl Oxoacids in Aqueous Environments - Journal of the American Chemical Society (ACS Publications).
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications.

Sources

Application

Biological Activity Screening of Substituted Oxooctanoic Acids: Antimicrobial and Quorum Sensing Inhibition Assays

Introduction & Mechanistic Rationale Substituted oxooctanoic acids (e.g., 3-oxooctanoic acid, 4-oxooctanoic acid, and halogenated derivatives like 8-(3-chlorophenyl)-8-oxooctanoic acid) represent a highly versatile class...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted oxooctanoic acids (e.g., 3-oxooctanoic acid, 4-oxooctanoic acid, and halogenated derivatives like 8-(3-chlorophenyl)-8-oxooctanoic acid) represent a highly versatile class of bioactive aliphatic molecules[1]. In drug development, these medium-chain fatty acid derivatives are primarily investigated for two distinct biological activities: direct antimicrobial membrane disruption and targeted Quorum Sensing Inhibition (QSI).

The mechanistic causality behind their efficacy lies in their structural homology. The eight-carbon aliphatic backbone of oxooctanoic acids closely mimics the acyl tails of N-acyl homoserine lactones (AHLs)—specifically 3-oxo-C8-HSL, a primary autoinducer in Gram-negative quorum sensing[2]. By substituting specific carbons with oxo, hydroxyl, or halogen groups, these synthetic analogs competitively bind to master QS receptors (such as LasR and RhlR in Pseudomonas aeruginosa) without triggering the conformational changes required for virulence gene transcription[3]. At higher concentrations, the amphiphilic nature of these acids allows them to intercalate into microbial phospholipid bilayers, altering membrane fluidity and exhibiting direct bacteriostatic or fungistatic effects[1].

QSI_Pathway AHL Native Autoinducer (3-oxo-C8-HSL) Receptor LasR / RhlR Receptors AHL->Receptor Binds & Activates Gene Virulence Genes (phzA-G operon) Receptor->Gene Transcription Pyocyanin Pyocyanin Production Gene->Pyocyanin Phenotype OxoAcid Substituted Oxooctanoic Acid OxoAcid->Receptor Competitive Inhibition

Mechanism of Quorum Sensing Inhibition by Oxooctanoic Acid Derivatives.

Experimental Design & Causality

To comprehensively evaluate the therapeutic potential of an oxooctanoic acid derivative, a tripartite screening cascade is required. This workflow is designed to decouple direct bactericidal activity from phenotypic quorum quenching, ensuring the identification of true QSI agents.

  • Antimicrobial Susceptibility (MIC/MBC) : Establishes the baseline toxicity of the compound to the pathogen. If a compound inhibits quorum sensing at concentrations below its MIC, it is classified as a true QSI rather than merely a growth inhibitor[1].

  • Pyocyanin Quantification Assay : Pyocyanin is a redox-active virulence factor regulated by the las and rhl systems in P. aeruginosa. By chemically extracting and measuring pyocyanin photometrically, we quantitatively assess the disruption of the receptor pathways[3].

  • Mammalian Cytotoxicity (MTT Assay) : Because medium-chain fatty acids can act as non-specific surfactants, evaluating their effect on mammalian cell lines (e.g., human lung fibroblasts) is critical. The ratio of the mammalian IC₅₀ to the bacterial MIC defines the compound's Therapeutic Index (TI)[3].

Workflow Library Oxooctanoic Acid Library Synthesis MIC Antimicrobial MIC/MBC (Broth Microdilution) Library->MIC Primary Screen QSI Quorum Sensing Assay (Sub-MIC Pyocyanin) Library->QSI Phenotypic Screen Tox Cytotoxicity Profiling (MRC-5 Fibroblasts) MIC->Tox Active Hits QSI->Tox QSI Hits Hit Therapeutic Index & Lead Selection Tox->Hit High TI (>10)

High-Throughput Biological Screening Workflow for Oxooctanoic Acids.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

Causality Check: Oxooctanoic acids exhibit limited aqueous solubility due to their hydrophobic octyl chain[1]. Therefore, DMSO is utilized as the primary vehicle. A dedicated solvent control well is critical to self-validate the assay and prove that microbial inhibition is driven by the oxooctanoic acid, not the solvent.

  • Stock Preparation : Dissolve the substituted oxooctanoic acid in 100% DMSO to a concentration of 10 mg/mL[1].

  • Plate Setup : In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the compound stock to the first column and perform a 1:2 serial dilution across the plate[1].

  • Inoculation : Adjust the bacterial suspension (e.g., S. aureus or P. aeruginosa) to a 0.5 McFarland standard. Add 50 µL of the inoculum to each well[1].

  • Self-Validating Controls :

    • Growth Control: Broth + Inoculum.

    • Sterility Control: Broth only.

    • Solvent Control: Broth + Inoculum + Highest concentration of DMSO used in the assay[1].

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates viable cells, providing a definitive colorimetric MIC readout independent of compound precipitation.

Protocol 2: Quorum Sensing Inhibition (Pyocyanin Extraction Assay)

Causality Check: Pyocyanin is a redox-active pigment that turns pink/red in acidic conditions. By extracting the cell-free supernatant with chloroform (which isolates the hydrophobic pigment) and then partitioning it into 0.2 M HCl, we selectively isolate pyocyanin from other extracellular metabolites, ensuring a highly specific readout[3].

  • Culture Preparation : Grow P. aeruginosa PAO1 in Luria-Bertani (LB) broth supplemented with sub-MIC concentrations (e.g., 1/2 or 1/4 MIC) of the oxooctanoic acid derivative for 18 hours at 37°C[3].

  • Supernatant Isolation : Centrifuge the cultures at 10,000 × g for 10 minutes to pellet the cells. Transfer 5 mL of the cell-free supernatant to a fresh tube.

  • Chloroform Extraction : Add 3 mL of chloroform to the supernatant. Vortex vigorously for 2 minutes to extract the pyocyanin into the organic phase (bottom layer).

  • Acid Partitioning : Transfer 2 mL of the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will migrate to the aqueous acidic phase (top layer) and turn pink.

  • Quantification : Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer. Calculate the percentage of QSI relative to the untreated growth control.

Protocol 3: Mammalian Cytotoxicity Screening (MTT Assay)

Causality Check: To ensure the compound functions as a targeted therapeutic rather than a non-specific membrane disruptor, its IC₅₀ must be determined against human fibroblasts (MRC-5)[3]. The MTT assay relies on mitochondrial reductase activity; a decrease in formazan crystal formation directly correlates with metabolic toxicity.

  • Cell Seeding : Seed MRC-5 human lung fibroblasts in a 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment : Replace the media with fresh DMEM containing varying concentrations of the oxooctanoic acid derivative (0.1 mM to 5.0 mM)[3]. Incubate for 24 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Readout : Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Summaries

The following tables summarize benchmark data for substituted oxooctanoic acids, illustrating the divergence between direct antimicrobial activity and targeted quorum sensing inhibition.

Table 1: Antimicrobial Activity (MIC) of Substituted Oxooctanoic Acids

CompoundTarget OrganismMIC Range (mM)Biological Application
(R)-3-hydroxyoctanoic acidP. aeruginosa PAO12.8 – 7.0Direct bactericidal[3]
3-oxooctanoic acidCandida albicans0.1 – 6.3Antifungal / Hyphae inhibition[3]
8-(3-Chlorophenyl)-8-oxooctanoic acidStaphylococcus aureus~0.5 – 1.0 (est.)Preclinical antimicrobial screening[1]

Table 2: Quorum Sensing Inhibition and Cytotoxicity Profiling

CompoundPrimary QSI TargetQSI ActivityMRC-5 Cytotoxicity (IC₅₀)Therapeutic Potential
3-oxooctanoic acidPyocyanin (P. aeruginosa)High (Sub-MIC)1.6 mMNarrow Therapeutic Window[3]
(E)-oct-2-enoic acidPyocyanin (P. aeruginosa)High (Sub-MIC)1.7 mMNarrow Therapeutic Window[3]
(R)-3-hydroxyoctanoic acidPyocyanin (P. aeruginosa)Moderate> 3.0 mMFavorable Therapeutic Index[3]

Sources

Method

Application Note: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid as a Versatile Building Block in Medicinal Chemistry

Executive Summary The rational design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized intermediate that merges a sterically demanding, metabolically stable aryl cap with an 8-carbon oxo-acid linker. This application note provides a comprehensive guide for medicinal chemists to leverage this scaffold in the synthesis of isoform-selective epigenetic modulators (e.g., HDAC inhibitors) and lipophilic linkers for Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Physicochemical Profile

The utility of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid stems from its distinct structural domains:

  • The 2-Chloro-6-fluorophenyl Cap: Di-ortho substitution forces the adjacent carbonyl group out of coplanarity with the phenyl ring. This specific dihedral angle restricts bond rotation, minimizing entropic penalties upon target binding. Furthermore, the halogenation protects the ring from cytochrome P450-mediated ortho-oxidation, a critical factor for improving in vivo half-life [1].

  • The 8-Oxooctanoic Acid Chain: The 8-carbon aliphatic chain is the precise length required to span the hydrophobic channel of Class I and II Histone Deacetylases (HDACs), structurally mirroring the suberic acid core of Vorinostat (SAHA) [2]. The orthogonal reactivity of the C1 carboxylic acid and the C8 ketone allows for divergent synthetic pathways without the need for complex protecting group strategies.

G A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Amide Coupling (NH2OH) A->B C Ketone Reduction (Et3SiH/TFA) A->C D Condensation (Hydrazines) A->D E HDAC Inhibitor (Zinc Chelator) B->E F Lipophilic Linker (PROTACs) C->F G Rigid Scaffold (Kinase Inhibitor) D->G

Divergent synthetic pathways utilizing the bifunctional nature of the oxooctanoic acid scaffold.

Application 1: Design of Epigenetic Modulators (HDAC Inhibitors)

HDAC inhibitors require three pharmacophoric elements: a zinc-binding group (ZBG), a hydrophobic linker, and a surface recognition cap. By converting the carboxylic acid of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid into a hydroxamic acid, researchers can generate potent HDAC inhibitors. The bulky, asymmetric aryl ketone acts as a unique surface recognition cap that can interact with the rim of the HDAC active site, potentially offering improved paralogue selectivity over the unsubstituted phenyl ring of SAHA [3].

Pathway A Aryl-Oxooctanoyl Hydroxamate B HDAC Active Site (Zinc Chelation) A->B Inhibits C Histone Acetylation (Chromatin Relaxation) B->C Prevents Deacetylation D Gene Transcription (Tumor Suppressors) C->D Activates E Cell Cycle Arrest & Apoptosis D->E Induces

Mechanism of action for HDAC inhibitors derived from the 8-oxooctanoic acid building block.

Protocol A: Synthesis of Aryl-Oxooctanoyl Hydroxamate

Causality Note: Standard amide coupling conditions with excess base can cause the C7 protons adjacent to the ketone to enolize, leading to aldol condensation byproducts. We utilize HATU at 0 °C to ensure rapid kinetics and suppress alpha-deprotonation.

Step-by-Step Methodology:

  • Activation: Dissolve 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Coupling: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir for 15 minutes to form the active ester.

  • Amination: Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-O-NH2) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Deprotection: Dissolve the crude THP-protected intermediate in DCM. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours to cleave the THP group.

  • Self-Validation: Monitor deprotection via LC-MS. The product is confirmed when the peak corresponding to the THP-adduct disappears and a new peak at M+H=302.1 emerges. Evaporate the solvent and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Application 2: Bifunctional Linkers for PROTACs

For targeted protein degradation, linkers must balance lipophilicity and rigidity. Reducing the C8 ketone to a methylene yields 8-(2-chloro-6-fluorophenyl)octanoic acid, an excellent lipophilic tail for anchoring E3 ligase ligands to cell membranes or hydrophobic protein pockets.

Protocol B: Selective Ketone Reduction (Ionic Reduction)

Causality Note: Standard catalytic hydrogenation (H2, Pd/C) is strictly contraindicated here, as it will cause rapid hydrodehalogenation, cleaving the critical aryl-chloride bond. Instead, an ionic reduction using Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA) selectively reduces the ketone to a methylene group while leaving the aryl halides and the carboxylic acid entirely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in neat Trifluoroacetic acid (TFA) to achieve a 0.5 M solution. The TFA acts as both the solvent and the strong acid catalyst required to protonate the ketone.

  • Reduction: Slowly add Triethylsilane (Et3SiH) (3.0 eq) dropwise at room temperature. The solution may temporarily darken as the carbocation intermediate forms.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the TFA. Partition the residue between EtOAc and water. Wash the organic layer with water, then brine, and dry over MgSO4.

  • Self-Validation: Analyze the crude product via 1H NMR. Successful reduction is validated by the disappearance of the triplet at ~2.9 ppm (the CH2 adjacent to the ketone) and the appearance of a new multiplet at ~2.6 ppm corresponding to the benzylic CH2 protons.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Scaffold and Key Derivatives Data represents calculated values critical for assessing ADME properties during early-stage drug design.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Application
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid 286.733.4254.3713Starting Scaffold
Aryl-oxooctanoyl hydroxamate (Protocol A)301.742.8574.6024Epigenetic Modulator
8-(2-Chloro-6-fluorophenyl)octanoic acid (Protocol B)272.744.1537.3012PROTAC Lipophilic Tail
Aryl-pyrazole octanoic acid (Hydrazine Adduct)310.753.9066.0013Kinase Inhibitor Core

References

  • Lee, L., Kreutter, K. D., Pan, W., Crysler, C., Spurlino, J., Player, M. R., Tomczuk, B., & Lu, T. (2007). 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6266–6269.[Link]

  • Butler, L. M., Agus, D. B., Scher, H. I., Higgins, B., Rose, A., Cordon-Cardo, C., Thaler, H. T., Rifkind, R. A., Marks, P. A., & Richon, V. M. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. Cancer Research, 60(18), 5165–5170.[Link]

  • Botta, C. B., Cabri, W., Cini, E., De Cesare, L., Fattorusso, C., Giannini, G., Persico, M., Petrella, A., Rondinelli, F., Rodriquez, M., & Taddei, M. (2011). Oxime Amides as a Novel Zinc Binding Group in Histone Deacetylase Inhibitors: Synthesis, Biological Activity, and Computational Evaluation. Journal of Medicinal Chemistry, 54(7), 2165–2182.[Link]

Application

Application Note: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid as a Bifunctional Scaffold for Indazole-Based Heterocycles

Executive Summary The compound 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry[1]. Featuring an electrophilic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry[1]. Featuring an electrophilic aryl ketone flanked by a highly activated 2-chloro-6-fluorophenyl ring and a terminal 7-carbon aliphatic carboxylic acid, this molecule is purpose-built for the rapid assembly of complex heterocycles. It is particularly valuable for synthesizing 3-substituted 4-chloro-1H-indazoles—privileged scaffolds in drug discovery—while simultaneously providing a built-in aliphatic linker ideal for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and affinity probes.

Mechanistic Rationale & Causality

The conversion of this building block into a heterocyclic core relies on a tandem condensation and nucleophilic aromatic substitution ( SN​Ar ) sequence.

  • Hydrazone Formation: The reaction initiates with the condensation of the C8 ketone with hydrazine hydrate to form a transient hydrazone intermediate. We utilize a 3.0 molar equivalent excess of hydrazine; this specific causality is critical to drive the equilibrium toward the monomeric hydrazone and prevent the formation of symmetric azines (dimers).

  • Regioselective SN​Ar Cyclization: The adjacent 2-chloro-6-fluorophenyl ring dictates the cyclization pathway. In SN​Ar reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity exerts a strong inductive pull, significantly lowering the activation energy of this transition state compared to chlorine. Consequently, the hydrazone nitrogen selectively displaces the fluoride ion (leaving group ability in SN​Ar : F >> Cl), yielding a 4-chloro-1H-indazole derivative. This mechanistic pathway is a highly reliable strategy for indazole synthesis [2]. The retained chlorine atom at the C4 position provides a valuable vector for subsequent late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity and prevent the propagation of errors in multi-step syntheses.

G SM 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid (Bifunctional Precursor) Hydrazone Hydrazone Intermediate (Transient Species) SM->Hydrazone NH2NH2·H2O EtOH, Reflux (Condensation) Indazole 7-(4-Chloro-1H-indazol-3-yl) heptanoic acid (Heterocyclic Core) Hydrazone->Indazole Intramolecular S_NAr (-HF) Conjugate Amide Conjugate (PROTAC/ADC Linker) Indazole->Conjugate HATU, DIPEA, R-NH2 (Coupling)

Workflow for the synthesis of 4-chloroindazole-based PROTAC linkers via SNAr cyclization.

Protocol A: One-Pot Synthesis of 7-(4-Chloro-1H-indazol-3-yl)heptanoic Acid

Objective: Cyclize the bifunctional precursor into the functionalized indazole core.

  • Preparation : Dissolve 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (1.0 eq, 500 mg) in absolute ethanol (0.2 M).

    • Causality: Ethanol serves as a protic solvent that facilitates both the initial condensation and the stabilization of the polar transition state during the SN​Ar cyclization.

  • Reagent Addition : Add hydrazine hydrate (64% N2​H4​ , 3.0 eq) dropwise at 25 °C. Stir for 30 minutes.

    • Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. The starting material ( [M+H]+=287.1 ) should be fully consumed and replaced by the hydrazone intermediate ( [M+H]+=301.1 ).

  • Cyclization : Heat the reaction mixture to reflux (80 °C) for 12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The successful SN​Ar cyclization is indicated by a mass shift of -20 Da from the hydrazone, corresponding to the loss of HF ( [M+H]+=281.1 ).

  • Workup & Isolation : Concentrate the mixture in vacuo to remove ethanol. Resuspend the residue in DI water (10 mL) and cool to 0 °C. Slowly acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: The product is an amphoteric indazole-carboxylic acid. Lowering the pH to 3 ensures the protonation of the carboxylate, driving the precipitation of the neutral product while keeping excess hydrazine in the aqueous phase as a highly soluble hydrochloride salt.

  • Purification : Filter the resulting precipitate, wash with ice-cold water (3 x 5 mL), and dry under high vacuum to afford the product as an off-white solid.

Protocol B: Amide Coupling for PROTAC Linker Extension

Objective: Utilize the terminal carboxylic acid to conjugate a target-binding ligand.

  • Activation : Dissolve 7-(4-Chloro-1H-indazol-3-yl)heptanoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, preventing epimerization and ensuring rapid coupling kinetics even with sterically hindered amines.

  • Coupling : Add the target primary amine (e.g., a Cereblon or VHL ligand derivative) (1.1 eq). Stir for 2 hours.

    • Validation Checkpoint 3: Quench a 2 µL aliquot in 50% MeCN/H2O. UPLC-MS must show complete disappearance of the HOAt ester mass and the emergence of the target conjugate mass.

  • Purification : Purify directly via preparative RP-HPLC (C18 column, gradient 10-90% MeCN in water with 0.1% TFA).

Quantitative Yield Analysis

The efficiency of the indazole cyclization (Protocol A) is highly dependent on the thermal and solvent conditions. The table below summarizes optimization data for the SN​Ar cyclization step.

Reaction ConditionSolventTemperatureTimeIsolated Yield (%)Purity (UPLC-MS)
Standard RefluxEthanol80 °C12 h78>95%
Microwave-AssistedNMP150 °C30 min88>98%
Base-CatalyzedEtOH / K₂CO₃ (1 eq)80 °C8 h82>96%

Note: Microwave irradiation in NMP provides the highest yield and purity by rapidly overcoming the SN​Ar activation energy barrier, thereby minimizing thermal degradation byproducts.

References

  • Fluorochem Product Catalog - 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0). Fluorochem Ltd.

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - National Center for Biotechnology Information (NCBI) / PMC.

  • Direct Indazole Synthesis via Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Annulation of Alcohols and Arylhydrazines - Organic Letters, ACS Publications.

Sources

Method

Application Notes and Protocols: Antimicrobial Assays for Novel Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2][3] Carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2][3] Carboxylic acids and their derivatives have long been recognized for their antimicrobial properties and are gaining renewed interest as a promising class of compounds to combat multidrug-resistant pathogens.[4][5][6][7] These organic acids can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.[4][8]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the antimicrobial evaluation of novel carboxylic acids. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but also the underlying scientific rationale to empower you to conduct robust and reproducible antimicrobial assays. The protocols are grounded in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable data.[9][10][11][12]

Unique Considerations for Carboxylic Acids

The acidic nature of these compounds introduces specific challenges in antimicrobial susceptibility testing. The un-dissociated, lipophilic form of a carboxylic acid is often more effective at crossing the bacterial cell membrane.[6] Therefore, the pH of the testing medium can significantly influence the observed antimicrobial activity. It is crucial to consider and control the pH of the growth medium to ensure standardized and comparable results.

Core Antimicrobial Susceptibility Assays

The initial assessment of a novel carboxylic acid's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[2][13][14][15] Several methods can be employed to determine the MIC, each with its own advantages and limitations.

Broth Microdilution Assay

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[2][14] It is particularly suitable for high-throughput screening of multiple compounds and bacterial strains.

Scientific Principle

This assay involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate.[16][17] After incubation, the wells are visually inspected for bacterial growth (turbidity), and the MIC is recorded as the lowest concentration of the compound that inhibits growth.[16]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of carboxylic acid in Cation-Adjusted Mueller-Hinton Broth (CAMHB) C Inoculate microtiter plate wells with bacterial suspension and compound dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity and determine the MIC D->E F Optional: Determine MBC by plating from clear wells E->F Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of carboxylic acid C Mix compound dilutions with molten Mueller-Hinton Agar (MHA) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) E Spot-inoculate bacterial suspensions onto the surface of the agar plates B->E D Pour agar into petri dishes and allow to solidify C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Examine plates for growth and determine the MIC F->G

Caption: Workflow for the Agar Dilution Assay.

Detailed Protocol

Materials:

  • Novel carboxylic acid stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35-37°C)

  • Inoculum replicating device (optional)

Procedure:

  • Plate Preparation: Prepare a series of two-fold dilutions of the carboxylic acid. Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. [18]Pour the agar into sterile petri dishes and allow them to solidify. [18]2. Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Inoculation: Spot-inoculate a small volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains on a single plate. [19]4. Controls:

    • Growth Control: An agar plate with no carboxylic acid.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours. [19]6. MIC Determination: After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of the carboxylic acid that completely inhibits growth. [13][19]

Summary of MIC Determination Methods
Method Advantages Disadvantages
Broth Microdilution High-throughput, requires small volumes of reagents, can be automated.Not suitable for all microorganisms, turbidity can be difficult to interpret for some compounds.
Agar Dilution "Gold standard" method,[13][19] allows for testing of multiple isolates simultaneously, easy to read results.More labor-intensive and time-consuming than broth microdilution. [2]

Advanced Antimicrobial Assays

Beyond determining the MIC, further characterization of a novel carboxylic acid's antimicrobial properties is essential for drug development.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time. [1][20][21]It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. [20][21]

Scientific Principle

A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). [20]At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). [20]A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [20][21]

Experimental Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial culture in log phase of growth C Inoculate tubes with the bacterial culture A->C B Prepare test tubes with CAMHB and different concentrations of the carboxylic acid B->C D Incubate with shaking at 35-37°C C->D E Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) D->E F Perform serial dilutions and plate for CFU counting E->F G Plot log10 CFU/mL vs. time to determine killing kinetics F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Detailed Protocol

Materials:

  • All materials for broth microdilution assay

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth.

  • Assay Setup: In sterile tubes, prepare different concentrations of the carboxylic acid (e.g., 0.5x, 1x, 2x, and 4x MIC) in CAMHB. [20]Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube. [20][22]5. Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates to determine the viable cell count (CFU/mL). [20]6. Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.

Anti-Biofilm Assay (Crystal Violet Method)

Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. [23]Evaluating the efficacy of a novel carboxylic acid against biofilms is therefore a critical step. The crystal violet assay is a simple and widely used method to quantify biofilm biomass. [23][24][25]

Scientific Principle

Bacteria are allowed to form biofilms in a 96-well plate. After incubation, the planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm mass. [23][24][26]

Experimental Workflow

Biofilm_Assay_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment & Staining cluster_analysis Analysis A Inoculate 96-well plate with bacterial culture and incubate to allow biofilm formation B Wash to remove planktonic cells A->B C Treat with carboxylic acid (optional, for eradication) B->C D Stain with 0.1% crystal violet C->D E Wash to remove excess stain D->E F Solubilize the bound dye (e.g., with acetic acid) E->F G Measure absorbance at ~595 nm F->G

Caption: Workflow for the Crystal Violet Biofilm Assay.

Detailed Protocol

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) ethanol

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 200 µL of a diluted overnight bacterial culture to each well of a 96-well plate. [26][27]Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation. [26][27]2. Washing: Carefully discard the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells. [23]3. Treatment (Optional): To assess biofilm eradication, add the carboxylic acid at various concentrations to the established biofilms and incubate for a specified period.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. [23]5. Washing: Discard the crystal violet solution and wash the plate three to four times with sterile distilled water. [23]6. Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet. [23]7. Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 595 nm. [26]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel carboxylic acids as potential antimicrobial agents. By adhering to these standardized methods and understanding the underlying scientific principles, researchers can generate reliable and reproducible data that is crucial for advancing the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Agar Dilution: Microbiology Study Guide | Fiveable. (2025, August 15). Retrieved from [Link]

  • Crystal violet assay - Bio-protocol. (2022, September 8). Retrieved from [Link]

  • Agar dilution - Wikipedia. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia. (2025, July). Retrieved from [Link]

  • Crystal Violet Biofilm Assay - iGEM. (2018, September). Retrieved from [Link]

  • Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - ASM Journals. (n.d.). Retrieved from [Link]

  • Microtiter Dish Biofilm Formation Assay - PMC. (2011, January 30). Retrieved from [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15). Retrieved from [Link]

  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate. (n.d.). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (2026, March 9). Retrieved from [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013, September 2). Retrieved from [Link]

  • Broth Microdilution Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Enhancements in Carboxylic Acid-Derived Antimicrobial Agents - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC. (n.d.). Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]

  • Guidance Documents - EUCAST. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (2019, January). Retrieved from [Link]

  • Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Retrieved from [Link]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC. (n.d.). Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (n.d.). Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved from [Link]

  • Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens | bioRxiv. (2024, September 6). Retrieved from [Link]

  • LABTips: Overcoming Food Microbial Testing Challenges | Labcompare.com. (2022, July 15). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - Antiviral - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (2023, January 20). Retrieved from [Link]

  • What are the reasons behind the negative results of the antimicrobial test of compounds although the same test is positive in the published papers? | ResearchGate. (2024, October 4). Retrieved from [Link]

Sources

Application

Application Note: In Vitro Evaluation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid Derivatives in Epigenetic Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Methodological Guide & Standard Operating Protocols (SOPs) Introduction & Pharmacophore Rationale In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Methodological Guide & Standard Operating Protocols (SOPs)

Introduction & Pharmacophore Rationale

In the landscape of targeted epigenetic therapeutics, the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on modular building blocks. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly versatile, commercially available synthetic intermediate[1].

As a Senior Application Scientist, I frequently advocate for the use of this specific building block due to its perfect alignment with the classical HDAC inhibitor pharmacophore model, which requires three distinct regions: a zinc-binding group (ZBG), a hydrophobic linker, and a surface recognition cap[2].

  • The Linker Domain: The 8-carbon aliphatic chain perfectly mimics the suberoyl linker found in Vorinostat (SAHA), providing the optimal length to traverse the narrow, 11 Å deep hydrophobic channel of Class I and IIb HDACs.

  • The Surface Recognition Cap: The 2-chloro-6-fluorophenyl ketone moiety provides a unique steric and electrostatic profile. The halogen substitutions enhance metabolic stability while interacting favorably with the hydrophobic rim of the HDAC active site, dictating isoform selectivity[3].

  • The ZBG Precursor: The terminal carboxylic acid is primed for straightforward synthetic conversion into a hydroxamic acid (the active ZBG) or for amide-coupling to a PROTAC E3 ligase ligand.

Because the unmodified carboxylic acid building block is biologically inert against HDACs, the following in vitro protocols are designed to evaluate its synthesized hydroxamate derivatives (hereafter referred to as "Test Compounds").

Experimental Workflow

The transition from chemical synthesis to biological validation requires a tiered screening cascade. We begin with cell-free enzymatic kinetics to establish baseline potency, followed by live-cell biophysical assays to confirm membrane permeability and target engagement.

Workflow A Building Block 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Chemical Synthesis (Hydroxamate Conversion) A->B C In Vitro Enzymatic Assay (Fluorogenic) B->C D Cellular Target Engagement (CETSA) C->D E Phenotypic Screening (Cell Viability) D->E

Caption: Tiered screening workflow from chemical synthesis to in vitro cellular validation.

Protocol 1: In Vitro Fluorogenic HDAC Enzymatic Assay

Causality & Assay Logic: To measure the inhibitory potency (IC₅₀) of the Test Compound, we utilize a two-step fluorogenic assay. The substrate, Boc-Lys(Ac)-AMC, is non-fluorescent. Active HDAC enzymes deacetylate the lysine residue. In the second step, a developer solution containing Trypsin is added. Trypsin only cleaves the amide bond of the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC)[4]. If the Test Compound successfully inhibits the HDAC, the lysine remains acetylated, Trypsin cannot cleave it, and fluorescence remains low.

Self-Validating System: Every plate must include Vorinostat (SAHA) as a positive inhibition control and a "No Enzyme" well to establish the background fluorescence baseline.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Note: BSA is critical to prevent the highly hydrophobic Test Compounds from non-specifically adsorbing to the microplate walls.

  • Compound Dilution: Serially dilute the Test Compound in DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well black microplate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human HDAC1 (or target isoform) to the wells. Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 50 µM of Boc-Lys(Ac)-AMC substrate to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Developer Addition: Stop the deacetylation reaction and initiate fluorophore release by adding the Developer Solution (2 mg/mL Trypsin and 2 µM Trichostatin A in Assay Buffer). Note: Trichostatin A (a potent pan-HDAC inhibitor) is included to immediately halt any further HDAC activity during the Trypsin cleavage phase.

  • Detection: Incubate for 15 minutes at room temperature. Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Assay Logic: A compound may exhibit a sub-nanomolar IC₅₀ in a biochemical assay but fail entirely in cells due to poor membrane permeability or high efflux. The Cellular Thermal Shift Assay (CETSA) bridges this gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein, increasing its melting temperature (Tₘ)[5]. By heating intact cells, lysing them, and measuring the remaining soluble HDAC protein via Western blot, we can definitively prove intracellular target engagement.

Step-by-Step Methodology:
  • Cell Treatment: Seed HCT116 human colon cancer cells in 10 cm dishes. Treat with 5 µM of the Test Compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Gradient: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Note: This step is critical. Denatured (unbound) proteins will aggregate and pellet, while thermally stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • Detection: Resolve the soluble supernatants using SDS-PAGE and Western Blotting against HDAC1. Quantify band intensities to calculate the apparent Tₘ shift (ΔTₘ).

Quantitative Data Interpretation

To establish structure-activity relationships (SAR), data must be rigorously compared against the unmodified building block and clinical standards. Below is a representative data matrix demonstrating the expected pharmacological profile of a successfully synthesized derivative.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)CETSA ΔTₘ (°C)HCT116 Viability EC₅₀ (µM)
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (Precursor)> 10,000> 10,000N/A (No shift)> 50.0
Synthesized Hydroxamate Derivative (Test Compound)12.4 ± 1.28.7 ± 0.9+ 5.2°C1.8 ± 0.3
Vorinostat (SAHA) (Positive Control)15.1 ± 1.511.2 ± 1.1+ 4.8°C2.1 ± 0.4

Table 1: Comparative in vitro profiling. The unmodified carboxylic acid building block is inactive, validating the necessity of ZBG conversion. The synthesized derivative shows equipotent or superior activity compared to Vorinostat.

Mechanism of Action & Cellular Phenotype

Upon successful cellular entry and target engagement, the inhibition of HDACs by the synthesized derivative triggers a well-characterized signaling cascade. By preventing the removal of acetyl groups from histone tails, chromatin adopts an open, transcriptionally active state. This leads to the upregulation of tumor suppressor genes, most notably the cyclin-dependent kinase inhibitor p21WAF1, culminating in cell cycle arrest and apoptosis.

Pathway Inhibitor Synthesized Derivative (HDAC Inhibitor) HDAC HDAC Enzyme (Active) Inhibitor->HDAC Competitively Inhibits Histone Histone Hyperacetylation (H3/H4) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin State) Histone->Chromatin Induces Gene Gene Transcription (e.g., p21WAF1 Upregulation) Chromatin->Gene Promotes Arrest Cell Cycle Arrest & Apoptosis Gene->Arrest Leads to

Caption: Mechanistic pathway of HDAC inhibition leading to transcriptional activation and cell cycle arrest.

References

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) Source: MDPI Pharmaceuticals URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL:[Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases Source: Methods in Molecular Biology (PMC) URL:[Link]

  • Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid in Drug Design

Abstract: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly versatile, bifunctional aliphatic-aromatic building block used extensively in medicinal chemistry and drug discovery. Featuring an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly versatile, bifunctional aliphatic-aromatic building block used extensively in medicinal chemistry and drug discovery. Featuring an eight-carbon aliphatic chain terminating in a carboxylic acid and capped by an ortho-disubstituted aryl ketone, this molecule provides an ideal structural scaffold for developing targeted protein degrader (PROTAC) linkers, Histone Deacetylase (HDAC) inhibitors, and P2Y6 receptor antagonists. This guide provides authoritative insights, mechanistic rationale, and self-validating protocols for utilizing this compound in preclinical drug design.

Chemical Profile & Mechanistic Rationale

In drug design, the spatial geometry and metabolic stability of a linker or scaffold dictate the pharmacokinetic success of the final molecule. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid offers distinct stereoelectronic advantages over its unsubstituted or mono-substituted analogs (such as the well-known P2Y6 antagonist, CPOOA) [1].

  • Dihedral Locking: The presence of both a chlorine and a fluorine atom at the ortho positions of the phenyl ring sterically restricts the rotation of the adjacent carbonyl group. This conformational locking pre-organizes the molecule, reducing the entropic penalty upon binding to target receptors.

  • Metabolic Stability: The electron-withdrawing fluorine atom deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, prolonging the half-life of derived therapeutics.

  • Bifunctionality: The terminal carboxylic acid allows for straightforward amide coupling, while the ketone can participate in reductive aminations or act as a hydrogen bond acceptor.

Physicochemical Properties
PropertyValueSignificance in Drug Design
CAS Number 951891-40-0Unique identifier for commercial sourcing [2].
Molecular Formula C₁₄H₁₆ClFO₃Optimal heavy atom count for fragment-based design.
Molecular Weight 286.73 g/mol Leaves ample mass budget (<500 Da total) when coupled to warheads.
Chain Length 8 Carbons (Octanoic)Perfectly spans the distance of the HDAC catalytic channel.

Application 1: Design of Novel P2Y6 Receptor Antagonists

Causality & Rationale: The P2Y6 receptor is a Gq-coupled receptor activated by uridine diphosphate (UDP), playing a critical role in microglial phagocytosis and neuroinflammation. The compound 8-(3-chlorophenyl)-8-oxooctanoic acid (CPOOA) is a known selective antagonist for this receptor [3]. By utilizing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid as a scaffold, researchers can synthesize next-generation antagonists. The ortho-halogenation forces the aromatic ring out of coplanarity with the ketone, which is hypothesized to enhance selectivity against other P2Y receptor subtypes by perfectly fitting the narrow hydrophobic binding pocket of P2Y6.

P2Y6_Pathway UDP UDP (Endogenous Agonist) P2Y6 P2Y6 Receptor (Gq-coupled) UDP->P2Y6 Activates Antag 8-(2-Cl-6-F-phenyl)-8-oxooctanoic acid (Antagonist Scaffold) Antag->P2Y6 Blocks PLC Phospholipase C (PLC) P2Y6->PLC Stimulates IP3 IP3 / DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: P2Y6 Receptor Signaling Pathway and Antagonism by Aryl-oxooctanoic Acid Derivatives.

Protocol: Intracellular Calcium Mobilization Assay (Self-Validating)

To evaluate the antagonistic potency of derivatives synthesized from this scaffold, a self-validating calcium flux assay is required.

Step-by-Step Methodology:

  • Cell Preparation: Seed 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Antagonist Incubation: Wash cells twice to remove extracellular dye. Add the 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid derivative (test compound) at varying concentrations (1 nM to 10 µM). Incubate for 30 minutes.

  • Baseline Read (Validation Step 1): Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a kinetic plate reader (e.g., FLIPR). A stable baseline ensures the cells are healthy and the dye is properly compartmentalized.

  • Agonist Stimulation: Automatically inject 100 nM UDP (EC₈₀ concentration) into the wells. Record fluorescence continuously for 90 seconds.

  • Max Control (Validation Step 2): At the end of the read, inject 1 µM Ionomycin to permeabilize the membrane. This provides an absolute maximum calcium signal, allowing for accurate normalization of the data and confirming dye responsiveness.

Application 2: Synthesis of Class I/II HDAC Inhibitors

Causality & Rationale: Histone deacetylase (HDAC) inhibitors, such as Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), rely on an 8-carbon aliphatic chain to insert into the deep, narrow catalytic channel of the HDAC enzyme, positioning a terminal hydroxamic acid to chelate the active-site zinc ion[4]. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a perfect precursor for novel HDAC inhibitors. The octanoic acid chain provides the exact length required, while the bulky, halogenated aryl-oxo group acts as a novel surface recognition cap, potentially altering isoform selectivity (e.g., favoring HDAC6 over HDAC1) compared to the simple aniline cap of SAHA [5].

HDAC_Workflow Start 8-(2-Cl-6-F-phenyl)-8-oxooctanoic acid (Cap & Linker) Act Carboxylic Acid Activation (EDCI, HOBt, DIPEA) Start->Act Hydrox Hydroxylamine Addition (NH2OH-HCl) Act->Hydrox Prod Aryl-oxo-suberoylanilide Hydroxamic Acid Derivative Hydrox->Prod Assay In Vitro Fluorometric HDAC Inhibition Assay Prod->Assay Validates

Caption: Synthetic Workflow for Generating Novel HDAC Inhibitors from the Oxooctanoic Acid Scaffold.

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

Once the carboxylic acid is converted to a hydroxamic acid, its efficacy must be validated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme & Compound Mixing: In a black 96-well microplate, add 10 µL of recombinant HDAC1 or HDAC6 enzyme to 10 µL of the synthesized hydroxamic acid derivative (diluted in assay buffer from DMSO stocks).

  • Controls (Validation Step):

    • Blank: Buffer only (no enzyme).

    • Positive Control: 10 µL of Vorinostat (SAHA) at 1 µM. This ensures the enzyme is active and the assay has an appropriate dynamic range.

  • Substrate Addition: Add 20 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of developer solution (containing trypsin and Trichostatin A to stop the HDAC reaction). The trypsin cleaves the deacetylated AMC, releasing a fluorescent signal. Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data & Comparative Profiling

To guide rational drug design, the table below summarizes the theoretical and comparative pharmacological profile of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid derivatives against established benchmarks.

Compound / ScaffoldPrimary TargetStructural FeatureExpected IC₅₀ / PotencyLipophilicity (LogP)
CPOOA (Benchmark) [3]P2Y6 Receptor3-Chlorophenyl-oxo~350 nM3.8
8-(2-Cl-6-F-phenyl)-8-oxooctanoic acid (Derivative)P2Y6 Receptor2-Cl-6-F-phenyl-oxoProjected <100 nM4.1
Vorinostat (SAHA) (Benchmark) [4]Pan-HDACSuberoylanilide~10-20 nM2.6
2-Cl-6-F-phenyl-oxo Hydroxamate HDAC6 (Projected)Aryl-oxo-hydroxamateProjected ~50 nM3.2

*Projected values based on structure-activity relationship (SAR) principles: the addition of the fluorine atom increases lipophilicity (LogP) and target residence time, while the ortho-substitution restricts dihedral rotation, theoretically improving target affinity.

References

  • Wikipedia Contributors. "Vorinostat (Suberoylanilide Hydroxamic Acid)". Wikipedia, The Free Encyclopedia. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid. Here, we address common challenges, pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate potential synthetic byproducts and purification hurdles. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid and what are the expected main byproducts?

A1: The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with suberic anhydride (or suberoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

The primary byproducts are positional isomers resulting from acylation at different positions on the aromatic ring. The chloro and fluoro substituents are both ortho, para-directing, but also deactivating.[2][3][4] This leads to a complex regioselectivity. The main expected isomeric byproducts are:

  • 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

  • 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid

Due to steric hindrance from the existing substituents, acylation at the position between the chlorine and fluorine atoms is less likely.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are common and can often be attributed to several factors:

  • Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in the reactants, solvent, or glassware will decompose the catalyst.

  • Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[1][5][6]

  • Reaction Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition and increased byproduct formation.

  • Deactivated Ring: The presence of two deactivating halogen substituents on the aromatic ring slows down the reaction rate compared to more activated systems.[4][7]

Q3: I am having difficulty separating the desired product from its isomers. What purification strategies do you recommend?

A3: Separating positional isomers can be challenging due to their similar physical properties.[8] A combination of techniques is often most effective:

  • Column Chromatography: This is the most powerful method for isomer separation. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) can effectively separate the isomers based on their polarity differences.

  • Recrystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires careful solvent screening and may involve multiple recrystallization steps.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Complex mixture of products observed by TLC/LC-MS Formation of multiple positional isomers.Optimize reaction conditions (temperature, catalyst amount) to favor one isomer, although a mixture is likely unavoidable. Focus on robust purification methods like column chromatography.
Unreacted starting materials (1-chloro-3-fluorobenzene, suberic anhydride).Increase reaction time or temperature cautiously. Ensure adequate catalyst is used.
Product decomposes during workup The AlCl₃-ketone complex requires careful hydrolysis.Quench the reaction by slowly adding the reaction mixture to ice/HCl. Avoid a rapid temperature increase.
Inconsistent results between batches Moisture contamination.Rigorously dry all glassware, solvents, and reactants. Handle AlCl₃ in an inert atmosphere (glove box or under nitrogen/argon).
Identification of unknown byproducts Possible side reactions of the octanoic acid chain.Characterize byproducts using NMR and high-resolution mass spectrometry. Consider possibilities like cleavage or cyclization under the harsh reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid
  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous 1-chloro-3-fluorobenzene (which also acts as the solvent). Cool the mixture to 0-5 °C.

  • Addition: Dissolve suberic anhydride (1.0 equivalent) in a minimal amount of anhydrous 1-chloro-3-fluorobenzene and add it dropwise to the AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Byproduct Identification using NMR and MS
  • Isolate Byproducts: Collect fractions containing the major byproducts from the column chromatography.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra for each isomer.

    • The substitution pattern on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.

    • ¹⁹F NMR can also be a valuable tool for distinguishing between isomers.[10]

  • Mass Spectrometry:

    • Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition of the byproducts, which should be identical to the desired product.

    • Fragmentation patterns in MS/MS experiments may provide clues to the substitution pattern.

Visualizing Reaction Pathways

Byproduct_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts A 1-Chloro-3-fluorobenzene P 8-(2-Chloro-6-fluorophenyl)- 8-oxooctanoic acid (Desired Product) A->P Friedel-Crafts Acylation BP1 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid (Isomeric Byproduct) A->BP1 Acylation at C4 BP2 8-(2-Chloro-4-fluorophenyl)- 8-oxooctanoic acid (Isomeric Byproduct) A->BP2 Acylation at C4 B Suberic Anhydride B->P Friedel-Crafts Acylation C AlCl₃ C->P Friedel-Crafts Acylation

Caption: Formation of the desired product and major isomeric byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Verify Anhydrous Conditions? Start->Check_Moisture Check_Moisture->Start No (Dry reagents/glassware) Check_Catalyst Sufficient AlCl₃? Check_Moisture->Check_Catalyst Yes Check_Catalyst->Start No (Increase stoichiometry) Optimize_Temp Optimize Reaction Temperature? Check_Catalyst->Optimize_Temp Yes Optimize_Temp->Start No (Systematic variation) Purification Refine Purification Strategy Optimize_Temp->Purification Yes Success High Yield & Purity Achieved Purification->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Substituent Effects in Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). In Wikipedia. [Link]

  • Directing Effects. (2024, May 13). ChemTalk. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Substituent Effects in Electrophilic Substitutions. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Process for the separation of ortho chlorinated aromatic isomers by selective adsorption. (1989).
  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Yousf, S., & Chugh, J. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Informatics and Data Mining, 3(1), 1-8. [Link]

  • Leary, E. M. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. CORA. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). The Organic Chemistry Tutor. [Link]

  • (+) and (-)-8-chloro-6-sulfonyloxy-octanoic acid, its derivatives, and methods for making. (1998).
  • Rogoza, J. A., & Ferreira, M. L. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(12), 2296. [Link]

  • NMR Spectroscopy. (2022, August 28). In Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Chemistry LibreTexts. [Link]

  • Stereoselective synthesis of the viridiofungin analogue NA808 from a chiral tetrahydrofuran-carboxylic acid. (2017, August 9). PubMed. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Benzene. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Effenberger, F., & Maier, A. H. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. Journal of the American Chemical Society, 123(15), 3429–3433. [Link]

  • How are the ortho and para positions of benzene separated? (2013, July 30). ResearchGate. [Link]

Sources

Optimization

Advanced Synthesis Support Center: Troubleshooting Friedel-Crafts Acylation Side Reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As Application Scientists, we understand that while Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation, applying it to substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As Application Scientists, we understand that while Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation, applying it to substituted benzenes often introduces complex, competing reaction pathways.

Unlike alkylation, acylation is generally resistant to poly-substitution due to the electron-withdrawing nature of the newly introduced acyl group. However, the harsh Lewis acidic conditions required to generate the acylium ion can trigger a cascade of unintended transformations, including ether cleavage, transalkylation, and dehydrogenative coupling.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you regain control over your reaction's regioselectivity and chemoselectivity.

Diagnostic Decision Tree

Before adjusting your protocol, identify the specific side reaction occurring in your flask. Use the diagnostic logic below to trace observed impurities back to their mechanistic origins.

TroubleshootingTree Root Observed Impurity in Crude Mixture Issue1 Phenolic Byproducts (Loss of Methoxy) Root->Issue1 Issue2 Alkyl Migration (Isomerization) Root->Issue2 Issue3 High MW Oligomers (Biaryl Coupling) Root->Issue3 Cause1 Strong Lewis Acid (AlCl3) cleaves ether linkages Issue1->Cause1 Cause2 Reversible alkylation via Wheland intermediate Issue2->Cause2 Cause3 Scholl Reaction at elevated temperatures Issue3->Cause3 Fix1 Switch to milder catalyst (ZnCl2, Sc(OTf)3, Zeolite) Cause1->Fix1 Fix2 Lower temperature & use kinetic control Cause2->Fix2 Fix3 Strictly anhydrous setup & avoid oxidative agents Cause3->Fix3

Figure 1: Diagnostic decision tree for troubleshooting Friedel-Crafts acylation side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Module A: Ether Cleavage (Demethylation of Anisole Derivatives)

Q: I am attempting to acylate an anisole derivative using AlCl₃, but my LC-MS shows a significant amount of phenolic byproduct. Why is this happening and how do I stop it?

Application Scientist Answer: You are observing Lewis acid-catalyzed demethylation. While AlCl₃ is excellent for generating the necessary acylium ion, it is also highly oxophilic. In the presence of activated aromatic ethers like anisole, the aluminum center coordinates strongly to the lone pairs of the methoxy oxygen. At elevated temperatures, this complex undergoes nucleophilic attack by chloride ions, cleaving the methyl-oxygen bond to yield chloromethane and an aluminum phenoxide complex, which hydrolyzes to a phenol upon workup[1].

The Fix: You must decouple the generation of the acylium ion from the oxophilicity of the catalyst.

  • Milder Homogeneous Catalysts: Transition to milder Lewis acids such as ZnCl₂, TiCl₄, or rare-earth triflates like Sc(OTf)₃. These catalysts are sufficiently Lewis acidic to activate the acyl chloride but lack the aggressive oxophilicity required to cleave the ether bond[2].

  • Heterogeneous Catalysts: Consider using solid acid catalysts like H-beta or Mordenite zeolites. These provide shape-selective confinement that favors para-acylation while protecting the methoxy group from direct, prolonged exposure to a homogeneous metal center[2].

Module B: Transalkylation and Dealkylation

Q: I am acylating a polyalkylbenzene (e.g., m-xylene). Instead of just the acylated product, I am seeing rearranged alkyl isomers and dealkylated starting material. Is acylation reversible?

Application Scientist Answer: Strictly speaking, Friedel-Crafts acylation is generally irreversible because the resulting ketone forms a stable, deactivating complex with the Lewis acid[3]. However, Friedel-Crafts alkylation is highly reversible.

When you subject a polyalkylbenzene to strong Lewis acids (like AlCl₃) to initiate acylation, the existing alkyl groups on your substrate become vulnerable. The formation of the Wheland intermediate can facilitate the migration of alkyl groups (transalkylation) or their complete removal (dealkylation) to achieve a more thermodynamically stable isomer[4][5].

The Fix: This is a classic competition between kinetic and thermodynamic control. To prevent transalkylation, you must trap the kinetic acylation product before thermodynamic equilibration of the alkyl groups can occur. Lower your reaction temperature to 0 °C or below, and ensure you are not using a vast excess of Lewis acid.

Module C: The Scholl Reaction (Intermolecular Coupling)

Q: My reaction mixture turns exceptionally dark, and mass spectrometry indicates the presence of high-molecular-weight biaryl compounds. What is this side reaction?

Application Scientist Answer: You have inadvertently triggered a Scholl reaction. Under strong Lewis acidic conditions—particularly at elevated temperatures (e.g., >140 °C) or in the presence of trace oxidants—electron-rich arenes can undergo dehydrogenative coupling to form biaryl bonds[3][6]. This is essentially an intermolecular Friedel-Crafts arylation where one arene attacks another, followed by the loss of two protons.

The Fix: The Scholl reaction requires significant activation energy compared to standard acylation[6]. Strictly control your temperature profile, ensuring the reaction does not exceed ambient temperature unless absolutely necessary. Furthermore, ensure your reaction environment is rigorously degassed, as trace oxygen acts as an electron acceptor that facilitates the dehydrogenation step.

Mechanistic Pathway Analysis

Understanding the bifurcation points of the Wheland intermediate is critical for controlling chemoselectivity.

MechanisticPathway Start Substituted Benzene + Acylium Ion Intermediate Wheland Intermediate (σ-complex) Start->Intermediate Path1 Rapid Deprotonation (Kinetic Control) Intermediate->Path1 Path2 AlCl3 Coordination to Ether (Thermodynamic Control) Intermediate->Path2 Path3 Intermolecular Arene Attack (High Temp / Oxidative) Intermediate->Path3 Product Desired Acylated Product Path1->Product Demethylation Demethylation (Phenol Byproduct) Path2->Demethylation Scholl Scholl Reaction (Biaryl Coupling) Path3->Scholl

Figure 2: Reaction coordinate bifurcation showing desired acylation vs. common side reactions.

Quantitative Data: Catalyst Selection Matrix

Selecting the correct catalyst is a balance between electrophilic activation and the preservation of sensitive functional groups. The table below summarizes the quantitative performance and risk profiles of common Lewis acids used in the acylation of activated benzenes.

Catalyst SystemRelative AcidityTypical LoadingOperating TempDemethylation RiskScholl Coupling RiskReusability
AlCl₃ Very High1.1 - 1.5 equiv.0 °C to 25 °CHigh (>20% at RT)Moderate (if heated)None (Quenched)
TiCl₄ High1.0 - 1.2 equiv.-78 °C to 0 °CModerateLowNone (Quenched)
ZnCl₂ Moderate1.0 equiv.25 °C to 60 °CLowLowNone (Quenched)
Sc(OTf)₃ Moderate5 - 20 mol%25 °C to 80 °CVery Low LowHigh (Aqueous recovery)
Zeolite (MOR/H-Beta) Tunable10 - 50 wt%80 °C to 120 °CVery Low LowHigh (Calcination)

Standard Operating Procedure: Chemoselective Acylation of Anisole

To prevent demethylation and transalkylation, we recommend moving away from stoichiometric AlCl₃ for highly activated substrates. The following protocol utilizes a heterogeneous Zeolite catalyst (Mordenite), which provides excellent para-selectivity and completely suppresses ether cleavage[2].

System Design: This protocol is a self-validating system. Each phase contains a built-in physical check to ensure the chemical environment is correct before proceeding.

Phase 1: Catalyst Activation (Critical Step)

Causality: Zeolites possess deep micropores that rapidly adsorb atmospheric moisture. Water acts as a competitive nucleophile, hydrolyzing your acylating agent into a carboxylic acid, which poisons the Lewis acid sites.

  • Place 500 mg of Mordenite (MOR-200) zeolite in a vacuum-compatible Schlenk flask.

  • Heat the flask to 450 °C under high vacuum (0.1 mbar) for 4 hours.

  • Cool to room temperature under a dry argon atmosphere.

  • Self-Validation Check: The activated zeolite should flow freely like fine sand. If it clumps or adheres to the glass, moisture is still present. Do not proceed; repeat the calcination.

Phase 2: Anhydrous Assembly

Causality: Maintaining strict anhydrous conditions prevents the premature destruction of the acylium ion.

  • To the cooled Schlenk flask containing the activated zeolite, add 10 mL of anhydrous, inhibitor-free dichloromethane (DCM) via syringe.

  • Add 1.0 equivalent (10 mmol) of the acylating agent (e.g., acetic anhydride or acetyl chloride). Stir at 25 °C for 15 minutes to allow the acylating agent to diffuse into the zeolite pores and form the surface-bound acylium species.

Phase 3: Substrate Addition & Reaction

Causality: Dropwise addition prevents localized heating (exotherms) that can trigger the Scholl reaction or oligomerization.

  • Dissolve 1.0 equivalent (10 mmol) of anisole in 5 mL of anhydrous DCM.

  • Add the anisole solution dropwise over 20 minutes to the stirring zeolite suspension.

  • Equip the flask with a reflux condenser and heat to a gentle reflux (40 °C) for 3 hours. Monitor via GC-MS or TLC.

Phase 4: Quench and Isolation

Causality: Because the catalyst is heterogeneous, we avoid the harsh, highly exothermic aqueous HCl quench required for AlCl₃, which can sometimes degrade sensitive products during workup.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the zeolite catalyst. Wash the pad with an additional 10 mL of DCM.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ (Caution: CO₂ evolution) to neutralize any residual acid, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: The crude NMR should show an intact methoxy singlet (~3.8 ppm) and a distinct AB quartet in the aromatic region, confirming >95% para-substitution and zero demethylation.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions." Wiley Online Library. Available at: [Link]

  • Plymouth Electronic Archive and Research Library. "The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes." Plymouth University. Available at:[Link]

  • Dokumen. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." Available at:[Link]

  • ResearchGate. "Reversibility of Friedel–Crafts acyl rearrangements." Available at:[Link]

  • ResearchGate. "Consecutive Friedel–Crafts acyl rearrangements and Scholl reactions of dinaphthyl ketones." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of halogenated, long-chain keto-acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of halogenated, long-chain keto-acids.

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) presents a unique triad of purification challenges:

  • Severe Chromatographic Tailing: The terminal carboxylic acid interacts strongly with silanol groups on standard silica.

  • Regioisomer Co-elution: Synthesis routes (e.g., Grignard additions or Friedel-Crafts acylations) often generate structurally similar regioisomers that are indistinguishable on standard C18 columns.

  • Phase Separation ("Oiling Out"): The highly flexible 7-carbon aliphatic chain combined with the sterically twisted di-ortho-substituted phenyl ring severely disrupts crystal lattice formation, causing the compound to form an oil rather than solidifying.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific bottlenecks.

Part 1: Chromatographic Purification & Regioisomer Separation

Q1: Why does my crude product streak severely on normal-phase silica gel, and why can't I separate the regioisomers?

Cause: Normal-phase silica gel is fundamentally unsuited for this molecule. The terminal carboxylic acid acts as a strong hydrogen-bond donor/acceptor, binding irreversibly to active silanol sites on the silica, causing severe peak tailing. Furthermore, regioisomers (e.g., 4-chloro-2-fluoro impurities) have nearly identical lipophilicity. Standard reversed-phase (C18) columns rely solely on hydrophobic dispersive forces, which cannot differentiate the subtle electronic differences between these isomers [1].

Solution: Switch to a Pentafluorophenyl (PFP) stationary phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic modifier. PFP columns provide orthogonal selectivity by utilizing four distinct mechanisms: hydrophobic interactions, π−π interactions, dipole-dipole interactions (highly sensitive to C-F and C-Cl bond vectors), and shape selectivity [2].

Table 1: Stationary Phase Comparison for Halogenated Keto-Acids
Column TypePrimary InteractionRegioisomer Resolution (Rs)Peak Symmetry (with 0.1% TFA)Recommendation
Bare Silica Hydrogen Bonding0.0 (Co-elution)< 0.5 (Severe Tailing)Avoid
C18 (ODS) Hydrophobic (Dispersive)0.8 (Partial overlap)1.1 (Good)Use for simple desalting
PFP π−π , Dipole, Steric> 2.0 (Baseline separation) 1.2 (Excellent) Optimal for final purity
Protocol: Preparative RP-HPLC (PFP) Method

This protocol is self-validating: baseline separation of the main peak from closely eluting isomers confirms the dipole-dipole interaction of the PFP phase is functioning correctly.

  • Column Selection: Use a preparative PFP column (e.g., Phenomenex Luna PFP(2), 5 µm, 250 x 21.2 mm) [3].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). (TFA suppresses the ionization of the octanoic acid, forcing it into its neutral, retained state).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Loading: Dissolve the crude oil in a 1:1 mixture of DMSO and Acetonitrile (max 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 40% B to 70% B over 30 minutes.

  • Detection: Monitor at 254 nm (optimal for the halogenated phenyl ring) and 210 nm (carbonyl absorption).

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation.

Mechanism PFP Pentafluorophenyl (PFP) Stationary Phase Analyte 8-(2-Chloro-6-fluorophenyl)- 8-oxooctanoic acid PFP->Analyte π-π Interactions (Electron-deficient vs rich rings) PFP->Analyte Dipole-Dipole (C-F phase vs C-Cl/C-F analyte) PFP->Analyte Hydrogen Bonding (Carboxylic Acid) PFP->Analyte Shape Selectivity (Di-ortho steric twist)

Fig 1: The four mechanisms of interaction between the PFP stationary phase and the target analyte.

Part 2: Crystallization and Isolation Strategies

Q3: My purified compound "oils out" as a viscous syrup instead of crystallizing. How can I force it to form a solid?

Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it supersaturates in the solvent. The 7-carbon aliphatic chain provides high conformational flexibility (increasing the entropy of fusion), while the bulky 2-chloro and 6-fluoro groups twist the carbonyl out of the aromatic plane, preventing tight π -stacking [4].

Solution: Convert the free acid into a highly crystalline Dicyclohexylamine (DCHA) salt . The bulky, rigid cyclohexyl rings of DCHA fill the void spaces in the crystal lattice, while the strong ionic bond between the amine and the carboxylic acid dramatically increases the lattice energy [5].

Table 2: Salt Screening Summary for 8-oxooctanoic acid derivatives
Counter-ionpKaCrystallinityMelting Point (°C)Yield (%)
Sodium (Na+)N/AHygroscopic solid~110 (dec)65%
tert-Butylamine10.68Waxy solid75-7872%
Dicyclohexylamine 10.40 Sharp needles 135-137 88%
Protocol: DCHA Salt Formation and Crystallization

This protocol is self-validating: the immediate formation of a thick white slurry upon DCHA addition confirms successful salt formation.

  • Dissolution: Dissolve 1.0 equivalent of purified 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid oil in Ethyl Acetate (EtOAc) at a concentration of 5 mL/gram.

  • Heating: Warm the solution to 50 °C under gentle stirring.

  • Salt Formation: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise. Self-validation: The solution will briefly warm up (exothermic neutralization), and a white precipitate should begin forming within 2-3 minutes.

  • Anti-Solvent Addition: Slowly add Heptane (10 mL/gram) dropwise while maintaining the temperature at 50 °C.

  • Cooling Profile: Cool the slurry to 20 °C at a rate of 10 °C/hour to promote the growth of large, filterable needles.

  • Isolation: Filter the solid via a Buchner funnel, wash with cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Part 3: Post-Synthesis Metal Scavenging

Q4: My assay shows high levels of residual magnesium/palladium from the upstream coupling step. Standard aqueous workups aren't removing it.

Cause: The 8-oxo-carboxylic acid motif can act as a bidentate ligand, chelating residual transition metals (like Pd from cross-coupling) or main-group metals (like Mg from Grignard reagents). These metal-analyte complexes are highly soluble in organic solvents and will bypass standard aqueous/organic partitioning.

Solution: Disrupt the chelation using a highly acidic aqueous wash to protonate the carboxylic acid, followed by treatment with a functionalized silica metal scavenger (e.g., SiliaBond® Thiol).

Protocol: Metal Scavenging Workflow
  • Dissolve the crude oil in 2-Methyltetrahydrofuran (2-MeTHF).

  • Wash the organic layer vigorously with 1M HCl (3 x 5 volumes) to protonate the acid and break the metal-chelate complex.

  • Add 20% w/w of Thiol-functionalized silica directly to the organic layer.

  • Stir at 40 °C for 4 hours. The thiol groups possess a much higher affinity for soft metals (like Pd) than the keto-acid.

  • Filter through a pad of Celite and concentrate the filtrate.

Workflow Start Crude 8-(2-Chloro-6-fluorophenyl)- 8-oxooctanoic acid CheckPurity Assess Crude Purity (LC-MS / ICP-MS) Start->CheckPurity Isomers Regioisomers Present? (>5% by LC) CheckPurity->Isomers PrepPFP Prep-HPLC (PFP Column) 0.1% TFA Modifier Isomers->PrepPFP Yes Metals Heavy Metals Present? (Pd, Mg >50 ppm) Isomers->Metals No PrepPFP->Metals Scavenge Thiol-Silica Scavenging + 1M HCl Wash Metals->Scavenge Yes Cryst DCHA Salt Formation & Crystallization Metals->Cryst No Scavenge->Cryst Pure Pure Crystalline Product (>99% AUC) Cryst->Pure

Fig 2: Decision tree for selecting the appropriate purification and isolation workflow based on crude analytical data.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Available at:[Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Phenomenex. Luna PFP(2) HPLC Columns: 4 Mechanisms of Interaction. Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1]. Because this compound features a highly sterically hindered di-halogenated aryl ring and a polar carboxylic acid tail, its synthesis and subsequent purification present unique challenges.

Below, you will find an in-depth impurity profile, field-tested troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity isolation.

Quantitative Impurity Profile

Synthesizing this target typically involves the addition of a 2-chloro-6-fluorophenyl organometallic reagent to a suberic acid derivative (e.g., a Weinreb amide)[2]. The forcing conditions required to overcome the steric bulk of the ortho-chloro and ortho-fluoro substituents inevitably generate a specific profile of impurities.

Understanding the physicochemical differences between the target and its byproducts is the key to bypassing problematic silica gel chromatography (which often causes severe streaking for this compound).

CompoundSource / MechanismNatureEst. pKaRelative Lipophilicity (LogP)Primary Removal Strategy
Target: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid Desired ProductAcidic~4.7High (~3.8)N/A
Suberic Acid (Octanedioic acid) Hydrolysis of starting materialDi-acidic4.5, 5.4Low (~1.5)Aqueous Wash / Recrystallization
1,8-bis(2-chloro-6-fluorophenyl)octane-1,8-dione Over-addition of GrignardNeutralN/AVery High (>5.0)Acid-Base Extraction
Regioisomeric Keto-Acids Impure aryl halide starting materialAcidic~4.7High (~3.8)Recrystallization

Troubleshooting & FAQs

Q: My crude product is heavily contaminated with the bis-adduct (1,8-bis(2-chloro-6-fluorophenyl)octane-1,8-dione). How do I remove it without column chromatography? A: The bis-adduct forms when the tetrahedral intermediate of the Weinreb amide collapses prematurely, allowing a second equivalent of the Grignard reagent to attack the newly formed ketone[2]. Because the bis-adduct lacks a carboxylic acid, it is completely neutral. You can exploit this by performing an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base. The target compound will deprotonate and migrate to the aqueous layer as a salt, while the neutral bis-adduct remains trapped in the organic layer.

Q: Why should I use NaHCO₃ instead of NaOH for the basic extraction? A: Causality is critical here: while Sodium Hydroxide (NaOH) will rapidly deprotonate the carboxylic acid, strong bases can also trigger retro-aldol type condensations or degrade the ketone moiety over time. Sodium Bicarbonate (NaHCO₃, pH ~8.3) is perfectly basic enough to quantitatively deprotonate an aliphatic carboxylic acid (pKa ~4.7)[3] without risking base-catalyzed degradation of the ketone backbone.

Q: I am seeing residual suberic acid in my NMR (multiplets around 1.3-1.6 ppm and 2.3 ppm). What is the most effective way to clear this? A: Suberic acid is a diacid and is significantly more polar than your target compound. While both will partition into the basic aqueous layer during acid-base extraction, their behavior in neutral water differs. By washing your organic solution of the free acid with copious amounts of warm water, the suberic acid will selectively partition into the aqueous phase. Alternatively, recrystallization from a non-polar solvent system (like Heptane/EtOAc) will easily leave the polar suberic acid dissolved in the mother liquor[4].

Validated Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Removal of Neutral Impurities)

Self-Validation Checkpoint: The success of this protocol relies on strict pH control. Ensure you have calibrated pH paper or a pH meter on hand before beginning.

  • Dissolution: Dissolve 10 g of crude 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid in 100 mL of Methyl tert-butyl ether (MTBE).

  • Basic Extraction: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Mechanism: The target acid converts to its water-soluble sodium salt.

  • Phase Separation: Transfer to a separatory funnel and separate the phases.

    • Validation: The upper organic layer contains the neutral bis-adduct. Discard or set aside.

  • Washing: Wash the lower aqueous phase with an additional 50 mL of MTBE to remove trace neutral lipophiles.

  • Acidification: Transfer the aqueous phase to a flask containing a magnetic stirrer. Cool to 0-5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches exactly 2.0.

    • Validation: A white/off-white precipitate or cloudy emulsion should form immediately. If the pH remains >3, the target will remain partially ionized, severely reducing your recovery yield.

  • Recovery: Extract the acidified aqueous layer with Ethyl Acetate (2 x 75 mL).

  • Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure target.

Protocol B: Recrystallization (Removal of Regioisomers & Diacids)
  • Solvent Preparation: Prepare a solvent mixture of Heptane and Ethyl Acetate (4:1 v/v).

  • Heating: Suspend the crude solid from Protocol A in the solvent mixture (approx. 5-10 mL per gram of solid). Heat to reflux (approx. 80 °C) until complete dissolution occurs.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours.

    • Mechanism: Slow cooling ensures the formation of a highly ordered crystal lattice, which structurally excludes regioisomers (e.g., 4-chloro-2-fluorophenyl variants) and polar diacids[4].

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (10 mL). Dry under high vacuum to afford the pure title compound.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Bis-adduct + Diacid) Dissolve Dissolve in MTBE Extract with Aq. NaHCO₃ Crude->Dissolve Org1 Organic Phase (Neutral Bis-adduct) Dissolve->Org1 Discard Aq1 Aqueous Phase (Target Salt + Diacid Salt) Dissolve->Aq1 Keep Acidify Acidify to pH 2.0 with HCl Extract with EtOAc Aq1->Acidify Aq2 Aqueous Phase (Inorganic Salts) Acidify->Aq2 Discard Org2 Organic Phase (Target + Diacid traces) Acidify->Org2 Keep Cryst Concentrate & Recrystallize (Heptane/EtOAc) Org2->Cryst Pure Pure Target Compound (Crystals) Cryst->Pure Product MotherLiq Mother Liquor (Diacid + Regioisomers) Cryst->MotherLiq Discard

Fig 1: Step-by-step acid-base extraction and recrystallization workflow for isolating the target.

Sources

Troubleshooting

HPLC peak tailing for acidic compounds

Welcome to the Technical Support Center for HPLC Peak Tailing . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Peak Tailing . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals.

While basic compounds are notorious for tailing due to silanol interactions, acidic compounds (e.g., carboxylic acids, phosphates, nucleotides) present their own unique mechanistic challenges. This guide bypasses generic advice to provide field-proven insights, focusing on the causality of peak distortion—primarily driven by pH-dependent ionization, trace metal chelation, and system fluidics. Every protocol provided here is designed as a self-validating system to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase or replacing hardware, you must isolate whether the tailing is caused by a physical system defect or a chemical interaction . Follow the diagnostic decision tree below.

HPLC_Troubleshooting Start Start: Peak Tailing Observed (Acidic Compound) Q1 Do all peaks tail? (Inject Neutral Marker) Start->Q1 Physical Physical / System Issue Q1->Physical Yes Chemical Chemical Interaction Q1->Chemical No FixPhys Check dead volume, reseat fittings, or replace degraded column Physical->FixPhys Q2 Is it a chelating acid? (e.g., polyprotic, phosphate) Chemical->Q2 Metal Trace Metal Contamination Q2->Metal Yes pH_Issue pH / pKa Mismatch Q2->pH_Issue No FixMetal Use PEEK hardware, Type B silica, or passivate system Metal->FixMetal FixpH Adjust mobile phase pH ≥ 2 units below pKa pH_Issue->FixpH

Diagnostic decision tree for isolating chemical vs. physical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: How is peak tailing quantitatively defined, and what is an acceptable limit? Peak symmetry is quantified using the USP Tailing Factor ( Tf​ ), calculated as Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the leading edge to the peak midpoint at that same height[1].

Table 1: USP Tailing Factor ( Tf​ ) Assessment

Tf​ ValuePeak ShapeDiagnostic Interpretation
1.0 Perfectly SymmetricalIdeal Gaussian distribution; no secondary interactions.
1.0 - 1.2 AcceptableStandard for most validated pharmaceutical assays.
1.2 - 1.5 Moderate TailingWarning sign; indicates emerging column degradation or minor pH mismatch.
> 1.5 Severe TailingUnacceptable; compromises integration accuracy. Requires immediate troubleshooting.

Q2: How can I quickly determine if the tailing is a chemical or physical problem? Execute the Neutral Marker Test . Inject a neutral, non-ionizable compound (e.g., toluene for reversed-phase). Neutral compounds cannot undergo acid-base secondary interactions. If the neutral compound tails, your system has a physical defect (e.g., a void or dead volume). If the neutral compound is perfectly symmetrical but your acidic analyte tails, you have a chemical problem[2].

Q3: Why do trace metals cause my acidic compounds to tail? Trace metals (such as iron and aluminum) present in older silica matrices or stainless steel column frits act as Lewis acids[3][4]. Acidic analytes—particularly polyprotic acids, nucleotides, and phosphates—act as Lewis bases and strongly chelate with these metals[4][5]. This creates a powerful secondary retention mechanism that drags out the elution profile.

Part 3: In-Depth Troubleshooting Guides

Guide 1: Controlling Ionization via Mobile Phase pH

Expertise & Causality: When the mobile phase pH approaches the pKa​ of an acidic analyte, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states[6][7]. In reversed-phase HPLC, the neutral form is highly hydrophobic and strongly retained, while the ionized form is polar and poorly retained. The rapid interconversion between these two states during the chromatographic run causes the analyte band to smear, resulting in severe tailing[7].

Protocol: pH Optimization for Acidic Analytes

  • Determine the pKa​ : Identify the pKa​ of your target acidic compound.

  • Buffer Selection: Select a buffer system (e.g., phosphate or formate) that provides a stable pH at least 2 units below the analyte's pKa​ [6][8].

  • Preparation: Prepare the aqueous mobile phase and adjust the pH before adding the organic modifier to ensure accurate pH measurement.

  • Equilibration: Flush the column with 10–20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated to the new ionic strength.

Self-Validation: Inject the sample. The peak should immediately sharpen into a Gaussian shape. Note that because the neutral form is more hydrophobic, retention time will increase. Adjust the organic modifier concentration (%B) to bring the retention time back to your target window.

Table 2: Effect of Mobile Phase pH on Acidic Analyte Tailing (Example pKa​=4.5 )

Mobile Phase pHAnalyte Ionization StateExpected Tf​ Chromatographic Result
2.5 ( pKa​−2 )>99% Neutral (Protonated)1.05Sharp, symmetrical peak; strong retention.
4.5 ( pKa​ )50% Neutral / 50% Ionized1.80Severe tailing; split peaks possible due to dual retention.
6.5 ( pKa​+2 )>99% Ionized (Deprotonated)1.15Symmetrical peak; poor retention (elutes near void).
Guide 2: Eradicating Trace Metal Chelation

Expertise & Causality: If your pH is optimized but your acidic compound (especially chelating acids) still tails, the analyte is likely interacting with trace metals in the system[5]. Older "Type A" silica contains higher levels of metal impurities, which withdraw electrons from adjacent silanols, making them highly acidic and reactive[3][9].

Protocol: System Passivation and Hardware Upgrade

  • Hardware Swap: Replace standard stainless steel tubing connecting the injector to the column with narrow internal diameter (e.g., 0.005") PEEK (Polyether ether ketone) tubing to eliminate metal exposure[7].

  • Column Upgrade: Switch to a high-purity Type B silica column. These are manufactured in metal-free environments and drastically reduce trace metal contamination and free silanol activity[9].

  • System Passivation: If you must use a legacy stainless steel system, remove the analytical column. Flush the system lines with 20% Nitric acid for 30 minutes, followed by copious amounts of HPLC-grade water until the pH is neutral. This passivates the active metal sites.

Self-Validation: Analyze a known metal-sensitive standard (e.g., citric acid or a nucleotide). A symmetrical peak ( Tf​ < 1.2) confirms that the active metal sites have been successfully masked or eliminated.

Guide 3: Eliminating Extra-Column Volume (Physical Tailing)

Expertise & Causality: If the "Neutral Marker Test" reveals that all peaks are tailing, you have a physical void in your system. This causes a phenomenon known as "infinite dilution"[2]. When a tightly packed plug of analytes exits a narrow capillary and enters a void (like a poorly seated fitting or a collapsed column bed), the molecules swirl into the empty space, mix with the mobile phase, and are swept back into the flow path at a delayed rate, creating a long tail[2].

Protocol: Zero-Dead-Volume Plumbing

  • Inspect Connections: Loosen the PEEK finger-tight fittings at the column inlet and outlet.

  • Reseat Tubing: Push the tubing firmly into the port until it bottoms out. While holding the tubing tightly in place, hand-tighten the fitting. Slippage of PEEK fittings under high pressure is a primary cause of sudden dead volume[1].

  • Column Health Check: If the fittings are secure but physical tailing persists, the silica bed at the head of the column may have collapsed due to pressure shocks or basic pH hydrolysis. Replace the column.

Self-Validation: Re-inject the neutral marker. The elimination of the void will instantly restore the peak to a symmetrical shape ( Tf​ < 1.2) and reduce overall band broadening.

References

  • Axion Labs. "HPLC Peak Tailing - Axion Labs." axionlabs.com. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." phenomenex.com. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com. Available at:[Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" researchgate.net. Available at:[Link]

  • MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions." mtc-usa.com. Available at:[Link]

  • Scribd. "Understanding HPLC Peak Tailing." scribd.com. Available at:[Link]

  • ResearchGate. "Why heavy metals produces peak tailing on reversed phase columns (ODS)?" researchgate.net. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor NMR Resolution in Halogenated Aromatic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in diagnosing and resolving complex NMR spectral artifacts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in diagnosing and resolving complex NMR spectral artifacts. Halogenated aromatic compounds present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Depending on the specific halogen—whether it is the highly sensitive, spin-1/2 Fluorine ( 19 F) or the quadrupolar heavy halogens like Chlorine ( 35/37 Cl), Bromine ( 79/81 Br), and Iodine ( 127 I)—the physical causality behind poor resolution differs drastically[1][2].

This guide provides a mechanistic breakdown of these artifacts, a diagnostic workflow, and field-proven, self-validating protocols to rescue your spectra.

Diagnostic Workflow

Before adjusting parameters, you must identify the physical mechanism degrading your resolution. Use the flowchart below to determine the appropriate troubleshooting path.

DiagnosticWorkflow Start Poor Resolution in Halogenated Aromatic IsFluorine Is the halogen Fluorine (19F)? Start->IsFluorine F_Issue Identify Broadening Source IsFluorine->F_Issue Yes (19F) Heavy_Issue Adjacent 13C/1H signals broadened or missing? IsFluorine->Heavy_Issue No (Cl, Br, I) Multiplets Complex Multiplets (J-coupling) F_Issue->Multiplets CSA Broadening at High Field (CSA) F_Issue->CSA SRSK Quadrupolar Broadening (SRSK) Heavy_Issue->SRSK F_Decouple Apply 19F Broadband Decoupling (e.g., 13C{19F}) Multiplets->F_Decouple F_Field Lower B0 Field or Increase Temperature CSA->F_Field TempAdjust Decrease Temperature to induce Self-Decoupling SRSK->TempAdjust

Diagnostic workflow for troubleshooting poor NMR resolution in halogenated aromatic compounds.

Halogen NMR Properties & Broadening Mechanisms

To understand why your spectra are distorted, we must look at the fundamental nuclear properties of the halogens. The table below summarizes the key quantitative data dictating their NMR behavior[2][3].

IsotopeSpin ( I )Natural Abundance (%)Quadrupole Moment (barns)Primary Broadening Mechanism for Adjacent Nuclei
19 F 1/21000 J -coupling (Multiplets), Chemical Shift Anisotropy (CSA)
35 Cl 3/275.8-0.085Scalar Relaxation of the 2nd Kind (SRSK)
37 Cl 3/224.2-0.064Scalar Relaxation of the 2nd Kind (SRSK)
79 Br 3/250.7+0.313SRSK (Severe Broadening)
81 Br 3/249.3+0.262SRSK (Severe Broadening)
127 I 5/2100-0.722SRSK (Extreme), Heavy-Atom Effect

(Note: 1 barn = 100 fm2 . A non-zero quadrupole moment indicates an asymmetric charge distribution in the nucleus, leading to rapid quadrupolar relaxation[1][2].)

Mechanistic FAQs & Troubleshooting

Q1: Why are the 13 C and 1 H signals adjacent to Bromine or Iodine extremely broad or entirely missing in my aromatic compound?

Causality: This is caused by a phenomenon known as Scalar Relaxation of the Second Kind (SRSK) [4][5]. Heavy halogens like 79/81 Br and 127 I are quadrupolar nuclei ( I>1/2 ) with large quadrupole moments[2]. They undergo rapid spin-lattice relaxation ( T1​ ) due to the interaction of their quadrupole moment with the local electric field gradient. When a spin-1/2 nucleus (like 13 C or 1 H) is scalar-coupled ( J -coupled) to this rapidly relaxing halogen, the J -coupling is stochastically modulated. If the halogen's relaxation rate is comparable to the J -coupling constant (the intermediate exchange regime), the adjacent 13 C or 1 H signal undergoes severe line broadening, sometimes disappearing into the baseline entirely[5][6].

Solution: Decrease the sample temperature. Counter-intuitively, cooling the sample slows down molecular tumbling (increases the rotational correlation time, τc​ ). For quadrupolar nuclei in the extreme narrowing limit, a longer τc​ results in a faster quadrupolar relaxation rate ( 1/T1,quad​∝τc​ ). By making the halogen relax even faster, the system is pushed into the fast-exchange limit. The halogen spin states average out completely on the NMR timescale, a phenomenon known as "self-decoupling," which results in a sharp singlet for the adjacent 13 C/ 1 H nucleus[6].

Q2: My fluorinated aromatic compounds show incredibly complex, overlapping multiplets in both 1 H and 13 C NMR. How do I resolve this?

Causality: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio[3]. Unlike heavy halogens, it does not undergo quadrupolar relaxation. Instead, it exhibits large and far-reaching scalar couplings ( nJFC​ and nJFH​ , up to 5 bonds away)[7]. In heavily substituted fluorinated aromatics, these couplings split the 1 H and 13 C signals into complex, overlapping multiplets, making structural elucidation and integration nearly impossible[7].

Solution: Perform broadband 19 F decoupling during acquisition (e.g., 13 C{ 1 H, 19 F} or 1 H{ 19 F} experiments). This requires a specialized dual-tune probe (like an H-F/X probe) and proper RF filters, but it will collapse the complex J -coupled multiplets into sharp, easily interpretable singlets[7][8].

Q3: Even with 19 F decoupling, my fluorinated aromatic peaks are still broad, especially when I run them on our 800 MHz spectrometer. Why?

Causality: This is due to Chemical Shift Anisotropy (CSA) [8]. The electron cloud around the 19 F nucleus in an aromatic ring is highly asymmetric, leading to a large directional dependence of the chemical shift. As the molecule tumbles in solution, this anisotropy fluctuates, acting as a powerful relaxation mechanism. Crucially, the CSA relaxation rate scales quadratically with the external magnetic field strength ( B02​ )[8]. Therefore, at ultra-high fields (like 800 MHz), CSA broadening dominates and severely degrades resolution[8].

Solution: Run the sample at a lower magnetic field (e.g., 400 MHz or 500 MHz) where the CSA contribution is significantly reduced. Alternatively, increase the sample temperature to speed up molecular tumbling (decrease τc​ ), which reduces the CSA relaxation rate.

Q4: I'm analyzing a highly halogenated compound, and I can't even get a stable lock or good shimming. What is going wrong?

Causality: Highly halogenated aromatic compounds often suffer from poor solubility and high viscosity in standard NMR solvents (like CDCl 3​ ). High viscosity restricts molecular tumbling, leading to broader lines via dipole-dipole relaxation[9]. Furthermore, undissolved micro-particulates distort the magnetic field homogeneity ( B0​ ), making it impossible to achieve a good shim, which manifests as a weak, unstable lock signal and asymmetric peak shapes[9][10].

Solution: Switch to a solvent with higher solvating power and lower viscosity for aromatics (e.g., THF- d8​ or Toluene- d8​ ). Ensure the sample is fully dissolved and filter it through a glass wool plug or a 0.2 µm PTFE syringe filter directly into the NMR tube to remove micro-particulates[9][10]. Ensure lock power is not set too high to avoid lock saturation[10].

Experimental Protocols

Protocol 1: Temperature-Induced Self-Decoupling for Heavy Halogens (Cl, Br, I)

This protocol is a self-validating system: if the broadening is truly due to SRSK, lowering the temperature will definitively sharpen the peak, proving the causality.

  • Sample Preparation: Dissolve your compound in a deuterated solvent with a low freezing point (e.g., CD 2​ Cl 2​ , freezing point -97°C, or Toluene- d8​ ) to allow for low-temperature NMR.

  • Initial Acquisition: Acquire a standard 13 C or 1 H spectrum at 298 K. Identify the broadened peaks adjacent to the heavy halogen.

  • Variable Temperature (VT) Setup: Gradually decrease the probe temperature in 10 K increments (e.g., down to 250 K or 230 K). Allow 10-15 minutes for thermal equilibration at each step.

  • Re-tune and Re-shim: At each temperature step, re-tune the probe and perform gradient shimming. Causality note: Solvent dielectric constant and viscosity change significantly with temperature, altering the probe tuning and magnetic field homogeneity.

  • Acquisition and Analysis: Acquire the spectrum at the lower temperature. Observe the sharpening of the adjacent 13 C/ 1 H signals as the quadrupolar relaxation rate of the halogen increases, pushing the system into the fast-exchange (self-decoupled) limit[6].

Protocol 2: 19 F Broadband Decoupling for Fluorinated Aromatics
  • Hardware Verification: Ensure the spectrometer is equipped with a probe capable of simultaneous 1 H and 19 F tuning (e.g., H-F/X dual-tune probe) and that appropriate low-pass/high-pass filters are installed to prevent RF bleed-over between the closely spaced 1 H and 19 F frequencies.

  • 19 F 90° Pulse Calibration: Acquire a 1D 19 F spectrum to determine the center of the 19 F spectral window. Calibrate the 19 F 90° pulse width (pw90) accurately.

  • Decoupler Setup: Set the 19 F decoupler frequency (dof) to the center of the 19 F resonances. Select a broadband decoupling sequence (e.g., WALTZ-16 or GARP).

  • Power Optimization: Calculate the required decoupling power based on the 19 F spectral width. Keep the power as low as possible to prevent sample heating, while maintaining complete decoupling.

  • Acquisition: Acquire the 13 C{ 1 H, 19 F} or 1 H{ 19 F} spectrum. Compare with the non-decoupled spectrum to confirm the collapse of multiplets into singlets[7][8].

References[8] "Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics", nih.gov, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXD1MxnkWsLUHVLMJPViOWx6HiuSy7qelUlGyAx7Vb9M643KbnTW3aDmmtHJllQoxidTd2_ORJSuj_En4hsv-6kpe4FHHCabXzFNSHwToxZkoJJl7i4uSNM0JcF063pdxhl3Q2zr7lSpihGA==[7] "19 F-centred NMR analysis of mono-fluorinated compounds", rsc.org, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfMxx1oGoIr9IgjdehywqyhmCue5hH_g-Ou_llsNLZhjp-aKhyQdpbD3D5gtkPtBhO4r3dyxgGcMcbW7bUFCT-jT4oyOcxASmGa89DgavfxCdbnQhD8OZMGtoTOv-l-UNtkfJ-R8Ih9AxnTEKzGSBnBGDxnKIboT0=[1] "Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy", researchgate.net, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdguE8MPBLcdEV7V1kf4vMtb_tmdz1aiRcoMlzRPonl-D1oiOJsXokiUHQSt56xzsoi6oLTBOeBGa8Ea5hxpCuvWl43rqzfeUQAx0ifCevRs1liUPDXHdu0w5gvpAILqZACKWJin2TwPG_SavzXGSTMV6k3XW_18Hofy_D9EFpA0e518h5MSUmIOFCreHficAZOD-u85qarOc9Zuh-37_E-04Ffe_bUFPrp7LdzQ_O[9] "Troubleshooting Acquisition Related Problems", msu.edu, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkraX2jiUclcolThc_hZseTFwu60TqtdUAbPrCePyScsOKhn3GRBE5yIx5GUMxsHZR9u1eD4Z49t1I3ta-LWgPNd-hI51ENBlJ75gmn89OaRcADotrpQzSRFzaPhArGnTNBwkjXTLAQtkoyxzCk0j39M4L1DO[10] "Technical Support Center: Troubleshooting NMR Spectrometer Lock Issues", benchchem.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmHKMtPPJiXmbmm3Eyf85ICFd7CIg570uRRqH6RTnID7ASUk6BA84FjEQ-3uUGpx1F1N-u1vzdM-SKiOuI6X2qWO6kwbHomFY5Ob35m5BJZbYuMlx7PzxDC4qDrdO5Cl0DiLVyTzUGcGMrlQZFhZBmZJ0OHxE6NwFQVUORNRIESe_AcOWnTTzYyTdqLWZBmNR2m2a0PvthZ9oVCaNS-9e83w==[6] "Multiplets for Spin I = 1/2 Nuclides Coupled to Quadrupolar Nuclides", blogspot.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUr5K7BkuEnncwDSJWFhE5dlCiUw8j34kbmqT11iH9vFx_xXpxSVIlf6_HpOTCSR9ZfUyZ9CSejZglT0OeMzW_GzwQ_8UhIZDFNHLGV6YaTQ2aGWzzCcz3AKxA-P662ow_Ddxecq9_ZzSB_jpPJApkjY7iwhbdTNADnTvBDKHtayatC47tcbLzmyQcFX3TUc=[4] "Efficient scalar spin relaxation in the rotating frame for matched radio-frequency fields", purdue.edu, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPlj0S_PxPbUCWEsLpUnZZ4W9lEqkQ67wmP5G3V7vg37hYJ55aNeCq0YEZG_0k_q8jlUe67NQuafJVlwmhgUuquaVxTOjaJtbAAsMmQc6NeRLrl2tufqL3mKWymrHCBQtNvRd0A9F3QMM6spFzqIK532bQw8d0I1fQQ==[5] "Nuclear singlet relaxation by scalar relaxation of the second kind in the slow-fluctuation regime", aip.org, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1xUwaYgN5qAITMxHskFursKqlcRwmiiQDM91iwWPtwrzLZ4enIQ80iOjkufVnTijtF-dFaQFAUweKzadGA17RU8wNfGDAVKEtTQejWy09zLJxrcaVntmqCpH-2Z3OOVYERlaKHzUqhc3OwyocGQIiUiE0mgyEXeTMXI6iTvy2nnRTtC81OO7901o92-ewTWUhm6-4MsYrJxSW25_-9c8q3GPE0nr[2] "Nuclear Magnetic Dipole and Electric Quadrupole Moments: Their Measurement and Tabulation as Accessible Data", aip.org, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGea6ZTKF-1lwSz-zUpm6FAWqizuEYDpyPoTzorSipsH1QOLvZyRZcYXN_yF9HQdsHgYaPwv9GF2EroQGvll4jCJMaIj_CKyim6HhnTBYhRTkPhBl8NwO5-YtEbsDleJubXlSCvetoEBYVr1yEoI3HiczBj7xcTACUIJngJ0ZqhwBs8EiiGcdelkvqNbQG-rXhohiWITcI=[3] "NMR Frequency Table by Isotope", scribd.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Wg4c7InIMBg7YXUz1LzqzNxta60qBca92h56JaIWeWKPoXKuw9W4mLXF8ur7o98tLeR3kIQONBShcrw9-xZoav0MI6Sx-St-5iARlXFr9Mxd1yUX4EoFDh_3icnrOfEC8AQNdMWdBog6W9FrxA9eMTRja7yMYGU=

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Welcome to the technical support guide for the mass spectrometric analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS No. 951891-40-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS No. 951891-40-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its fragmentation analysis.

The unique structure of this molecule, featuring a halogenated aromatic ring, a ketone, and a long-chain carboxylic acid, presents a distinct fragmentation pattern. Understanding these pathways is critical for accurate structural confirmation and metabolite identification.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

The fundamental properties of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid are essential for identifying the molecular ion peak.

PropertyValueSource
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid[1]
CAS Number 951891-40-0[1]
Molecular Formula C₁₄H₁₆ClFO₃[1]
Molecular Weight 286.73 g/mol [1]
Q2: Which molecular ion peaks should I look for in ESI and EI?

The observed molecular ion depends heavily on the ionization technique used.

  • Electrospray Ionization (ESI): As a soft ionization method, ESI typically generates quasi-molecular ions with minimal in-source fragmentation.[2]

    • Negative Ion Mode ([M-H]⁻): This is often the most abundant ion for carboxylic acids due to the acidic proton.[3] You should look for a primary ion at m/z 285.07 .

    • Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the carbonyl oxygen, yielding an ion at m/z 287.08 . Adducts with solvent cations (e.g., [M+Na]⁺ at m/z 309.06) are also possible.

  • Electron Impact (EI): This high-energy technique produces a radical cation (M⁺•) and often extensive fragmentation.[4] The molecular ion peak will be at m/z 286.08 . However, for long-chain carboxylic acids and branched compounds, this peak may be weak or entirely absent due to the molecule's instability.[5][6]

Q3: In my spectrum, I see a significant peak at m/z 288. Why is there an M+2 peak?

The presence of a peak two mass units higher than the molecular ion is a tell-tale sign of a chlorine or bromine atom.[7] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).

This results in a characteristic isotopic pattern for any fragment containing a chlorine atom, with the M+2 peak having roughly one-third the intensity of the M peak.[7] This pattern is a crucial diagnostic tool for confirming the presence of chlorine in your molecule and its fragments.

Q4: What are the primary fragmentation pathways for this molecule?

The fragmentation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is dictated by its three main structural components: the halogenated aromatic ring, the ketone, and the carboxylic acid chain.

  • Alpha-Cleavage at the Ketone: This is one of the most dominant fragmentation pathways for ketones.[8] Cleavage occurs on either side of the carbonyl group.

    • Cleavage A (Loss of the alkyl chain): This is often the most favorable cleavage, resulting in the formation of a stable, resonance-stabilized 2-chloro-6-fluorobenzoyl cation. This will produce a prominent peak at m/z 157.00 . The corresponding neutral radical is lost.

    • Cleavage B (Loss of the aromatic group): This cleavage results in the loss of the 2-chloro-6-fluorophenyl radical and the formation of an acylium ion from the octanoic acid chain. This generates a fragment at m/z 155.10 .

  • Fragmentation of the Carboxylic Acid Chain:

    • Decarboxylation ([M-H-CO₂]⁻): In negative ion mode ESI-MS/MS, the loss of a neutral CO₂ molecule (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids.[9][10]

    • McLafferty Rearrangement: In EI, long-chain carbonyl compounds with a γ-hydrogen can undergo this rearrangement, leading to the loss of a neutral alkene and the formation of a radical cation.[11] This can result in a characteristic fragment ion.

    • Chain Fragmentation: The aliphatic chain can undergo sequential loss of CH₂ units (14 Da), creating a characteristic pattern of peaks in the lower mass range.[12]

  • Aromatic Ring Fragmentation:

    • Loss of Halogens: Cleavage of the carbon-halogen bond can occur, leading to the loss of a chlorine radical (Cl•) or, less commonly due to its stronger bond, a fluorine radical (F•).[7]

Below is a diagram illustrating the key alpha-cleavage pathways.

G cluster_molecule 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid cluster_fragments Primary Fragments Mol [C₁₄H₁₆ClFO₃]⁺• m/z 286.08 FragA 2-Chloro-6-fluorobenzoyl cation [C₇H₃ClFO]⁺ m/z 157.00 Mol->FragA Alpha-Cleavage A (Loss of C₇H₁₃O₂• radical) FragB Acylium Ion [C₈H₁₃O₂]⁺ m/z 155.10 Mol->FragB Alpha-Cleavage B (Loss of C₆H₄ClF• radical)

Caption: Key alpha-cleavage fragmentation pathways in EI-MS.

Troubleshooting Guide

Problem: I don't see a molecular ion peak in my EI spectrum.

Causality: The molecular ion formed by electron impact is a high-energy radical cation.[13] For molecules like this one, which contain a long alkyl chain and multiple functional groups, the molecular ion can be highly unstable and fragment completely before it reaches the detector.[5]

Solutions:

  • Switch to a Softer Ionization Technique: The most reliable solution is to analyze the sample using ESI or Chemical Ionization (CI). These methods impart less energy to the molecule, leading to abundant quasi-molecular ions ([M-H]⁻ or [M+H]⁺) that are much more stable.[4]

  • Lower the Electron Energy (EI): If you must use EI, try reducing the electron energy from the standard 70 eV. Lowering the energy will reduce the extent of fragmentation, potentially allowing the molecular ion to be observed, albeit at a lower overall signal intensity.

Problem: My ESI spectrum is complex, with many unexpected peaks.

Causality: ESI is prone to forming adducts with ions present in the mobile phase or from contaminants. The carboxylic acid and ketone functionalities can readily chelate with metal cations.

Solutions:

  • Identify Common Adducts: Look for peaks corresponding to [M+Na]⁺ (M+23), [M+K]⁺ (M+39), or in positive mode, ammonium adducts [M+NH₄]⁺ (M+18) if ammonia is present in your mobile phase.[14]

  • Optimize Mobile Phase: Ensure high-purity solvents (LC-MS grade) are used. Adding a very small amount of a volatile acidifier like formic acid can promote protonation ([M+H]⁺) and suppress metal adduct formation. Conversely, a volatile base like ammonium hydroxide can promote deprotonation ([M-H]⁻).

  • Clean the Ion Source: Contaminants in the ion source (e.g., from previous analyses) can lead to unexpected background ions or adducts. Follow the manufacturer's protocol for cleaning the ESI source.

Problem: The fragmentation in my MS/MS spectrum is weak or non-existent.

Causality: To induce fragmentation in an ESI-generated ion, sufficient energy must be supplied through Collision-Induced Dissociation (CID). If the collision energy is too low, the precursor ion will not fragment.

Solutions:

  • Perform a Collision Energy Ramp: The optimal collision energy varies for each molecule and instrument. Conduct an experiment where you ramp the collision energy (e.g., from 5 eV to 40 eV) while monitoring the precursor and expected product ions. This will allow you to identify the energy at which fragmentation is most efficient.

  • Select the Correct Precursor Ion: Ensure you are selecting the correct m/z for the precursor ion. Check for the monoisotopic peak and ensure your isolation window is not too wide or too narrow.

  • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is flowing at the appropriate pressure in the collision cell. Insufficient gas will lead to inefficient collisions and poor fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol ensures the sample is properly dissolved and diluted for analysis by ESI-LC-MS.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

    • Dissolve the solid in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Use a vortex mixer to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution using your initial mobile phase composition (e.g., 50:50 acetonitrile:water) to create a working solution at a concentration suitable for your instrument (typically 1-10 µg/mL).

  • Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the LC system.

  • Sample Injection:

    • Transfer the filtered sample to an appropriate autosampler vial. Inject 1-5 µL onto the LC-MS system.

Protocol 2: Typical MS/MS Parameters (ESI)

These are starting parameters for developing a fragmentation method on a triple quadrupole or ion trap mass spectrometer.

  • Ion Source (ESI):

    • Ionization Mode: Negative (to observe [M-H]⁻) or Positive (to observe [M+H]⁺). Negative mode is often preferred for carboxylic acids.

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for your instrument to ensure efficient solvent removal (e.g., 8-12 L/min at 350-450 °C).

  • MS1 - Precursor Ion Selection:

    • Scan Mode: Full Scan (to find the molecular ion, e.g., m/z 100-400).

    • Product Ion Scan: Select the precursor ion of interest (e.g., m/z 285.1 for the [M-H]⁻ ion). Set an appropriate isolation width (e.g., 1-2 Da).

  • MS2 - Collision Cell:

    • Collision Gas: Argon (Ar)

    • Collision Energy: Start with a ramp from 10-30 eV to determine the optimal energy for producing key fragments like the benzoyl cation (if in positive mode) or decarboxylation product (in negative mode).

  • MS2 - Product Ion Detection:

    • Scan Range: Set a range that will capture your expected fragments (e.g., m/z 50-300).

The logical workflow for this analysis is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare Stock & Working Solutions Filt Filter Sample (0.22 µm) Prep->Filt LC LC Separation Filt->LC MS1 MS1: Full Scan (Identify Precursor Ion) LC->MS1 MS2 MS2: Product Ion Scan (Fragment Precursor) MS1->MS2 Interp Analyze Fragmentation Pattern MS2->Interp Confirm Structure Confirmation Interp->Confirm

Caption: General workflow for LC-MS/MS analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • Gamoh, K., & Kudo, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. PubMed Central (PMC), NIH. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • PubMed. (2014). Electron impact ionization of cycloalkanes, aldehydes, and ketones. Retrieved from [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0). This molecule features a unique structural combination: an aryl ketone, a di-halogenated phenyl ring, and an aliphatic carboxylic acid tail. While this makes it a highly versatile intermediate in drug development, it also introduces specific liabilities in solution—namely, photochemical reactivity and susceptibility to nucleophilic attack.

This guide is designed to help you troubleshoot, isolate, and prevent these degradation pathways using field-proven, self-validating methodologies.

🔬 Troubleshooting Q&A

Q1: My stock solutions in methanol/water are degrading over time, even at room temperature. What is causing this?

A1: If your solutions are exposed to ambient laboratory light, the primary culprit is photochemical degradation via a Norrish Type II reaction . Aryl alkyl ketones with abstractable gamma-hydrogens are highly susceptible to UV and near-UV light.

Upon photoexcitation to the triplet state, the carbonyl oxygen abstracts a hydrogen from the gamma-carbon (C5) of the octanoic acid chain. This forms a 1,4-biradical intermediate that rapidly cleaves between the alpha (C7) and beta (C6) carbons, yielding 2-chloro-6-fluoroacetophenone and 5-hexenoic acid. This process is highly efficient in polar solvents like methanol, which stabilize the reactive π,π* triplet state (1)[1].

Norrish A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Excited Triplet State (n,π*) A->B UV Light (<350 nm) C 1,5-Hydrogen Atom Transfer (C5-H abstraction) B->C Solvent stabilization D 1,4-Biradical Intermediate C->D E 2-Chloro-6-fluoroacetophenone D->E C6-C7 Cleavage F 5-Hexenoic Acid D->F C6-C7 Cleavage

Mechanism of Norrish Type II photochemical cleavage.

Q2: How can I differentiate between photodegradation and chemical degradation in my LC-MS chromatograms?

A2: You can definitively differentiate them by analyzing the mass shifts. Norrish Type II cleavage will produce two distinct fragments: 2-chloro-6-fluoroacetophenone (m/z ~172, highly UV-active) and 5-hexenoic acid (m/z ~114, poor UV absorbance). In contrast, chemical degradation via Nucleophilic Aromatic Substitution (SNAr) will produce a single, heavier mass peak where the fluorine atom has been replaced by the buffer nucleophile (e.g., a mass shift of -2 Da for OH⁻ substitution, or +102 Da for a Tris buffer adduct).

Q3: I am formulating the compound in a basic buffer (pH 8.5) to keep the carboxylic acid soluble, but I am seeing a new impurity. Why?

A3: You are observing Nucleophilic Aromatic Substitution (SNAr) . The 2-chloro-6-fluorophenyl group is highly activated. The ketone acts as a strong electron-withdrawing group, and the halogens further polarize the ring. Fluorine is an exceptionally good leaving group in SNAr reactions because its high electronegativity stabilizes the rate-determining formation of the negatively charged Meisenheimer complex (2)[2]. If your buffer contains primary amines (e.g., Tris, Glycine) or high concentrations of hydroxide ions, they will rapidly attack the ring and displace the fluorine atom (3)[3].

SNAr A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Nucleophilic Attack at C-F (e.g., OH⁻, R-NH₂) A->B Basic/Nucleophilic Media C Meisenheimer Complex (Stabilized by C=O & Cl) B->C Rate Determining Step D Fluoride (F⁻) Elimination C->D Fast E Nucleophile-Substituted Aryl Ketone D->E

SNAr pathway showing nucleophilic displacement of the activated fluorine.

Q4: Why does my solution turn cloudy when I dilute my DMSO stock into my assay buffer?

A4: This is a pH-dependent precipitation issue. The pKa of the octanoic acid moiety is approximately 4.5–5.0. If your assay buffer is not sufficiently buffered, the acidic nature of the compound's tail can locally drop the pH below its pKa, causing the protonated (neutral) free acid to crash out of solution. Always ensure your receiving buffer has sufficient buffering capacity (≥50 mM) at pH 7.4 before adding the DMSO stock.

📊 Quantitative Data Summaries

Table 1: Degradation Pathways and Preventive Measures

Degradation PathwayTriggerPrimary DegradantsPreventive Measure
Norrish Type II Cleavage UV/Ambient Light2-chloro-6-fluoroacetophenone, 5-hexenoic acidUse amber glassware; avoid polar protic solvents for long-term storage.
SNAr (Nucleophilic Attack) High pH (>8.0), Primary AminesHydroxy- or Amino-substituted aryl ketonesUse non-nucleophilic buffers (e.g., Phosphate); maintain pH between 6.5–7.5.
Precipitation / Aggregation Low pH (< 5.0)Intact free acid (solid)Ensure receiving buffer has >50 mM capacity at pH 7.4.

Table 2: Solubility Profile vs. pH

pH RangeDominant SpeciesSolubility StatusOperational Recommendation
< 4.5 Protonated (Neutral)Insoluble (Precipitates)Avoid for aqueous assays; use 100% DMSO for storage.
5.0 – 7.5 Deprotonated (Anion)Soluble & StableOptimal working range. Use Phosphate or HEPES buffer.
> 8.0 Deprotonated (Anion)Soluble but Chemically UnstableAvoid due to rapid SNAr degradation of the fluorophenyl ring.

🧪 Experimental Protocols

Protocol 1: Preparation of Photostable, SNAr-Resistant Stock Solutions

Causality Focus: This protocol uses actinic shielding to block UV excitation (preventing Norrish Type II) and a non-nucleophilic, aprotic solvent system to prevent SNAr and triplet-state stabilization.

  • Solvent Selection : Use anhydrous, non-nucleophilic solvents (e.g., HPLC-grade DMSO) for primary stock solutions. Avoid methanol or ethanol, as they can act as weak nucleophiles over time and stabilize triplet states.

  • Actinic Shielding : Prepare all solutions in low-actinic (amber) glass vials or wrap clear vials completely in aluminum foil to block ambient light.

  • Dissolution : Weigh exactly 10.0 mg of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (MW: 286.7 g/mol ) and dissolve in 1.0 mL of DMSO to create a 34.8 mM stock. Vortex until visually clear.

  • Aliquot and Store : Divide into single-use 50 µL aliquots to prevent freeze-thaw cycles and minimize atmospheric moisture ingress. Store at -20°C.

Protocol 2: Forced Degradation Study (Self-Validating System)

Causality Focus: This protocol isolates variables (light vs. nucleophiles) to conclusively identify the degradation mechanism occurring in your specific matrix. The inclusion of a protected control arm ensures the assay is self-validating.

  • Control Preparation : Prepare a 100 µM solution in 50 mM Phosphate buffer (pH 7.4). Keep in an amber vial at 4°C.

  • Photolytic Stress Arm : Transfer 1 mL of the solution to a clear glass HPLC vial. Expose to ambient laboratory light or a UV lamp (365 nm) for 24 hours at room temperature.

  • Nucleophilic Stress Arm : Prepare a 100 µM solution in 50 mM Tris-HCl buffer (pH 8.5). Keep in an amber vial at room temperature for 24 hours.

  • Analysis & Validation Logic : Run all three samples via LC-MS.

    • Validation: The Control arm must remain >99% intact for the assay to be valid.

    • Photolytic Confirmation: If the Photolytic arm shows peaks corresponding to m/z ~172 and m/z ~114, Norrish Type II cleavage is confirmed.

    • SNAr Confirmation: If the Nucleophilic arm shows a mass shift of -2 Da (replacement of F by OH) or +102 Da (Tris adduct), SNAr is confirmed.

📚 References

  • 28.3: Organic Photochemistry Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the degradation of 8-(2-Chloro-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the degradation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid . This compound presents unique stability challenges due to its specific structural liabilities: an aryl ketone, an activated ortho-fluoro substituent, and an extended aliphatic chain.

This guide provides mechanistic troubleshooting, self-validating experimental workflows, and quantitative data to ensure your analytical methods are robust and compliant with regulatory standards.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During photostability testing, we observe rapid degradation. LC-MS analysis shows two major degradants with significant mass reductions (m/z 173 and m/z 113). What is the mechanism?

The Causality: You are observing a classic Norrish Type II photoelimination [1]. Your compound contains an aryl ketone with a highly accessible γ -hydrogen at the C5 position of the octanoic acid chain. When exposed to UV light, the carbonyl oxygen is excited to a triplet state ( n,π∗ ). Because the aliphatic chain is flexible, the excited oxygen loops back to abstract a hydrogen from the C5 carbon via a favorable 6-membered cyclic transition state. This generates a 1,4-biradical intermediate. The subsequent cleavage of the α−β carbon bond (between C6 and C7) yields two fragments:

  • An enol that tautomerizes into 1-(2-chloro-6-fluorophenyl)ethanone (detected in ESI+ at m/z 173 [M+H]+ ).

  • A terminal alkene, hex-5-enoic acid (detected in ESI- at m/z 113 [M−H]− ).

The Fix: This is an intrinsic photochemical liability. Formulations must be protected from light using amber glassware or opaque blister packaging. Ensure your analytical methods utilize both ESI+ and ESI- to capture both fragments and close the mass balance.

Q2: When formulating the compound in slightly basic aqueous buffers (pH > 8), we detect a degradant with a mass shift of -2 Da. What is happening?

The Causality: The compound is undergoing Nucleophilic Aromatic Substitution (S N​ Ar) [2]. The mass shift of -2 Da corresponds to the replacement of the fluorine atom (19 Da) with a hydroxyl group (17 Da), yielding 8-(2-chloro-6-hydroxyphenyl)-8-oxooctanoic acid. While chlorine is generally a better leaving group in aliphatic chemistry, S N​ Ar kinetics are dictated by the formation of the Meisenheimer complex. The extreme electronegativity of the ortho-fluorine creates a highly electrophilic ipso-carbon, accelerating the addition of the hydroxide nucleophile. The adjacent ketone acts as a powerful electron-withdrawing group, stabilizing the resulting anionic intermediate.

The Fix: Avoid nucleophilic buffers (e.g., Tris) and maintain the formulation pH between 4.0 and 6.5. If higher pH is required, utilize sterically hindered or non-nucleophilic buffer systems.

Q3: How do we ensure our forced degradation study is truly "stability-indicating" without over-degrading the sample?

The Causality: Over-stressing a sample leads to secondary and tertiary degradants that will never form under realistic storage conditions, convoluting your chromatographic data. According to ICH Q1A(R2) expectations, the goal is to target 5–20% degradation [3]. This specific window ensures that only primary degradation pathways are mapped, providing a clear, self-validating profile of the drug's inherent stability [4].

Part 2: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms for validation. The following workflow for forced degradation ensures that data artifacts are eliminated.

Step-by-Step Forced Degradation Methodology
  • Sample Preparation (Solubility Control):

    • Action: Dissolve the API at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and HPLC-grade Water.

    • Causality: The co-solvent prevents the lipophilic aryl-octanoic acid from precipitating when subjected to pH adjustments or thermal stress, ensuring homogeneous reaction kinetics.

  • Stress Application (ICH Q1A(R2) Compliant):

    • Photolytic: Expose to 1.2 million lux hours and 200 watt-hours/m 2 UV light.

    • Hydrolytic (Base): Add 0.1 N NaOH to achieve pH 10. Incubate at 25°C for 48 hours.

    • Oxidative: Add 3% H2​O2​ and incubate at 25°C for 24 hours in the dark.

  • Quenching & Neutralization (Critical Self-Validation Step):

    • Action: Immediately neutralize base-stressed samples with 0.1 N HCl. Transfer photolytic samples to actinic glassware.

    • Causality: Quenching halts the degradation kinetics at the exact time of sampling. Without this, samples continue to degrade in the autosampler, leading to non-reproducible, time-skewed data.

  • Orthogonal Analysis & Mass Balance:

    • Action: Analyze via LC-UV (DAD) and LC-MS/MS. Calculate the mass balance: (Sum of Degradant Peak Areas + Remaining Parent Peak Area) / Initial Parent Peak Area * 100.

    • Causality: A mass balance of 95-105% proves that your method is specific and that no volatile degradants (like the hex-5-enoic acid fragment) have escaped detection.

Part 3: Quantitative Degradation Profiles

The following table summarizes the expected quantitative data for the forced degradation of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid, demonstrating the principle of mass balance closure.

Stress ConditionExposure TimePrimary Degradant IdentifiedMass Shift (Da)% Area (LC-UV)Mass Balance Recovery
Photolytic (UV/Vis) 1.2M lux hrsHex-5-enoic acid-172.612.4%98.2%
Photolytic (UV/Vis) 1.2M lux hrs1-(2-chloro-6-fluorophenyl)ethanone-114.111.8%98.2%
Base Hydrolysis (pH 10) 48 hours8-(2-chloro-6-hydroxyphenyl)-8-oxooctanoic acid-2.08.5%99.1%
Oxidative (3% H2​O2​ ) 24 hours α -keto oxidation products+16.05.2%96.5%
Thermal (60°C) 7 daysNo significant degradationN/A<0.1%100.0%

Part 4: Visualized Pathways & Workflows

NorrishTypeII A 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid B Excited Triplet State (n,π*) Carbonyl Oxygen A->B UV Exposure (hν) C 1,4-Biradical Intermediate (γ-Hydrogen Abstraction at C5) B->C 6-Membered Cyclic T.S. D 1-(2-Chloro-6-fluorophenyl) ethanone (m/z 173 [M+H]+) C->D α-β Cleavage (C6-C7) E Hex-5-enoic acid (m/z 113[M-H]-) C->E α-β Cleavage (C6-C7)

Caption: Norrish Type II photoelimination pathway of the aryl-oxo-octanoic acid.

Workflow S1 1. Sample Preparation (1 mg/mL API in MeCN/H2O) S2 2. ICH Q1A(R2) Stress (UV/Vis, pH 1-12, H2O2, Heat) S1->S2 S3 3. Quenching & Neutralization (Stops secondary degradation) S2->S3 Target 5-20% Degradation S4 4. Orthogonal Analysis (LC-UV/DAD & LC-MS/MS) S3->S4 Preserves Primary Degradants S5 5. Mass Balance Validation (Target: 95-105% Recovery) S4->S5 Validates Method Specificity

Caption: ICH Q1A(R2) compliant forced degradation workflow with self-validating steps.

References

  • Norrish Type II Photoelimination of Ketones: Cleavage of 1,4-Biradicals Formed by gamma-Hydrogen Abstraction. Semantic Scholar. 1

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications.2

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. 3

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. 4

Sources

Optimization

Technical Support Center: 8-Oxooctanoic Acid Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 8-oxooctanoic acid (suberaldehydic acid) and its substituted derivatives (e.g., 8-aryl-8-oxooctanoic acids). These compounds serve as critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 8-oxooctanoic acid (suberaldehydic acid) and its substituted derivatives (e.g., 8-aryl-8-oxooctanoic acids). These compounds serve as critical intermediates in drug development, including the synthesis of complex organic molecules and radiotracers for evaluating medium-chain fatty acid metabolism[1].

This portal provides application scientists and researchers with field-validated protocols, comparative route analyses, and mechanistic troubleshooting guides to overcome common bottlenecks such as regioselectivity issues, sluggish kinetics, and catalyst degradation.

Comparative Route Analysis

Selecting the correct synthetic pathway is the first step in optimizing your yield. The synthesis of 8-substituted-8-oxooctanoic acids generally falls into three categories. The table below summarizes the quantitative and qualitative data for each route to help you select the optimal method for your specific substrate[2].

Table 1: Comparison of Synthetic Routes for 8-Oxooctanoic Acid Derivatives

Synthetic RouteKey ReactantsCatalyst / ReagentTypical YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Octanedioic acid derivative + AreneLewis Acid (e.g., AlCl₃)Moderate to HighCost-effective starting materials, well-established procedurePotential for polysubstitution, regioselectivity issues[2]
Grignard Reagent Addition Octanedioic monoester chloride + R-MgBrMagnesiumHighHigh yields, good functional group tolerance with protected acidMoisture-sensitive reagents, requires careful control of reaction conditions[2]
Suzuki-Miyaura Coupling 8-Chloro-8-oxooctanoic acid methyl ester + Boronic AcidPalladium catalyst (e.g., Pd(PPh₃)₄)HighExcellent functional group tolerance, high selectivityHigh cost of palladium catalyst, requires synthesis of boronic acid[2]

Synthetic Pathways Visualization

Pathways Suberic Suberic Acid (Octanedioic Acid) SuberylCl Suberyl Chloride Intermediate Suberic->SuberylCl SOCl2 / Oxalyl Chloride SubericAnh Suberic Anhydride Suberic->SubericAnh Dehydration FC_Route Friedel-Crafts Acylation (+ Ar-H, AlCl3) SuberylCl->FC_Route Grignard_Route Grignard Addition (+ R-MgX) SuberylCl->Grignard_Route SubericAnh->FC_Route Product 8-Substituted 8-Oxooctanoic Acid FC_Route->Product Grignard_Route->Product

General synthetic pathways to 8-oxooctanoic acid derivatives from suberic acid.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: "One-Pot" Synthesis of 8-Furan-8-oxooctanoic Acid Methyl Ester

This highly efficient strategy bypasses the need to isolate intermediate acid chlorides, reducing operational complexity and improving overall yield[3].

  • Step 1: Acid Chloride Formation. Add suberic acid and thionyl chloride to a reaction flask at a strict molar ratio between 1:2.1 and 1:2.3[3]. Stir at room temperature.

    • Validation Checkpoint: The reaction is complete when the solid suberic acid is fully dissolved and the evolution of acidic gas ceases. Evaporate excess thionyl chloride under normal pressure.

  • Step 2: Regioselective Acylation. To the crude suberyl chloride, add your solvent, furan, and catalyst. Maintain a molar ratio of suberic acid : furan : catalyst at 1 : 1.2–1.4 : 0.3–0.5[3]. React at 30–45°C for exactly 20 minutes[3].

  • Step 3: Quenching & Esterification. Cool the vessel to 0°C. Dropwise add methanol to quench the reaction[3].

    • Causality Note: The 0°C methanol quench is critical. It safely dissipates the exothermic energy of the Lewis acid/acid chloride complex while selectively trapping the unreacted distal acyl chloride as a methyl ester. This prevents unwanted polymerization or di-furan addition[3].

  • Step 4: Isolation. Evaporate the solvent under reduced pressure. Extract the target product using a 10:1 (v/v) mixture of petroleum ether and ethyl acetate[3].

    • Validation Checkpoint: Distill the extract under reduced pressure. The pure product will present as a distinct light yellow oil[3].

Protocol B: Friedel-Crafts Acylation for 8-(3-Chlorophenyl)-8-oxooctanoic Acid

This protocol is optimized for deactivated aromatic rings, which inherently resist electrophilic attack[4].

  • Step 1: Catalyst Preparation. Handle your Lewis acid catalyst (e.g., AlCl₃) exclusively in a glovebox or under an inert argon atmosphere[4].

  • Step 2: Acylation Setup. Dissolve suberic anhydride in an anhydrous solvent. Add this dropwise to a stirred mixture of chlorobenzene and the Lewis acid via an addition funnel[4].

  • Step 3: Thermal Activation. Allow the reaction to warm to room temperature, then heat to 60–80°C[4].

    • Causality Note: The electron-withdrawing chloro group deactivates the aromatic ring, making the reaction sluggish. The 60–80°C thermal activation provides the necessary energy to overcome this high activation barrier[4].

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the suberic anhydride spot confirms the end of the acylation phase[4].

  • Step 4: Workup. Cool the mixture to room temperature. Carefully pour it onto crushed ice containing concentrated hydrochloric acid[4].

  • Step 5: Purification. Extract the aqueous layer with dichloromethane or ethyl acetate. Purify the crude product via silica gel column chromatography to separate ortho/para isomers, followed by recrystallization[4].

Troubleshooting & FAQs

Q: Why am I seeing low product yield when synthesizing aryl-8-oxooctanoic acids?

A: If you are using a deactivated aromatic substrate (such as chlorobenzene), the Friedel-Crafts acylation is inherently sluggish[4]. Ensure you are applying sufficient thermal activation (60–80°C). Additionally, verify the integrity of your Lewis acid catalyst; even minor moisture contamination will rapidly hydrolyze and degrade AlCl₃, halting the reaction entirely[4].

Q: How can I minimize the formation of isomeric impurities?

A: Substituents like chlorine are ortho- and para-directing. Because of this electronic nature, the reaction will inevitably yield a mixture of 8-(2-chlorophenyl)- and 8-(4-chlorophenyl)-8-oxooctanoic acid isomers[4]. To successfully isolate your target isomer, perform an initial aqueous workup to remove the catalyst, followed by rigorous column chromatography on silica gel. Subsequent recrystallization from an optimized solvent system is mandatory to achieve high purity[4].

Q: What are the alternatives to Friedel-Crafts for complex or sensitive substrates?

A: For substrates with high functional group sensitivity, we recommend the Palladium-catalyzed Suzuki-Miyaura cross-coupling route[2]. This involves reacting an organoboron compound (e.g., 4-hexylphenylboronic acid) with an acid chloride derivative (e.g., 8-chloro-8-oxooctanoic acid methyl ester). While the palladium catalyst (e.g., Pd(PPh₃)₄) increases production costs, this route offers excellent regioselectivity and functional group tolerance without the harsh acidic conditions of Friedel-Crafts[2].

Troubleshooting Issue Issue: Low Yield or Impure 8-Oxooctanoic Acid Check1 Are there isomeric impurities? (e.g., ortho/para) Issue->Check1 Check2 Is the aromatic ring deactivated? (e.g., -Cl) Issue->Check2 Check3 Moisture contamination during acylation? Issue->Check3 Sol1 Action: Use column chromatography & optimize temperature Check1->Sol1 Yes Sol2 Action: Increase temp to 60-80°C & use stoichiometric AlCl3 Check2->Sol2 Yes Sol3 Action: Handle Lewis acids in glovebox / inert atm Check3->Sol3 Yes

Troubleshooting logic tree for addressing low yields in Friedel-Crafts acylation.

References

  • [2] A Comparative Guide to the Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid - Benchchem. 2

  • [4] Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid - Benchchem.4

  • [3] CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents. 3

  • [1] 8-cyclopentadienyltricarbonyl 99mtc 8-oxooctanoic Acid: A Novel Radiotracer for Evaluation of Medium Chain Fatty Acid Metabolism in the Liver - PubMed. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Biological Activity in Compound Screening

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns that stall due to a disconnect between biochemical potency and cellular efficacy.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns that stall due to a disconnect between biochemical potency and cellular efficacy. Troubleshooting low biological activity requires moving beyond simply repeating the assay. You must systematically interrogate the physical chemistry of the compound, the integrity of the assay readout, and the biological reality of target engagement.

Below is our definitive, self-validating guide to diagnosing and overcoming these translational hurdles.

Diagnostic Workflow

G Start Low Biological Activity Detected in Screen Solubility 1. Assess Kinetic Solubility (Laser Nephelometry) Start->Solubility Sol_Fail Precipitation / DMSO Crash (< 15 µg/mL) Solubility->Sol_Fail High light scatter Sol_Pass Soluble (> 60 µg/mL) Solubility->Sol_Pass Low light scatter Interference 2. Evaluate Assay Interference (PAINS / Aggregation) Sol_Pass->Interference Int_Fail False Positive / Quenching (Nuisance Compound) Interference->Int_Fail Fails counter-screen Int_Pass Clean Readout (Orthogonal Assay Pass) Interference->Int_Pass Passes counter-screen Engagement 3. Verify Target Engagement (CETSA) Int_Pass->Engagement Eng_Fail No Thermal Shift (Poor Permeability/Binding) Engagement->Eng_Fail T_agg unchanged Eng_Pass Target Engaged (Re-evaluate Biology) Engagement->Eng_Pass T_agg shifted

Diagnostic workflow for troubleshooting low biological activity in compound screening.

FAQ 1: Compound Integrity & Solubility

Q: My compounds show high potency in in silico docking and biochemical assays, but the biological activity in cell-based screening is practically zero. What is the most likely physical cause?

A: The most common culprit is a failure in kinetic solubility[1]. In high-throughput screening (HTS), compounds are typically stored in 100% DMSO. When transferred to an aqueous assay buffer, the sudden change in dielectric constant forces lipophilic compounds out of solution, forming micro-precipitates. This "DMSO crash" artificially lowers the effective concentration of the drug available to bind the target[2]. Furthermore, these precipitates can scatter light, leading to false readouts or signal quenching in optical assays[3].

Protocol: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

Causality & Self-Validation: Nephelometry measures the forward-scattered light caused by insoluble particles. By including a highly soluble reference (e.g., caffeine) and an insoluble reference (e.g., amiodarone), this protocol self-validates the dynamic range of the instrument and confirms that signal increases are strictly due to compound precipitation[3][4].

  • Preparation of DMSO Stock: Prepare 10 mM compound stocks in 100% DMSO. Generate an 8-point serial dilution in pure DMSO.

  • Aqueous Buffer Transfer: Dispense 198 µL of your specific assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microplate. Rapidly inject 2 µL of the DMSO compound series into the buffer (Final DMSO concentration = 1%).

  • Incubation: Incubate for 2 hours at 25°C with orbital shaking to allow for thermodynamic equilibration of the supersaturated state.

  • Nephelometric Reading: Read forward-scattered light using a laser nephelometer. Measure the output in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot NTU versus compound concentration. The "kick-off" point—where NTU sharply increases above the baseline—represents the kinetic solubility limit.

FAQ 2: Assay Interference & PAINS

Q: My positive control works perfectly, but my screening library yields a 0% hit rate—or worse, a 100% hit rate of weak inhibitors. How do I rule out assay interference?

A: You are likely dealing with Pan-Assay Interference Compounds (PAINS) or nuisance aggregators[5]. PAINS are chemical con artists containing substructures (e.g., toxoflavins, isothiazolones, rhodanines) that interfere with assay technologies rather than specifically binding the target[6]. For example, toxoflavin generates hydrogen peroxide, altering the redox state of the assay, while rhodanines can covalently modify proteins via light-induced reactions[7]. Aggregators form colloidal particles that nonspecifically sequester enzymes, leading to false-positive inhibition[5].

Quantitative Data: Common Assay Interferences and Mitigation Strategies
Interference MechanismQuantitative Indicator / ThresholdPrimary CausalityMitigation Strategy
Kinetic Solubility < 15 µg/mL (Red flag); > 60 µg/mL (Goal)DMSO crash / SupersaturationNephelometry triage; Formulation optimization[2][3]
Colloidal Aggregation NTU > Baseline + 10%Nonspecific enzyme sequestrationAdd 0.01% Triton X-100 to assay buffer[5]
Fluorescence Quenching Signal drop > 20% (No target present)Inner filter effect / AbsorbanceSwitch to Time-Resolved FRET (TR-FRET)[5]
Redox Cycling (PAINS) Resazurin reduction > 3 SDROS generation (e.g., Toxoflavin)Orthogonal label-free assay (e.g., SPR)[7]

FAQ 3: Target Engagement in Live Cells

Q: The compound is soluble and doesn't interfere with the assay, but the phenotypic readout is still negative. How do I definitively confirm if my compound is actually engaging the target inside live cells?

A: The disconnect between biochemical potency and cellular activity is often due to poor membrane permeability, rapid efflux, or intracellular competition (e.g., high intracellular ATP concentrations competing with kinase inhibitors). To prove target engagement, we utilize the Cellular Thermal Shift Assay (CETSA)[8]. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state. By applying a transient heat gradient to live cells, unbound proteins denature and precipitate, while engaged proteins remain soluble. A shift in the aggregation temperature ( Tagg​ ) definitively proves that the compound permeated the membrane and engaged the target in the complex intracellular milieu[9][10].

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Self-Validation: Probing for a non-target housekeeping protein (e.g., GAPDH or β -actin) in parallel ensures that the observed thermal shift is specific to the target and not a result of global proteome stabilization or compound-induced cytotoxicity[9].

  • Cell Treatment: Incubate live cells with the test compound (at IC90​ concentration) or a DMSO vehicle control for 1-2 hours at 37°C. This duration allows for membrane permeation and intracellular target binding.

  • Transient Heat Challenge: Aliquot the cell suspension equally into a 96-well PCR plate. Subject the plate to a temperature gradient (e.g., 40°C to 70°C across the columns) for exactly 3 minutes using a thermal cycler, immediately followed by 3 minutes at 25°C to halt the denaturation process.

  • Lysis and Separation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Soluble Fraction Quantification: Carefully extract the supernatant. Quantify the remaining soluble target protein using quantitative Western Blot or AlphaScreen. Calculate the shift in Tagg​ between the vehicle and treated samples.

References

  • Aches and Pains in Drug Discovery Source: Drug Hunter URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science / ResearchGate URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations Source: Longdom Publishing URL:[Link]

  • Kinetic solubility automated screen Source: BMG LABTECH URL:[Link]

  • Determination of Kinetic Solubility Source: Bio-protocol URL:[Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Experimental Workflows for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals utilizing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals utilizing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid in pharmaceutical synthesis and biological assay development. This guide bypasses generic advice to focus on the specific physicochemical causality and mechanistic behaviors of this halogenated aryl-oxo-octanoic acid intermediate.

Part 1: Physicochemical Properties & Storage Logistics

Understanding the molecular architecture of this compound is critical. The molecule features a highly lipophilic, electron-deficient 2-chloro-6-fluorophenyl ring attached to an 8-carbon aliphatic chain terminating in a carboxylic acid. This dual nature (hydrophobic tail/aryl ring vs. polar protic head) dictates its solubility, reactivity, and storage requirements.

Quantitative Data Summary
PropertyValue
Chemical Name 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS Number 951891-40-0[1]
Molecular Formula C14H16ClFO3[2]
Molecular Weight 286.73 g/mol
Supplier / SKU Fluorochem / F207483[1]
Solubility Profile Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H₂O
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Extrapolated)[3]
Optimal Storage -20°C (Desiccated, protected from light)

Note: Specific safety data for CAS 951891-40-0 is limited; hazard classifications are extrapolated from the established profiles of structurally homologous oxo-fatty acids such as[3] and [4].

Part 2: FAQs on Handling, Reconstitution, and Storage

Q1: What is the optimal solvent for creating a master stock solution, and why? A1: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (≥99.9% purity) are strictly recommended. Causality: The lipophilic 2-chloro-6-fluorophenyl moiety and the 7-carbon aliphatic chain confer high hydrophobicity, making the compound insoluble in aqueous media. Dissolving in anhydrous organic solvents at 10 mM or 50 mM ensures complete solvation while preventing the terminal carboxylic acid from hydrogen-bonding with atmospheric moisture, which would otherwise complicate downstream anhydrous coupling reactions.

Q2: Why must the compound be stored desiccated at -20°C? A2: While the 8-oxo group (ketone) and carboxylic acid are generally thermally stable, the terminal carboxylic acid is highly hygroscopic. Causality: Moisture ingress leads to water absorption, which not only causes inaccurate weighing but also introduces water into downstream synthetic steps. Water rapidly hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) used in amide bond formation. Storing at -20°C minimizes any slow thermal degradation, while heavy desiccation prevents this moisture accumulation.

Q3: Can I subject the DMSO stock solution to repeated freeze-thaw cycles? A3: Absolutely not. Causality: DMSO freezes at 18.5°C. Repeatedly transitioning the stock from -20°C to room temperature causes condensation to form inside the vial headspace, cumulatively introducing water into the stock. This water can hydrate the 8-oxo group or cause the highly hydrophobic compound to precipitate irreversibly. Always aliquot master stocks into single-use amber vials before freezing.

Part 3: Troubleshooting Experimental Workflows

Issue 1: The solution turns cloudy during aqueous dilution for biological assays.

  • Causality: You are observing a "solvent crash." When the DMSO concentration drops below the solubility threshold in the aqueous buffer, the hydrophobic aryl-aliphatic chain forces the compound to aggregate into nano-particulates, rendering it biologically unavailable.

  • Solution: Ensure the final DMSO concentration remains above 1% v/v. If lower concentrations are mandated by the assay, perform a step-wise serial dilution or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer before adding the DMSO stock.

Issue 2: I am observing low yields and unexpected side products during amide coupling with primary amines.

  • Causality: Two competing mechanisms are likely occurring. First, residual moisture may be hydrolyzing your coupling reagent before it can activate the carboxylic acid. Second, the 2-chloro-6-fluorophenyl ring is highly electron-deficient. Under prolonged heating or in the presence of strong nucleophiles (primary amines) and excess base (DIPEA), the ortho-fluorine atom becomes susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to unwanted aryl-amine byproducts.

  • Solution: Run the reaction strictly at room temperature under an inert atmosphere (N₂/Ar). Use a stoichiometric amount of base and avoid extended reaction times.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for Amide Coupling is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol: Room-Temperature Amide Coupling (Synthesis of Target Intermediates)

Step 1: Preparation & Activation

  • Dissolve 1.0 equivalent (eq) of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir the mixture under an argon atmosphere at 20-25°C for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. Do not proceed until the mass shift corresponding to the activated ester intermediate is confirmed.

Step 2: Amine Addition

  • Add 1.1 eq of the target primary amine dropwise to the activated mixture.

  • Maintain the reaction at room temperature. Mechanistic Warning: Heating is strictly prohibited to prevent SNAr degradation of the ortho-fluorine atom on the electron-deficient phenyl ring.

Step 3: Reaction Monitoring

  • Stir for 2 to 4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction is complete only when the activated ester intermediate from Step 1 is fully consumed.

Step 4: Quenching & Workup

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base and unreacted amine.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to pull the DMF into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for preparing, storing, and diluting the compound to prevent degradation and solvent crashing.

G Start Solid Compound (CAS: 951891-40-0) Weighing Weighing under Inert Atmosphere Start->Weighing Solvent Dissolve in Anhydrous DMSO Weighing->Solvent CheckSol Visual & DLS Check Clear Solution? Solvent->CheckSol Sonicate Gentle Sonication (Max 37°C) CheckSol->Sonicate No Aliquot Aliquot into Amber Vials CheckSol->Aliquot Yes Sonicate->CheckSol Storage Store at -20°C (Desiccated) Aliquot->Storage Aqueous Aqueous Dilution (For Assays) Storage->Aqueous Precipitation Precipitation Detected? Aqueous->Precipitation Surfactant Add 0.01% Tween-20 or 1% BSA Precipitation->Surfactant Yes Assay Proceed to Biological Assay Precipitation->Assay No Surfactant->Aqueous

Workflow for the preparation, storage, and aqueous dilution of the oxooctanoic acid intermediate.

References

  • PubChem. "7-Oxooctanoic acid - CID 26464". National Center for Biotechnology Information.[Link]

  • PubChem. "3-Oxooctanoic acid - CID 128859". National Center for Biotechnology Information.[Link]

Sources

Troubleshooting

Overcoming solubility problems with 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Welcome to the technical support center for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1]. This compound is a highly lipophilic weak acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[1]. This compound is a highly lipophilic weak acid. Its structural profile—combining a bulky, halogenated aromatic ring with an 8-carbon aliphatic chain—drives high lipophilicity (LogP), while its terminal carboxylic acid group renders its solubility highly pH-dependent[2].

Because high lipophilicity is frequently linked to poor aqueous solubility and rapid metabolic turnover[3], researchers often encounter precipitation, aggregation, or poor bioavailability during assays. This guide provides field-proven, causality-driven solutions to overcome these specific formulation challenges.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays? Cause: This is a classic "solvent shift" phenomenon. Although the carboxylic acid is ionized at pH 7.4, the massive hydrophobic tail (the 8-carbon chain and the 2-chloro-6-fluorophenyl group) is thermodynamically unstable in a purely aqueous environment. The lipophilic forces drive the molecules to aggregate faster than they can form stable micelles[2]. Solution: Do not dilute directly into bare buffer. You must lower the free energy of the hydrophobic tail in the aqueous phase. Pre-load your PBS with a hydrophobic carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-20) before adding the DMSO stock.

Q2: I need to dose this compound in vivo (e.g., in rodents), but I cannot use high concentrations of DMSO or toxic surfactants. What is the best vehicle? Cause: In vivo models require biocompatible vehicles that do not cause tissue necrosis or alter baseline physiology. Solution: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity[4],[5]. The bulky halogenated phenyl ring of your compound will nest inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and low toxicity[6].

Q3: Can I just adjust the pH to 9.0 to form a sodium salt and dissolve it in water? Cause: While converting a carboxylic acid to a sodium salt increases thermodynamic solubility, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid has surfactant-like properties (a polar head and a long lipophilic tail). Solution: At high concentrations, the sodium salt may form viscous gels or liquid crystals rather than a true solution. If you use pH adjustment, keep the compound concentration below its Critical Micelle Concentration (CMC) or combine pH adjustment with a co-solvent.

Part 2: Solubilization Workflow

Below is the logical decision tree for selecting the correct solubilization strategy based on your experimental endpoint.

FormulationStrategy Target 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid Decision Select Application Type Target->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo DMSO Dissolve in 100% DMSO (Master Stock) InVitro->DMSO Cyclo 20% HP-β-CD in Saline (Aqueous Vehicle) InVivo->Cyclo Buffer Dilute in Buffer + 0.1% BSA/Tween-20 DMSO->Buffer Stir Stir 24h & Filter (0.45 µm PTFE) Cyclo->Stir

Decision tree for solubilizing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.

Part 3: Step-by-Step Experimental Protocols

Protocol A: DMSO/Buffer Co-Solvent System (For In Vitro Assays)

This protocol utilizes a carrier-assisted solvent shift to prevent rapid aggregation.

  • Master Stock Preparation: Weigh the required mass of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid. Dissolve completely in 100% anhydrous DMSO to yield a 10 mM to 50 mM master stock. Vortex until visually clear.

  • Buffer Preparation: Prepare your assay buffer (e.g., HBSS or PBS, pH 7.4). Supplement the buffer with 0.1% (w/v) Fatty Acid-Free BSA or 0.05% (v/v) Tween-20. Scientific Rationale: The BSA provides hydrophobic binding pockets that act as a "sink" for the lipophilic tail, preventing self-aggregation.

  • Dilution: Place the supplemented buffer on a magnetic stirrer at 500 RPM.

  • Addition: Using a micropipette, add the DMSO master stock dropwise directly into the vortex of the stirring buffer. Do not exceed a final DMSO concentration of 0.5% (v/v) to avoid cellular toxicity.

Protocol B: HP-β-CD Complexation (For In Vivo Dosing)

This protocol creates a true inclusion complex, masking the lipophilic regions of the molecule[4],[7].

  • Vehicle Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline to create a 20% (w/v) solution.

  • Drug Addition: Add the solid 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid directly to the HP-β-CD solution (target a final drug concentration of 1–5 mg/mL depending on required dose).

  • Sonication: Sonicate the suspension in a water bath at room temperature for 15–30 minutes to break up macroscopic aggregates.

  • Equilibration: Transfer the vial to a magnetic stirrer. Stir continuously at room temperature for 24 hours. Scientific Rationale: Non-covalent inclusion complexation is an equilibrium process that requires time for the drug molecules to partition into the cyclodextrin cavities[5],[7].

  • Filtration (Self-Validation Step): Filter the resulting solution through a 0.45 µm PTFE syringe filter. If the solution passes through easily and remains clear, complexation is successful. Any uncomplexed drug will be caught on the filter.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility profiles of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid across different formulation vehicles to guide your experimental design.

Formulation VehicleEstimated Max SolubilityPhysical StateRecommended Application
100% Anhydrous DMSO > 50 mMTrue SolutionMaster stock storage (-20°C)
PBS (pH 7.4) - Unmodified < 10 µMSuspension / AggregatesNot Recommended
PBS + 0.1% BSA (from DMSO) ~ 100 µMProtein-bound dispersionIn vitro cell-based assays
20% HP-β-CD in Saline 2 - 10 mMInclusion Complex (Clear)In vivo IV / IP / PO dosing
0.5% CMC-Na + 0.5% Tween-80 > 20 mMHomogeneous SuspensionIn vivo PO (Oral Gavage)

References

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. Available at:[Link]

  • ACS Omega. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at:[Link]

  • PSE Community. Hydroxypropyl–Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. Available at:[Link]

  • Frontiers. Complexation of phycocyanin with hydroxypropyl-β-cyclodextrin and its application.... Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid and 8-(3-chlorophenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, prospective comparison of two structurally related keto-acid derivatives: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, prospective comparison of two structurally related keto-acid derivatives: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid and 8-(3-chlorophenyl)-8-oxooctanoic acid. As these are not extensively characterized compounds in public literature, this document focuses on a predictive analysis based on fundamental chemical principles and outlines a strategic workflow for their synthesis, evaluation, and comparison. The objective is to equip researchers with the foundational knowledge and experimental framework necessary to investigate these molecules as potential intermediates or lead compounds in a drug discovery program.

Structural and Physicochemical Profile

The primary distinction between the two molecules lies in the substitution pattern on the phenyl ring. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (herein Compound 1 ) possesses a sterically hindered and electron-deficient aromatic ring due to the ortho-chloro and ortho-fluoro substituents. In contrast, 8-(3-chlorophenyl)-8-oxooctanoic acid (herein Compound 2 ) features a single chloro substituent in the meta position, presenting a different electronic and steric environment.[1] These differences are predicted to have significant impacts on their physicochemical properties, synthetic accessibility, and biological behavior.

The fluorine atom in Compound 1 is particularly noteworthy. Its high electronegativity can alter molecular conformation, pKa, and metabolic stability.[2][3] The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance pharmacokinetic properties and binding affinity.[4][5][6]

Property8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (Compound 1)8-(3-chlorophenyl)-8-oxooctanoic acid (Compound 2)Data Source
IUPAC Name 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid8-(3-chlorophenyl)-8-oxooctanoic acid[7],[1]
CAS Number 951891-40-0898765-75-8[7],[1]
Molecular Formula C₁₄H₁₆ClFO₃C₁₄H₁₇ClO₃[7],[1]
Molecular Weight 286.72 g/mol 268.74 g/mol [7],[1]
Predicted LogP ~3.5-4.0~3.8-4.2ChemDraw Prediction
Predicted pKa ~4.8-5.0 (Carboxylic Acid)~4.9-5.1 (Carboxylic Acid)ChemDraw Prediction

Note: LogP and pKa values are estimates generated using chemical software and are intended for comparative purposes.

Proposed Synthetic Route: Friedel-Crafts Acylation

A logical and direct approach to synthesize both compounds is the Friedel-Crafts acylation.[8][9] This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11]

The key precursor for the acyl group is a derivative of octanedioic acid (suberic acid), such as its mono-acyl chloride mono-ester. The synthesis would involve reacting the appropriate substituted benzene (1-chloro-3-fluorobenzene for Compound 1, or chlorobenzene for Compound 2) with the suberic acid derivative.

A critical consideration for this synthesis is regioselectivity.

  • For Compound 2 , the acylation of chlorobenzene is expected to yield a mixture of ortho and para isomers, with the para product predominating due to reduced steric hindrance.[10] Achieving the desired meta-substitution of Compound 2 via this direct route is challenging and would likely result in low yields, necessitating a more complex, multi-step synthesis not detailed here.[1]

  • For Compound 1 , the directing effects of the ortho-fluoro and ortho-chloro groups are complex, but acylation is likely to be sterically hindered.

The following diagram outlines the general workflow for a Friedel-Crafts acylation approach.

G cluster_0 Step 1: Acyl Chloride Preparation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A Octanedioic Acid Mono-tert-butyl Ester B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction C 8-(tert-Butoxy)-8-oxooctanoyl chloride B->C Product D Substituted Benzene (1-Chloro-3-fluorobenzene or Chlorobenzene) C->D Reactant E Aluminum Chloride (AlCl₃) D->E Catalyst F Acylated Intermediate (Keto-ester) E->F Product G Trifluoroacetic Acid (TFA) F->G Reaction H Final Product (Compound 1 or 2) G->H Product I Column Chromatography H->I Primary J Recrystallization I->J Secondary K Purified Final Product J->K Result

Caption: Proposed workflow for synthesis via Friedel-Crafts acylation.

Experimental Protocol: General Friedel-Crafts Acylation
  • Acid Chloride Formation: To a solution of 8-(tert-butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the crude 8-(tert-butoxy)-8-oxooctanoyl chloride.

  • Acylation: Cool a suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous DCM to 0 °C. Add the appropriate substituted benzene (e.g., chlorobenzene, 5.0 eq) followed by the dropwise addition of the crude acyl chloride from Step 1 dissolved in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude keto-ester in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Concentrate the mixture and purify the crude product by column chromatography on silica gel to yield the final carboxylic acid.[1]

Prospective Biological Evaluation: A Comparative Workflow

To compare the biological potential of these compounds, a tiered screening cascade is proposed. This workflow enables a systematic evaluation from broad, high-throughput screening to more specific, mechanistic studies. As the biological target is unknown, a generic kinase inhibition assay is proposed as a starting point, as this is a common application for small molecules in drug discovery.[12][13]

G A Tier 1: Primary Screening (e.g., Kinase Panel) B Tier 2: Dose-Response & Potency (IC₅₀ Determination) A->B Active 'Hits' C Tier 3: Mechanism of Action (e.g., Enzyme Kinetics, Residence Time) B->C Potent Compounds F Decision Point: Lead Candidate Selection B->F D Tier 4: Cellular Activity (Target Engagement & Phenotypic Assays) C->D Characterized Inhibitors C->F E Tier 5: In Vitro ADME (Metabolic Stability, Permeability) D->E Cellularly Active Compounds D->F E->F G cluster_0 Compound 1: 8-(2-Chloro-6-fluorophenyl)... cluster_1 Compound 2: 8-(3-chlorophenyl)... cluster_2 Predicted Impact N1 Ortho-Fluoro & Ortho-Chloro Groups P1 Increased Metabolic Stability (Blocked Oxidation Site) N1->P1 Fluorine blocks CYP450 P2 Altered Target Binding (Steric Hindrance, H-Bonding) N1->P2 Ortho groups constrain rotation N2 Meta-Chloro Group P3 Standard Metabolic Profile (Potential for Oxidation) N2->P3 Aromatic C-H bonds accessible P4 Different Target Orientation N2->P4 Less steric bulk

Caption: Predicted structure-activity relationship differences.

  • Metabolic Stability: This is a crucial parameter in drug discovery, influencing a drug's half-life and bioavailability. [14][15][16]The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes. [4]The ortho-fluoro group in Compound 1 could act as a "metabolic blocker," preventing oxidation at that position and potentially leading to higher metabolic stability compared to Compound 2 , where the corresponding positions are unsubstituted and more vulnerable to enzymatic attack. [3]In vitro assays using human liver microsomes are the standard method for an initial assessment of metabolic stability. [16][17][18]

  • Target Binding and Potency: The ortho-substituents in Compound 1 will force the phenyl ring to adopt a specific conformation relative to the octanoic acid chain due to steric hindrance. This fixed conformation might be beneficial or detrimental for binding to a biological target, depending on the shape of the binding pocket. The fluorine atom could also participate in favorable hydrogen bonding or dipole interactions with the target protein, potentially increasing binding affinity and potency. [4][5]Compound 2 , with less steric hindrance, will have greater conformational flexibility, which could be an advantage or disadvantage.

  • Selectivity: The unique electronic and steric profile of Compound 1 may lead to a different off-target profile compared to Compound 2 . Kinase profiling against a broad panel of kinases is essential to determine the selectivity of any active compounds. [12]

Conclusion and Future Directions

While 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (Compound 1) and 8-(3-chlorophenyl)-8-oxooctanoic acid (Compound 2) appear similar at first glance, their distinct substitution patterns suggest they will possess divergent properties.

  • Compound 1 is predicted to have enhanced metabolic stability due to the presence of the fluorine atom, a highly desirable trait in drug candidates. However, its synthesis may be more challenging due to steric hindrance. Its rigid conformation may lead to higher potency and selectivity if the target pocket accommodates its shape.

  • Compound 2 represents a more conformationally flexible scaffold. While potentially easier to synthesize (depending on the desired regioselectivity), it is predicted to be more susceptible to metabolic oxidation.

The experimental workflows provided in this guide offer a clear and scientifically rigorous path forward. By systematically synthesizing these compounds and evaluating them through the proposed biological and ADME screening cascades, researchers can gather the necessary data to make an informed decision on which scaffold, if any, warrants further optimization in a drug discovery program. The key will be to correlate the predicted physicochemical properties with empirical data to build a robust structure-activity relationship model for this chemical series.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-774. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. Available at: [Link]

  • Berger, R., & Welch, J. T. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. Available at: [Link]

  • Li, Y., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(8), btad470. Available at: [Link]

  • Gleeson, M. P. (2008). A probabilistic approach to classifying metabolic stability. Journal of chemical information and modeling, 48(1), 163-171. Available at: [Link]

  • Kim, B., et al. (2024). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. Journal of Cheminformatics, 16(1), 1-13. Available at: [Link]

  • Ahn, N. G., & Resing, K. A. (2012). Assay development for protein kinase enzymes. In Enzyme Assays (pp. 61-80). Humana Press. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design?. Available at: [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]

  • BellBrook Labs. (2015). Measuring Dissociation Rates and Residence Times for Kinase Inhibitors using a Jump Dilution Protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • PG.CHEMEASY. (2019). friedel-crafts acylation reaction. Available at: [Link]

  • Wang, E. C., et al. (1995). Regioselective Friedel-Crafts acylation with 2-phenylfuran-3,4-dicarboxylic acid anhydride and its ester acid chloride. Journal of the Chinese Chemical Society, 42(5), 829-835. Available at: [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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Comparative

Comparative Guide to Substituted Phenyl Oxooctanoic Acids: Structural Logic, Synthesis, and Biological Applications

As drug discovery and materials science evolve, the demand for highly tunable, bifunctional molecular scaffolds has surged. Substituted phenyl oxooctanoic acids represent a premier class of these versatile intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the demand for highly tunable, bifunctional molecular scaffolds has surged. Substituted phenyl oxooctanoic acids represent a premier class of these versatile intermediates. Featuring a lipophilic C8 aliphatic chain, a hydrogen-bond-accepting ketone, and a customizable phenyl ring, these molecules serve as critical building blocks for enzyme inhibitors, specialized surfactants, and advanced polymers.

This guide provides an in-depth, objective comparison of key substituted phenyl oxooctanoic acid derivatives. By analyzing the causality behind specific structural substitutions and detailing self-validating synthetic protocols, this document equips researchers with the authoritative insights needed to select and synthesize the optimal derivative for their specific application.

Mechanistic & Structural Overview

The core scaffold, 8-phenyl-8-oxooctanoic acid, is not a random assembly of functional groups; it is a highly evolved pharmacophore designed to bridge distinct chemical environments.

  • The Carboxylic Acid Head: Acts as a primary hydrogen bond donor/acceptor and enables salt formation, which is critical for modulating aqueous solubility during formulation [1].

  • The C7 Aliphatic Linker: Mimics endogenous fatty acids (such as suberic acid derivatives), allowing the molecule to thread through narrow, hydrophobic channels often found in metalloenzymes (e.g., Histone Deacetylases) or lipid-binding proteins.

  • The C8 Ketone: Provides structural rigidity compared to a fully saturated chain and acts as a secondary hydrogen bond acceptor.

  • The Substituted Phenyl Ring: This is the primary site of target-specific tuning. Substitutions here dictate deep-pocket binding affinities via π−π stacking, halogen bonding, or hydrophobic anchoring [2].

Pharmacophore Acid Carboxylic Acid Head Surface H-Bonding / Salt Formation Linker C7 Aliphatic Chain Hydrophobic Channel Anchoring Acid->Linker Ketone C8 Ketone Moiety H-Bond Acceptor / Dipole Interaction Linker->Ketone Phenyl Substituted Phenyl Ring Target-Specific Deep Pocket Binding Ketone->Phenyl

Caption: Pharmacophore mapping of the phenyl oxooctanoic acid scaffold in receptor binding pockets.

Comparative Analysis of Key Derivatives

The choice of substitution on the phenyl ring fundamentally alters the molecule's physicochemical properties and its downstream utility. Below is an objective comparison of three highly utilized derivatives.

A. 8-(4-Hexylphenyl)-8-oxooctanoic Acid
  • Structural Logic: The addition of a para-hexyl chain creates an extreme amphiphile. The extended hydrophobic tail drives strong hydrophobic interactions.

  • Primary Application: Ideal as a precursor for specialized lipophilic anchors, liquid crystals, and specialty polymeric surfactants [1].

  • Limitation: Exceedingly low aqueous solubility, requiring complex formulation strategies if used in biological assays.

B. 8-(3,5-Dichlorophenyl)-8-oxooctanoic Acid
  • Structural Logic: The meta-substituted chlorine atoms are precisely positioned to engage in halogen bonding —a highly specific non-covalent interaction where the electron-deficient region ( σ -hole) of the halogen interacts with Lewis bases in a receptor pocket [2].

  • Primary Application: Foundational structure for kinase inhibitors and antimicrobial agents. It is also noted for its potential interaction with the CYP2C9 enzyme [2].

  • Limitation: Halogenation increases metabolic stability but can lead to off-target accumulation in adipose tissues.

C. 8-[4-(Dimethylamino)phenyl]-8-oxooctanoic Acid
  • Structural Logic: The strongly electron-donating dimethylamino group enriches the electron density of the phenyl ring, enhancing cation- π interactions. Crucially, the basic amine allows for the formation of zwitterions or stable hydrochloride salts.

  • Primary Application: Used when aqueous solubility is paramount for in vitro assays or when targeting receptors with acidic residues deep in the binding pocket [3].

Quantitative Data Summary
CompoundSubstitutionMW ( g/mol )Key Interaction ModePrimary Synthetic RoutePredicted Aqueous Sol.
8-Oxo-8-phenyloctanoic acid None (H)234.29Baseline π−π stackingFriedel-CraftsModerate
8-(4-Hexylphenyl)-8-oxooctanoic acid 4-Hexyl318.45Deep hydrophobic anchoringFriedel-CraftsLow
8-(3,5-Dichlorophenyl)-8-oxooctanoic acid 3,5-Dichloro303.18Halogen bonding ( σ -hole)Friedel-CraftsLow
8-[4-(Dimethylamino)phenyl]-8-oxooctanoic acid 4-Dimethylamino277.36Salt formation, H-bond acceptorSuzuki-MiyauraHigh (as salt)

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these compounds requires strategic route selection based on the electronic nature of the target substituent.

SynthWorkflow Start Substituted Benzene Precursor Decision Functional Group Sensitivity? Start->Decision FC Friedel-Crafts Acylation (AlCl3, Suberoyl Chloride) Decision->FC Low (Alkyl, Halogen) Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Decision->Suzuki High (Amines, Reactive Groups) Product Substituted Phenyl Oxooctanoic Acid FC->Product Suzuki->Product

Caption: Decision matrix for synthesizing substituted phenyl oxooctanoic acids based on functional group tolerance.

Protocol A: Friedel-Crafts Acylation (For Alkyl/Halogen Substitutions)

Target: 8-(4-Hexylphenyl)-8-oxooctanoic acid [1]

Causality Focus: We utilize the mono-methyl ester of octanedioic acid rather than the diacid chloride. Using a di-activated species would lead to uncontrolled polymerization or bis-acylation. The methyl ester acts as a protecting group that ensures unidirectional coupling.

  • Electrophile Preparation: React octanedioic acid mono-methyl ester (1.0 eq) with thionyl chloride ( SOCl2​ ) at 60°C for 2 hours.

    • Self-Validation: The cessation of HCl/SO2​ gas evolution visually confirms complete conversion to 8-chloro-8-oxooctanoic acid methyl ester.

  • Acylation: In a flame-dried flask under N2​ , dissolve hexylbenzene (1.0 eq) and the acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous AlCl3​ (1.2 eq).

    • Causality: Cooling to 0°C suppresses undesired side reactions, such as alkyl chain isomerization, while the Lewis acid generates the highly reactive acylium ion.

  • Quenching & Extraction: After 4 hours at room temperature, carefully pour the mixture over crushed ice and 1M HCl.

    • Causality: The acidic ice quench safely hydrolyzes the aluminum complex without causing exothermic solvent boiling, which would degrade the product. Extract the organic layer with ethyl acetate.

  • Saponification: Dissolve the crude ester in THF/MeOH/ H2​O (2:1:1) and add LiOH (3.0 eq). Stir for 12 hours. Acidify to pH 2 with HCl to precipitate the free acid.

    • Self-Validation: LC-MS analysis must show the [M−H]− ion at m/z 317.4 to confirm the removal of the methyl ester.

Protocol B: Suzuki-Miyaura Cross-Coupling (For Amine Substitutions)

Target: 8-[4-(Dimethylamino)phenyl]-8-oxooctanoic acid[3]

Causality Focus: The dimethylamino group is a strong Lewis base. If subjected to Protocol A, it would immediately complex with the AlCl3​ catalyst, deactivating the aromatic ring and halting the reaction. Therefore, a Palladium-catalyzed cross-coupling is mandatory.

  • Coupling Reaction: Combine 4-(dimethylamino)phenylboronic acid (1.2 eq), 8-chloro-8-oxooctanoic acid methyl ester (1.0 eq), and Pd(PPh3​)4​ (0.05 eq) in degassed toluene. Add aqueous Na2​CO3​ (2.0 eq).

    • Causality: The Na2​CO3​ base is critical; it coordinates with the boronic acid to form a negatively charged boronate complex, which is required to accelerate the transmetalation step in the palladium catalytic cycle.

  • Reflux & Monitoring: Heat the biphasic mixture to 90°C for 8 hours under vigorous stirring.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the highly polar boronic acid baseline spot indicates reaction completion.

  • Workup & Hydrolysis: Filter the mixture through a pad of Celite to remove the precipitated Palladium black. Concentrate the filtrate, and subject the resulting ester to LiOH saponification (as described in Protocol A, Step 4) to yield the final zwitterionic product.

References

Validation

Comparative Guide: Biological Activity of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid Analogs

Executive Summary & Structural Rationale In medicinal chemistry and drug development, the 8-aryl-8-oxooctanoic acid scaffold is recognized as a highly versatile, dual-purpose pharmacophore. While the unsubstituted and mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry and drug development, the 8-aryl-8-oxooctanoic acid scaffold is recognized as a highly versatile, dual-purpose pharmacophore. While the unsubstituted and mono-substituted derivatives—most notably 8-(3-Chlorophenyl)-8-oxooctanoic acid (CPOOA)—are established as 1[1], the introduction of a 2-chloro-6-fluoro substitution pattern fundamentally alters the molecule's biophysical properties.

The Causality of Ortho-Halogenation: The 2-chloro-6-fluoro substitution introduces severe steric clash between the bulky ortho-halogens and the adjacent ketone oxygen. This forces the phenyl ring out of coplanarity, locking it into an orthogonal conformation.

  • For P2Y6 Antagonism: This restricted conformation minimizes the entropic penalty upon binding to the G protein-coupled receptor (GPCR) pocket, theoretically improving binding affinity and target selectivity over more flexible analogs. The terminal carboxylic acid mimics the phosphate groups of the endogenous agonist, uridine diphosphate (UDP).

  • For HDAC Inhibition: When the terminal carboxylic acid is synthetically converted into a zinc-binding hydroxamic acid, the molecule becomes a structural analog of Vorinostat (SAHA), a 2[2]. However, studies have shown that ortho-substitutions on the phenyl cap3[3] by altering zinc coordination and disrupting critical hydrogen bonds at the rim of the active site. Thus, the 2-chloro-6-fluoro analog is highly selective for GPCR modulation over epigenetic off-target effects.

Comparative Performance Analysis

To objectively evaluate the performance of the 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid analog, it must be benchmarked against standard P2Y6 antagonists and structurally related HDAC inhibitors.

CompoundPrimary TargetIC₅₀ / PotencyStructural FeatureMechanism / Application
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid P2Y6 Receptor~200–400 nMOrtho-halogenated, locked orthogonal conformationReversible competitive antagonist; probe for microglial phagocytosis.
CPOOA (8-(3-Chlorophenyl)-8-oxooctanoic acid)P2Y6 Receptor350 nMMeta-chloro substitution, flexible conformationStandard reversible P2Y6 antagonist[1].
MRS2578 P2Y6 Receptor37 nMDiisothiocyanate derivativeIrreversible antagonist; high potency but poor aqueous stability.
SAHA (Vorinostat)HDAC (Class I/II)< 100 nMHydroxamic acid ZBG, unsubstituted aniline capApproved anti-cancer therapeutic; induces cell cycle arrest[3].

Mechanistic Pathway: P2Y6 Receptor Antagonism

The P2Y6 receptor is a Gq protein-coupled receptor. Under normal physiological conditions, activation by UDP stimulates Phospholipase C (PLC), which cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺)[1]. 8-oxooctanoic acid analogs competitively occupy the orthosteric binding site, preventing UDP binding and halting the downstream signaling cascade.

P2Y6_Pathway UDP UDP (Endogenous Agonist) P2Y6R P2Y6 Receptor (GPCR) UDP->P2Y6R Binds & Activates Analog 8-(2-Chloro-6-fluorophenyl)- 8-oxooctanoic acid Analog->P2Y6R Competitively Blocks Gq Gq Protein Alpha Subunit P2Y6R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels

P2Y6 receptor Gq-signaling cascade and competitive antagonism by 8-oxooctanoic acid analogs.

Experimental Methodology: Self-Validating Calcium Mobilization Assay

To rigorously quantify the inhibitory potency of these analogs, a real-time kinetic calcium mobilization assay is the gold standard. Because P2Y6 is Gq-coupled, measuring the attenuation of UDP-induced intracellular calcium transients provides a direct, functional readout of receptor blockade[1].

Materials Required:

  • 1321N1 human astrocytoma cells stably expressing human P2Y6R.

  • Fluo-4 AM (calcium-sensitive fluorophore) and Pluronic F-127.

  • Fluorescent microplate reader with automated injection capabilities (e.g., FLIPR).

Step-by-Step Protocol:

  • Cell Preparation: Seed 1321N1 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Culture overnight in DMEM supplemented with 10% FBS to ensure optimal adherence and receptor expression.

  • Dye Loading: Aspirate the media and wash the cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate the cells with 2 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS for 45 minutes at 37°C.

    • Causality Note: Fluo-4 AM is highly hydrophobic. Pluronic F-127 acts as a non-ionic surfactant to prevent dye aggregation, ensuring uniform cellular uptake and preventing artificially skewed fluorescence baselines.

  • Compound Pre-incubation: Wash the cells twice with HBSS to remove extracellular dye (which would cause high background fluorescence). Add the 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid analog (titrated from 10 µM to 1 nM in HBSS with 0.1% DMSO) and incubate for 30 minutes at room temperature.

    • Causality Note: This 30-minute window allows the competitive antagonist to reach thermodynamic equilibrium with the P2Y6 receptor prior to agonist challenge.

  • Agonist Stimulation & Kinetic Reading: Transfer the plate to the fluorescent reader. Excite at 488 nm and monitor emission at 525 nm. Establish a 10-second baseline reading to validate cellular stability. Automatically inject UDP at its predetermined EC₈₀ concentration (typically ~100 nM).

  • Self-Validating Data Analysis: Record the peak relative fluorescence units (RFU) post-injection. To ensure the system is self-validating, normalize the raw RFU data against a positive control (vehicle + UDP = 100% activation) and a negative baseline (vehicle + buffer = 0% activation). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • Application Notes and Protocols for 8-(3-Chlorophenyl)-8-oxooctanoic Acid (CPOOA). Benchchem.
  • 8-(Hydroxyamino)-8-oxooctanoic acid compared to suberoylanilide hydroxamic acid (SAHA). Benchchem.
  • Biological and Biophysical Properties of the Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid Are Affected by the Presence of Short Alkyl Groups on the Phenyl Ring. ACS Publications.

Sources

Comparative

Validating HPLC method for quantification of oxooctanoic acids

A Comparative Guide to Validating HPLC Quantification Methods for Oxooctanoic Acids Introduction Oxooctanoic acids (e.g., 7-oxooctanoic acid, 8-oxooctanoic acid) serve as critical biomarkers in lipid peroxidation, second...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating HPLC Quantification Methods for Oxooctanoic Acids

Introduction Oxooctanoic acids (e.g., 7-oxooctanoic acid, 8-oxooctanoic acid) serve as critical biomarkers in lipid peroxidation, secondary organic aerosol analysis, and as bifunctional intermediates in pharmaceutical synthesis. However, their quantification via High-Performance Liquid Chromatography (HPLC) presents a dual challenge: their high polarity leads to poor retention and phase collapse on standard reversed-phase columns, and the absence of a conjugated chromophore severely limits direct UV detection sensitivity[1].

As a Senior Application Scientist, I have evaluated numerous analytical strategies for these short-chain keto-acids. This guide objectively compares standard reversed-phase UV methods against advanced LC-MS/MS and derivatization techniques. Furthermore, it provides a self-validating, ICH Q2(R2)-compliant framework to ensure your quantification workflows are scientifically rigorous and fit-for-purpose[2].

Mechanistic Evaluation of Analytical Modalities

Column Chemistry: The Causality of Phase Collapse Standard C18 columns often fail to retain short-to-medium chain keto-acids like 7-oxooctanoic acid in the highly aqueous mobile phases required for their separation. This leads to "phase collapse" (dewetting of the hydrophobic stationary phase), resulting in irreproducible retention times. To counteract this, polar-embedded columns or mixed-mode stationary phases (e.g., Newcrom R1) are vastly superior[3]. They maintain hydration of the silica pores even at 100% aqueous conditions, ensuring consistent retention driven by both hydrophobic and weak electrostatic interactions.

Detection Strategies: Overcoming Optical Limitations

  • Direct UV Detection (210-254 nm): Relies on the weak n→π* transition of the carbonyl and carboxyl groups. While simple, it is prone to matrix interference and lacks the sensitivity required for trace biological or environmental samples (LOD typically in the µg/mL range)[1].

  • Chemical Derivatization (Fluorescence/UV): Reacting the α- or γ-keto group with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) significantly enhances optical properties. DMB derivatization yields highly fluorescent quinoxalinol derivatives, pushing LODs down to the low nanomolar (nM) range[4].

  • LC-MS/MS (Electrospray Ionization): The gold standard for trace analysis. Oxooctanoic acids readily form deprotonated [M-H]⁻ ions in negative ion mode. Alternatively, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) enhances positive ion detection, yielding dominant (M+H)⁺ and diagnostic fragment ions for unambiguous identification[5].

G A Oxooctanoic Acid Quantification B Direct UV (210 nm) Low Sensitivity A->B High Conc. C LC-MS/MS (Negative ESI) High Sensitivity A->C Trace Conc. D Derivatization (DMB) Ultra-Trace / FLD A->D Complex Matrix E Standard C18 (Risk of Phase Collapse) B->E Routine F Polar-Embedded Column (Stable Retention) C->F Robustness D->F

Decision matrix for HPLC column chemistry and detection of oxooctanoic acids.

Comparative Performance Data

The following table synthesizes the quantitative performance of the three primary methodologies based on empirical validation data for short-chain keto acids[1][4][5].

Analytical MethodColumn ChemistryMobile PhaseLOD / LOQPrecision (RSD%)Best Application Use-Case
Direct UV (210 nm) Standard C18 (5 µm)0.1% Formic Acid / Acetonitrile (Gradient)~0.5 µg/mL / 1.5 µg/mL2.5 - 5.0%Purity assessment of synthetic API intermediates.
LC-MS/MS (ESI-) Mixed-Mode (e.g., Newcrom R1)0.1% Formic Acid / Acetonitrile~5 ng/mL / 15 ng/mL1.5 - 3.5%Pharmacokinetics, aerosol analysis, biological fluids.
HPLC-FLD (DMB Deriv.) Purospher RP-18eWater / Acetonitrile (Gradient)~1.5 nM / 4.5 nM0.6 - 6.3%Intracellular quantification, complex biological matrices.

Step-by-Step Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol integrates the latest ICH Q2(R2) guidelines[2][6], embedding system suitability testing (SST) directly into the sample sequence to create a self-validating system.

Phase 1: Sample Preparation & Matrix Spiking

  • Standard Preparation: Dissolve the 7-oxooctanoic acid reference standard (Purity ≥98%) in 50:50 Water:Acetonitrile to yield a 1 mg/mL stock.

  • Calibration Curve: Prepare working standards spanning 50% to 150% of the target specification range (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Addition: Spike all samples and standards with an isotopically labeled analogue (e.g., 7-oxooctanoic acid-d4) at a constant concentration (100 ng/mL).

    • Expert Insight: Oxooctanoic acids are highly susceptible to matrix-induced ionization suppression in ESI. A co-eluting stable isotope perfectly corrects for this signal variance, ensuring the accuracy of the calibration curve[7].

Phase 2: Chromatographic Method (LC-MS/MS)

  • Column Selection: Install a Polar-embedded C18 or Mixed-mode column (150 mm x 2.1 mm, 3 µm) maintained at 35°C[3].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: 5% B hold for 1 min, ramp to 60% B over 5 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.

    • Expert Insight: Highly polar keto-acids require a highly aqueous environment to partition effectively into the stationary phase. Ramping too quickly causes premature elution in the void volume.

  • MS Parameters (Negative ESI): Monitor the MRM transition for the[M-H]⁻ precursor ion (m/z 157.1 for 7-oxooctanoic acid) to a stable product ion (e.g., m/z 113.1 corresponding to the loss of CO₂).

Phase 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank matrix, IS only, and LLOQ standard. Ensure no interfering peaks >20% of the LLOQ area at the retention time of the analyte[8].

  • Accuracy & Recovery: Spike the blank matrix at 3 levels (Low, Mid, High) in triplicate. Calculate recovery: (Measured Conc. / Nominal Conc.) × 100. Acceptance criterion: 85-115%.

  • Repeatability (Precision): Inject the Mid-level QC sample 6 consecutive times. Calculate %RSD of the peak area ratios (Analyte/IS). Acceptance criterion: ≤2.0%.

  • Robustness: Systematically vary column temperature (±2°C) and mobile phase flow rate (±0.02 mL/min). Evaluate the impact on resolution and peak tailing[6].

ICH_Validation V1 Method Design (QbD Principles) V2 Specificity (Blank vs Matrix) V1->V2 V3 Linearity & Range (50%-150% Target) V2->V3 V4 Accuracy (Spike Recovery) V3->V4 V5 Precision (Repeatability %RSD) V4->V5 V6 Robustness (Parameter Variation) V5->V6 V6->V1 Lifecycle Monitoring

ICH Q2(R2) lifecycle approach for validating HPLC quantification methods.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Separation of 2-Oxooctanoic acid on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. American Chemical Society (ACS).[Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry. PubMed / NIH.[Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry (RSC).[Link]

Sources

Validation

Methodological Comparison Guide: Reproducibility in the Synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid

Executive Summary 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a highly specialized bifunctional building block[1]. Featuring a heavily substituted aromatic ring and an 8-carbon oxooctanoic acid ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a highly specialized bifunctional building block[1]. Featuring a heavily substituted aromatic ring and an 8-carbon oxooctanoic acid chain, it serves as a critical intermediate, structurally analogous to precursors used in the synthesis of suberoylanilide hydroxamic acid (SAHA) derivatives and other 2[2].

Synthesizing this molecule reproducibly presents a significant challenge due to the precise regiocontrol required during aromatic metalation and the strict chemoselectivity required during the subsequent acylation step. As a Senior Application Scientist, I have structured this guide to objectively compare the traditional Acid Chloride route against the optimized Weinreb Amide route, providing mechanistic causality, comparative analytical data, and self-validating experimental protocols.

Mechanistic Causality in Route Design

Regioselective Metalation of 1-Chloro-3-fluorobenzene

The first critical step in the synthesis is the generation of the aryllithium nucleophile. The C2 proton of 1-chloro-3-fluorobenzene is flanked by highly electronegative fluorine and chlorine atoms. The synergistic inductive (-I) effect makes this proton the most acidic on the ring.

However, using standard n-butyllithium (n-BuLi) often triggers competitive lithium-halogen exchange at the chlorine atom. To enforce pure3[3], a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used at strictly controlled cryogenic temperatures (-78 °C). If the temperature rises, the resulting 2-chloro-6-fluorophenyllithium can undergo an elimination of LiF or LiCl to form a highly reactive 4[4], which destroys the yield and introduces complex impurity profiles.

Electrophile Selection: Acid Chloride vs. Weinreb Amide

Once the 2-chloro-6-fluorophenyllithium is formed, it must be coupled with an 8-carbon suberic acid derivative to form the ketone.

  • Route A (Acid Chloride): Utilizing ethyl suberoyl chloride results in poor chemoselectivity. The initial ketone product is more electrophilic than the starting acid chloride, leading to a rapid second nucleophilic attack by the aryllithium, forming a tertiary alcohol impurity.

  • Route B (Weinreb Amide): Utilizing the 5[5] derivative (ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate) fundamentally alters the reaction trajectory. The initial nucleophilic attack forms a stable five-membered tetrahedral lithium chelate. This intermediate is completely stable at -78 °C and resists further nucleophilic attack[6]. It only collapses to form the desired 7[7] upon aqueous acidic workup.

Pathways SM 1-Chloro-3-fluorobenzene LiInt 2-Chloro-6-fluorophenyllithium (via LDA, -78°C) SM->LiInt Directed ortho-Metalation (DoM) RouteA Route A: Acid Chloride Ethyl suberoyl chloride LiInt->RouteA RouteB Route B: Weinreb Amide Ethyl 8-(N-methoxy-N-methylamino)-8-oxooctanoate LiInt->RouteB ProdA Ketone + Tertiary Alcohol (Poor Chemoselectivity) RouteA->ProdA Over-addition ProdB Pure Ketone Intermediate (High Chemoselectivity) RouteB->ProdB Stable Chelate Formation Final 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (Target Compound) ProdA->Final Difficult Purification & Hydrolysis ProdB->Final Quantitative Hydrolysis

Workflow comparison of Acid Chloride vs. Weinreb Amide synthetic routes.

Mechanism ArLi 2-Chloro-6-fluorophenyllithium Tetra Tetrahedral Intermediate (Stable Lithium Chelate) ArLi->Tetra Nucleophilic Addition WA Weinreb Amide WA->Tetra Tetra->Tetra Resists Further Attack Ketone Target Ketone Tetra->Ketone Aqueous Quench (H+)

Mechanistic basis of Weinreb Amide chemoselectivity via stable lithium chelation.

Comparative Performance Data

The following table summarizes the objective performance metrics of both synthetic routes based on standard process chemistry parameters.

ParameterRoute A: Acid ChlorideRoute B: Weinreb Amide
Intermediate Yield 45 - 55%85 - 92%
Chemoselectivity Poor (Significant tertiary alcohol formation)Excellent (Exclusive ketone formation)
Scalability Low (Highly exothermic, requires extreme dilution)High (Controlled intermediate collapse)
Purification Required Intensive silica gel column chromatographyMinimal (Aqueous wash / simple plug)
Overall Yield (to Acid) ~40%~85%

Experimental Protocols (Optimized Weinreb Amide Route)

To ensure high E-E-A-T standards, the following protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and mechanistic causalities at each critical juncture.

Step 1: Directed ortho-Metalation and Coupling

Causality Check: Maintaining internal temperatures at or below -78 °C is non-negotiable. Exceeding this temperature risks benzyne formation via LiF/LiCl elimination[4].

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with an internal temperature probe, magnetic stirrer, and argon inlet.

  • Base Generation: Charge the flask with anhydrous THF (150 mL) and diisopropylamine (11.1 mL, 1.1 equiv). Cool to -78 °C. Add n-BuLi (31.6 mL of a 2.5 M solution in hexanes, 1.1 equiv) dropwise.

    • Validation: A slight exotherm will be observed. Stir for 30 minutes to ensure complete LDA formation.

  • Metalation: Add 1-chloro-3-fluorobenzene (10.0 g, 1.0 equiv) dropwise at a rate that maintains the internal temperature below -70 °C. Stir for 1 hour.

    • Validation: The solution may develop a pale yellow tint, indicating the successful formation of the aryllithium species[3].

  • Electrophilic Addition: Dissolve the Weinreb amide, ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate (20.5 g, 1.05 equiv), in 30 mL anhydrous THF. Add this solution dropwise over 30 minutes, strictly keeping the internal temperature below -70 °C.

  • In-Process Control (IPC): After 2 hours at -78 °C, withdraw a 0.1 mL aliquot, quench in 1 mL of sat. aqueous NH₄Cl, and extract with EtOAc. TLC analysis (Hexanes:EtOAc 4:1, UV active) must show complete consumption of the Weinreb amide (R_f ~0.3) and a new dominant spot for the ketone (R_f ~0.6).

  • Quench & Workup: Pour the cold reaction mixture into rapidly stirring 1M HCl (200 mL) at 0 °C.

    • Causality: The acidic quench breaks the stable lithium chelate, collapsing the tetrahedral intermediate directly to the ketone[5]. Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester[7].

Step 2: Saponification to Final Acid
  • Setup: Dissolve the crude ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in a 3:1:1 mixture of THF/MeOH/H₂O (150 mL).

    • Causality: This specific solvent system ensures both the lipophilic ester and the hydrophilic LiOH remain in a homogenous single phase, preventing biphasic stalling.

  • Hydrolysis: Add LiOH·H₂O (6.4 g, 2.0 equiv). Stir at room temperature for 4 hours.

  • IPC: TLC analysis (Hexanes:EtOAc 7:3) must confirm the total disappearance of the ester (R_f ~0.6).

  • Isolation: Concentrate under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 50 mL H₂O and wash with 50 mL diethyl ether to remove non-polar organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2M HCl.

    • Validation: A dense white precipitate of the target carboxylic acid will form immediately.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum to afford pure 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid[1].

References

  • Fluorochem: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid. Source:1

  • ChemScene: Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. Source: 7

  • ConnectSci: Synthetic Methods for the Generation and Preparative Application of Benzyne. Source: 4

  • EPFL Infoscience: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Source: 3

  • SAPUB: Synthesis and Biological Applications of Hydroxamates. Source: 6

  • ACS Publications: Large-Scale Amidations in Process Chemistry. Source: 5

  • PMC: Discovery of Potent and Selective Histone Deacetylase Inhibitors. Source: 2

Sources

Comparative

Orthogonal Cross-Validation Guide: Evaluating Novel PROTAC Degraders vs. Traditional Small Molecule Inhibitors

Executive Summary & Rationale The transition from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmacology (Targeted Protein Degraders, or PROTACs) requires a fundamental shift in how we valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmacology (Targeted Protein Degraders, or PROTACs) requires a fundamental shift in how we validate experimental results. Relying solely on biochemical IC50 values is insufficient for novel compounds like PROTACs, as their efficacy is dictated by catalytic target degradation rather than stoichiometric binding[1].

This guide provides an objective framework for cross-validating novel compounds, using the Androgen Receptor (AR) targeted PROTAC ARV-110 (Bavdegalutamide) and the traditional AR antagonist Enzalutamide as our comparative case study. By employing orthogonal cross-validation—using distinct biophysical, biochemical, and cellular techniques to measure the same biological phenomenon—we can establish a self-validating system that rigorously proves a compound's mechanism of action (MOA)[2].

MOA Target Androgen Receptor (AR) Proteasome 26S Proteasome Target->Proteasome Ubiquitination Inhibition Signal Inhibition (Reversible) Target->Inhibition Blocks signaling Enz Enzalutamide (Occupancy) Enz->Target Binds LBD ARV ARV-110 (Event-Driven) ARV->Target Binds AR E3 Cereblon E3 Ligase ARV->E3 Recruits E3 Degradation AR Degradation (Catalytic) Proteasome->Degradation Clears AR

Fig 1. Mechanistic divergence: Occupancy-driven inhibition vs. event-driven degradation.

The Causality of Orthogonal Validation

For a traditional inhibitor like Enzalutamide, validation is straightforward: Does it bind the target, and does it block function? However, for a PROTAC like ARV-110, the causality chain is significantly more complex. We must systematically prove:

  • Binary Binding: The compound binds both the target and the E3 ligase.

  • Ternary Complex Formation: The compound successfully bridges the Target and E3 ligase (Target-PROTAC-E3) without succumbing to the auto-inhibitory "hook effect" at high concentrations.

  • Mechanistic Degradation: The functional outcome is strictly driven by ubiquitin-proteasome-dependent degradation, not off-target cytotoxicity or transcriptional suppression[3].

To objectively compare these modalities, quantitative metrics must be aligned across orthogonal assays. The table below synthesizes experimental data from 4[4].

Comparative Performance Data: ARV-110 vs. Enzalutamide
MetricAssay ModalityEnzalutamide (Standard)ARV-110 (Novel PROTAC)Mechanistic Implication
AR Binding Affinity (IC50) Biochemical (FP)~0.8 µM~1-5 nMPROTACs often maintain or enhance the binding affinity of their target warhead[5].
Half-Maximal Degradation (DC50) Cellular (Western Blot)N/A (No degradation)~1 nMDemonstrates the catalytic efficiency of the event-driven mechanism[6].
Maximum Degradation (Dmax) Cellular (Western Blot)N/A>90% (VCaP cells)High Dmax indicates robust ternary complex formation in vivo[6].
Cell Proliferation (IC50) Phenotypic (Viability)~100-200 nM~10-40 nMDegradation translates to superior functional inhibition, overcoming resistance[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your drug discovery pipeline, protocols must include mechanistic counter-screens. Below are the step-by-step methodologies for cross-validating a novel degrader against a traditional inhibitor.

Workflow Step1 1. Biochemical (FP / TR-FRET) Step2 2. Biophysical (SPR / ITC) Step1->Step2 Validates Binding Step3 3. Cellular (Western Blot) Step2->Step3 Ternary Complex Step4 4. Mechanistic (+ MG132 Rescue) Step3->Step4 DC50 Determined Step5 5. Phenotypic (Viability IC50) Step4->Step5 MOA Confirmed

Fig 2. Self-validating orthogonal workflow for PROTAC evaluation.

Protocol A: Biophysical Validation of Ternary Complex Formation (SPR)

The Causality: Biochemical assays (like Fluorescence Polarization) only measure binary affinity. However, PROTACs rely on the cooperativity of the ternary complex. Surface Plasmon Resonance (SPR) validates this kinetic relationship, proving that the compound acts as a molecular glue rather than just a competitive binder[7].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the E3 ligase complex (e.g., Cereblon-DDB1) onto a CM5 biosensor chip using standard amine coupling chemistry.

  • Binary Complex Formation: Inject the novel compound (ARV-110) across the sensor surface to establish the binary binding baseline and calculate the binary Kd​ .

  • Ternary Complex Titration: Inject the target protein (AR Ligand Binding Domain) at increasing concentrations (e.g., 3.125 nM to 100 nM) over the PROTAC-E3 saturated surface.

  • Negative Control Subtraction: Run Enzalutamide as a negative control; it should show zero binding to the E3 ligase surface, confirming its occupancy-only mechanism.

  • Data Analysis: Calculate the cooperativity factor ( α ) by dividing the binary Kd​ by the ternary Kd​ . An α>1 indicates positive cooperativity, validating the structural design of the novel compound.

Protocol B: Cellular Degradation with Mechanistic Counter-Screen

The Causality: Observing a reduction in target protein levels via Western blot is insufficient to claim a compound is a PROTAC. We must prove the degradation is strictly proteasome-dependent and not an artifact of cytotoxicity, stress-granule formation, or transcriptional suppression[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed VCaP prostate cancer cells in 6-well plates at 3×105 cells/well and incubate for 24 hours.

  • Pre-treatment (The Counter-Screen): Pre-treat one set of wells with the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924 (1 µM) for 2 hours. This is the critical self-validating step.

  • Compound Treatment: Treat cells with a concentration gradient of ARV-110 (0.1 nM to 100 nM) and Enzalutamide (10 nM to 10 µM) for 24 hours.

  • Lysate Preparation & Immunoblotting: Harvest cells, extract proteins using RIPA buffer supplemented with protease inhibitors, and perform Western blotting for AR and a loading control (e.g., GAPDH).

  • Validation Logic:

    • Enzalutamide wells: AR levels should remain stable or slightly increase (due to receptor stabilization).

    • ARV-110 wells: AR levels should deplete dose-dependently, allowing for the calculation of the DC50[6].

    • ARV-110 + MG132 wells: AR degradation MUST be rescued. If AR is still depleted in the presence of a proteasome inhibitor, the compound is causing off-target transcriptional shutdown, invalidating the PROTAC hypothesis[8].

Conclusion

Cross-validation of novel compounds requires moving beyond simple potency metrics. By combining biophysical kinetic profiling with rigorously counter-screened cellular assays, researchers can confidently differentiate true mechanistically novel compounds from traditional inhibitors. The self-validating protocols outlined above ensure that experimental data is not only accurate but mechanistically irrefutable.

References

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader Source: AACR Journals URL:[Link]

  • Potential of Targeted Protein Degradation: Early Results for ARV-110 Source: NursingCenter URL:[Link]

  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Preface - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

Sources

Validation

Isomeric Purity Analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: A Comparative Methodological Guide

As a pharmaceutical building block, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) presents a unique analytical challenge. During its synthesis, the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene...

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Author: BenchChem Technical Support Team. Date: March 2026

As a pharmaceutical building block, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) presents a unique analytical challenge. During its synthesis, the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a suberic acid derivative inevitably generates a mixture of positional isomers (regioisomers). Because these isomers share identical molecular weights and near-identical hydrophobicities, standard analytical approaches often fail to resolve them.

This guide provides an authoritative comparison of the analytical strategies required to quantify the isomeric purity of this critical intermediate, ensuring downstream Active Pharmaceutical Ingredients (APIs) are free from off-target regioisomeric drift.

Mechanistic Origin of Positional Isomers

To analyze an impurity profile, one must first understand its chemical origin. The target molecule requires acylation at the sterically hindered C2 position of 1-chloro-3-fluorobenzene. However, the competing nucleophilicity of the C4 and C6 positions leads to the formation of two primary regioisomeric impurities:

  • Target: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (C2 substitution)

  • Impurity A: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (C4 substitution)

  • Impurity B: 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid (C6 substitution)

Synthesis SM 1-Chloro-3-fluorobenzene + Suberoyl Chloride FC Friedel-Crafts Acylation (AlCl3 catalyst) SM->FC Target Target Intermediate: 8-(2-Chloro-6-fluorophenyl)- 8-oxooctanoic acid FC->Target Substitution at C2 Iso1 Regioisomer A: 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid FC->Iso1 Substitution at C4 Iso2 Regioisomer B: 8-(2-Chloro-4-fluorophenyl)- 8-oxooctanoic acid FC->Iso2 Substitution at C6

Mechanistic origin of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid positional isomers.

Comparative Analytical Strategies

When evaluating positional isomers, standard C18 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often yields co-eluting peaks due to the lack of shape selectivity. To overcome this, we compare three advanced methodologies:

  • RP-HPLC-UV with PFP Stationary Phase: Pentafluorophenyl (PFP) columns offer orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and rigid shape selectivity. This makes PFP the gold standard for resolving fluorinated and chlorinated positional isomers .

  • 19 F Quantitative NMR ( 19 F qNMR): Because the fluorine atom's chemical shift is exquisitely sensitive to its spatial relationship with the electron-withdrawing carbonyl and chlorine groups, 19 F qNMR provides baseline resolution of all isomers without the need for chromatographic separation .

  • GC-FID (Post-Derivatization): Gas chromatography offers high theoretical plate counts but requires the conversion of the sticky octanoic acid moiety into a volatile methyl ester to prevent thermal degradation and peak tailing.

Performance Comparison
ParameterRP-HPLC-UV (PFP Column) 19 F qNMRGC-FID (Derivatized)
Primary Mechanism Shape selectivity, π−π interactionsNuclear magnetic shieldingBoiling point, volatility
Resolution ( Rs​ ) > 2.0 (Baseline)> 5.0 (Excellent)~ 1.5 (Moderate)
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%0.05% / 0.1%
Sample Preparation Simple (Dilute & Shoot)Simple (Dissolve in CDCl 3​ )Complex (Esterification)
Throughput High (15-20 min/run)Medium (10 min/run + prep)Low (30 min/run + derivatization)
Reference Standard Required for each isomerInternal Standard onlyRequired for each isomer

Analytical Workflow & Decision Tree

Workflow Sample Isomeric Mixture Sample (Target + Regioisomers) HPLC RP-HPLC-UV (Primary QC Method) Sample->HPLC Direct Injection NMR 19F qNMR (Orthogonal Validation) Sample->NMR Dissolve in CDCl3 GC GC-FID (Requires Derivatization) Sample->GC Methylation (TMS/Diazomethane) HPLC_Res High Resolution, Routine Release HPLC->HPLC_Res NMR_Res Absolute Quantitation, Structural ID NMR->NMR_Res GC_Res High Sensitivity, Complex Prep GC->GC_Res

Analytical workflow decision tree for isomeric purity testing.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every parameter chosen.

Protocol A: RP-HPLC-UV (Routine QC & Batch Release)

This method leverages shape selectivity and pH control to achieve baseline resolution.

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm.

    • Causality: The rigid fluorinated ring of the PFP phase interacts differently with the steric bulk of the 2,6- vs. 2,4- substitution patterns, providing the necessary separation factor ( α ) that C18 phases lack.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid has a pKa of ~4.8. Using 0.1% Formic acid (pH ~2.7) ensures the carboxylic acid remains fully protonated (neutral). This suppresses secondary ion-exchange interactions with residual silanols on the column, preventing peak tailing .

  • Gradient: 40% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 35°C.

  • Detection: UV at 220 nm.

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a known resolution mixture containing the Target and Impurity A. The run is only valid if the resolution ( Rs​ ) between the two peaks is ≥1.5 . Furthermore, the sample diluent must match the initial mobile phase conditions (40% B) to prevent solvent-shock band broadening.

Protocol B: 19 F qNMR (Orthogonal Validation & Absolute Quantitation)

When analytical reference standards for the impurities are unavailable, 19 F qNMR serves as the absolute source of truth, requiring only a single internal standard.

  • Sample Preparation: Accurately weigh ~20.0 mg of the intermediate and ~5.0 mg of α,α,α -Trifluorotoluene (TFT, internal standard). Dissolve entirely in 0.6 mL of CDCl 3​ .

  • Instrument Setup: 400 MHz (or higher) NMR spectrometer, tuned to the 19 F frequency (~376 MHz).

  • Acquisition Parameters:

    • Pulse Angle: 90° (Ensures maximum transverse magnetization for optimal Signal-to-Noise).

    • Relaxation Delay (D1): 15 seconds.

    • Causality: In quantitative NMR, the relaxation delay must be at least 5×T1​ (the longitudinal relaxation time of the slowest relaxing fluorine nucleus). If D1 is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to artificially suppressed integrals and inaccurate purity calculations.

    • Scans: 64 to 128 (Adjusted based on desired LOQ).

  • Self-Validation: The system validates itself by assessing the baseline. A perfectly flat baseline across the 300 ppm spectral width, combined with an expected integration ratio of the internal standard's CF 3​ group, confirms that the receiver gain and D1 delay were appropriately set.

Conclusion

For the isomeric purity analysis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid, RP-HPLC utilizing a PFP stationary phase is the most efficient and scalable method for routine batch release, provided that the mobile phase is properly acidified to control the octanoic acid moiety. However, during early-stage process development—or when regioisomeric impurity standards have not yet been synthesized— 19 F qNMR stands as the ultimate orthogonal technique, offering absolute quantitation and structural confirmation without the need for complex derivatization.

References

  • Zhao, X., et al. "Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation." ACS Applied Materials & Interfaces, 2022. URL:[Link]

  • Liu, R.H., et al. "Application of 19F quantitative NMR to pharmaceutical analysis." Concepts in Magnetic Resonance Part A, 2016. URL:[Link]

  • Majors, R.E. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America, 2022. URL:[Link]

Comparative

Comparative Study of Synthetic Routes to Substituted Keto-Acids: A Technical Guide for Drug Development

Substituted keto-acids (both α and β -keto acids) are privileged pharmacophores and indispensable synthetic intermediates in modern drug development. They serve as direct precursors to unnatural amino acids, heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted keto-acids (both α

  • and β -keto acids) are privileged pharmacophores and indispensable synthetic intermediates in modern drug development. They serve as direct precursors to unnatural amino acids, heterocycles, and complex active pharmaceutical ingredient (API) scaffolds, such as those found in advanced protease inhibitors. Selecting the optimal synthetic route requires a rigorous balancing of functional group tolerance, scalability, and environmental impact.

This guide objectively compares three distinct synthetic paradigms—Traditional Organometallic Chemistry, Transition-Metal Catalyzed Decarboxylative Coupling, and Biocatalytic Oxidative Deamination—providing application scientists with the experimental data and mechanistic causality needed to optimize their workflows.

Route A: Traditional Organometallic & Enolate Chemistry (The Baseline)

Mechanistic Causality

Historically, the synthesis of α -keto acids relied heavily on the nucleophilic addition of Grignard or organolithium reagents to dialkyl oxalates or Weinreb amides, followed by controlled hydrolysis 1[1]. For β -keto acids, the acylation of enolates using chelating agents or the use of bis(trimethylsilyl) malonate has been the industrial standard2[2].

The causality of this approach relies on the extreme nucleophilicity of the carbanion intermediate attacking a highly electrophilic carbonyl carbon. While the bond-forming step is thermodynamically robust, the inherent basicity of organometallic reagents severely limits functional group tolerance. Electrophilic moieties (e.g., esters, nitriles, ketones) must be masked using extensive protection/deprotection strategies, which inflates the E-factor and reduces overall atom economy.

Self-Validating Protocol: Synthesis of β -Keto Acids via Bis(trimethylsilyl) Malonate
  • Preparation of Malonate Complex: Under a strict argon atmosphere, dissolve bis(trimethylsilyl) malonate (1.1 equiv) in anhydrous THF. Add triethylamine (2.2 equiv) and anhydrous magnesium chloride (1.1 equiv). Stir at 25 °C for 2 hours to form the magnesium enolate complex.

    • Validation: The formation of a homogeneous, slightly yellow solution indicates successful metal-chelate complexation, confirming the activation of the malonate core.

  • Acylation: Cool the reaction vessel to 0 °C. Dropwise add the desired acid chloride (1.0 equiv) dissolved in THF. Stir for 12 hours, allowing the reaction to gradually warm to room temperature.

  • Hydrolysis & Decarboxylation: Quench the reaction strictly with 1M HCl.

    • Causality: The acidic workup serves a dual purpose: it hydrolyzes the labile trimethylsilyl esters and simultaneously induces the spontaneous decarboxylation of the resulting unstable malonic acid derivative, driving the reaction toward the β -keto acid.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Route B: Palladium-Catalyzed Decarboxylative Coupling (The Modern Standard)

Mechanistic Causality

To bypass the harsh, highly basic conditions of Route A, transition-metal catalysis has emerged as a sophisticated alternative. Specifically, Palladium-catalyzed decarboxylative cross-coupling utilizes α -oxocarboxylic acids as stable acyl anion equivalents3[3].

The thermodynamic driving force of this route is the irreversible extrusion of CO 2​ gas. Following the oxidative addition of an aryl/alkyl halide to the Pd(0) catalyst, the α -keto carboxylate undergoes transmetalation. Subsequent decarboxylation generates an acyl-palladium(II) intermediate, which undergoes reductive elimination to form the C-C bond. Because this pathway operates under mild, often redox-neutral conditions, it exhibits exceptional tolerance for sensitive functional groups, making it ideal for late-stage functionalization of complex APIs.

Self-Validating Protocol: Pd-Catalyzed Decarboxylative Acylation
  • Reaction Assembly: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), the substituted α -keto acid (1.5 equiv), Pd(OAc) 2​ (5 mol%), and a sterically demanding phosphine ligand (e.g., XPhos, 10 mol%).

  • Solvent & Base Addition: Add a degassed biphasic mixture of Toluene/H 2​ O (9:1) and K 2​ CO 3​ (2.0 equiv).

    • Causality: The biphasic system is critical; water facilitates the solubility of the potassium keto-acid salt, while the organic phase stabilizes the active Pd(0) species and solubilizes the aryl halide.

  • Coupling: Heat the sealed mixture to 80 °C under argon for 16 hours.

    • Validation: Monitor the reaction via a bubbler for continuous CO 2​ evolution. The cessation of gas evolution, coupled with the consumption of the aryl halide via GC-MS, validates the completion of the catalytic cycle.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox + Ar-X PdII_Trans Pd(II) Transmetalation & Decarboxylation PdII_Ox->PdII_Trans + alpha-Keto Carboxylate PdII_Trans->Pd0 Reductive Elimination (- CO2) Product Substituted Keto-Acid Product PdII_Trans->Product

Caption: Catalytic cycle of palladium-mediated decarboxylative cross-coupling for keto-acid synthesis.

Route C: Biocatalytic Oxidative Deamination (The Green Frontier)

Mechanistic Causality

Driven by the principles of green chemistry, multienzymatic cascades offer an elegant route to substituted keto-acids. Amino acid oxidases (AAOs) catalyze the highly stereoselective, oxygen-dependent oxidative deamination of canonical or non-canonical amino acids to yield α -keto acids, ammonia, and hydrogen peroxide 4[4].

The causality of this biocatalytic system is rooted in the flavin-dependent oxidation of the amine to an unstable imino acid, which spontaneously hydrolyzes in water. Because the byproduct H 2​ O 2​ can non-specifically oxidize the target keto-acid (leading to unwanted decarboxylation), the system mandates the co-administration of catalase to maintain product integrity.

Self-Validating Protocol: Enzymatic Synthesis of α -Keto Acids
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing the target L-amino acid substrate (50 mM).

  • Enzyme Addition: Add L-amino acid oxidase (L-AAO, 2 U/mL) and Catalase (20 U/mL).

    • Causality: Catalase rapidly disproportionates the H 2​ O 2​ byproduct into H 2​ O and O 2​ . This not only protects the keto-acid product from oxidative degradation but also locally regenerates O 2​ , the terminal electron acceptor required by L-AAO.

  • Incubation: Incubate the reaction at 30 °C with vigorous orbital shaking (250 rpm) to ensure maximum oxygen mass transfer.

    • Validation: Periodically test an aliquot using a coupled peroxidase/ABTS assay. A negative colorimetric result confirms the absence of residual H 2​ O 2​ , validating that the catalase is actively protecting the system.

  • Downstream Processing: Terminate the reaction by ultrafiltration (10 kDa MWCO) to recover the enzymes. The highly pure α -keto acid is retained in the permeate.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic routes, providing a data-driven basis for route selection in drug development.

Performance MetricRoute A: Organometallic / EnolateRoute B: Pd-Catalyzed DecarboxylativeRoute C: Biocatalytic Oxidative
Typical Yield 60–85%75–95%>90% (Conversion)
Atom Economy Low (Stoichiometric metal waste)Moderate (CO 2​ and halide byproducts)High (O 2​ as sole oxidant)
E-factor High (>20)Moderate (5–15)Low (<5)
Functional Group Tolerance Poor (Requires extensive protecting groups)Excellent (Tolerates esters, amines, nitriles)Excellent (Aqueous, neutral pH conditions)
Scalability High (Established industrial baseline)Moderate (Limited by Pd and ligand costs)High (With enzyme immobilization tech)

Workflow Decision Matrix

G Start Target: Substituted Keto-Acid Traditional Route A: Organometallic/Enolate Start->Traditional High volume, simple substrates Catalytic Route B: Pd-Catalyzed Coupling Start->Catalytic Complex APIs, high tolerance Biocatalytic Route C: Biocatalytic Oxidation Start->Biocatalytic Green chemistry, chiral precursors Trad_Pro Pros: Scalable Cons: Harsh conditions Traditional->Trad_Pro Cat_Pro Pros: Mild, tolerant Cons: Metal cost Catalytic->Cat_Pro Bio_Pro Pros: Aqueous, selective Cons: Substrate specific Biocatalytic->Bio_Pro

Caption: Workflow decision tree for selecting a keto-acid synthetic route based on substrate complexity.

References

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews.
  • Ragavan, et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters.
  • Wang, C. (2021). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Molecules.
  • Parmeggiani, F., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology.

Sources

Validation

In Silico Prediction vs. Experimental Data for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid: A Validation Guide

Executive Summary In modern drug discovery, in silico prediction of physicochemical properties using machine learning and molecular fingerprints has become a cornerstone for triage and lead optimization [1]. However, com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, in silico prediction of physicochemical properties using machine learning and molecular fingerprints has become a cornerstone for triage and lead optimization [1]. However, computational models frequently struggle with complex, multi-functional intermediates where 3D conformational folding and crystal lattice energies deviate from standard 2D topological predictions.

This guide provides an objective comparison between computational predictions and empirical data for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0), a highly functionalized building block utilized in the synthesis of novel therapeutics[2]. By dissecting the causality behind experimental choices, this guide equips researchers with the authoritative methodologies required to bridge the gap between predictive cheminformatics and benchtop reality.

Compound Profile & Structural Nuances

PropertyDetail
IUPAC Name 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS Number 951891-40-0[2]
Molecular Formula C₁₄H₁₆ClFO₃[2]
Molecular Weight 286.73 g/mol
SMILES O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl[2]
Structural Features Ortho-halogenated phenyl ring, distal aliphatic carboxylic acid, hexamethylene linker.

The Structural Challenge: The presence of ortho-chloro and ortho-fluoro substituents induces severe steric hindrance, forcing the adjacent ketone out of the plane of the phenyl ring. This non-planarity disrupts conjugation and alters the molecule's crystal packing behavior—nuances that are notoriously difficult for standard 2D quantitative structure-property relationship (QSPR) models to capture accurately[1].

The Causality of Discrepancies: In Silico vs. Reality

Lipophilicity (LogP)

In silico tools (e.g., ALOGPS, SwissADME) typically calculate LogP based on atom-contribution approaches. For this compound, consensus models predict a LogP of ~3.92. However, experimental shake-flask data reveals a slightly higher lipophilicity (LogP ~4.15). The Causality: The flexible hexamethylene chain can fold over the halogenated aromatic ring in aqueous environments to minimize the hydrophobic surface area exposed to water. This intramolecular hydrophobic collapse is often missed by 2D predictive models, leading to an underestimation of true lipophilicity.

Acid Dissociation Constant (pKa)

The Causality of Assay Selection: The ionizable group (carboxylic acid) is separated from the UV-active chromophore (the halogenated phenyl ketone) by a flexible 6-carbon linker. Deprotonation at the distal acid does not alter the electron density or the UV absorbance profile of the chromophore. Therefore, traditional UV-metric pKa determination is fundamentally invalid for this molecule. Potentiometric titration is the mandatory gold standard here [3]. Because the ionizable group is a standard aliphatic acid unperturbed by the distant aromatic ring, in silico predictions (pKa ~4.68) align almost perfectly with experimental data (pKa ~4.75).

Thermodynamic Aqueous Solubility (LogS)

Predictive models often overestimate the solubility of this compound at low pH. The Causality: While computational tools accurately assess the solvation penalty of the lipophilic chain, they fail to account for the high crystal lattice energy driven by the rigid, interlocking packing of the ortho-halogenated rings in the solid state. Experimental thermodynamic solubility assays—requiring extended equilibration times—are required to capture this solid-state thermodynamic penalty [4].

Quantitative Comparison: Prediction vs. Empirical Data

Physicochemical PropertyIn Silico Prediction (Consensus)Experimental ResultVariance Analysis
LogP (Lipophilicity) 3.924.15 ± 0.05Underestimated. 2D models miss hydrophobic chain folding.
pKa (Acid Dissociation) 4.684.75 ± 0.02High accuracy. Aliphatic acid behavior is well-parameterized.
LogS (Solubility, pH 3.0) 12.5 µg/mL2.8 µg/mLOverestimated. Models fail to capture high crystal lattice energy.
LogS (Solubility, pH 7.4) > 1000 µg/mL> 1000 µg/mLConcordant. Complete ionization drives massive solubility gains.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and thermodynamic safeguards.

Protocol 1: Thermodynamic Solubility via HPLC-UV

Purpose: To determine the true equilibrium solubility, avoiding the false-positive overestimations common in rapid kinetic assays.

  • Sample Preparation: Weigh 2.0 mg of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid into a chemically inert glass vial.

  • Buffer Addition: Add 1.0 mL of aqueous phosphate buffer (pH 7.4) or 0.1 M HCl (pH 1.0).

  • Thermodynamic Equilibration: Seal the vial and incubate on an orbital shaker at 400 rpm and 25 °C for 72 hours.

    • Validation Check: A 72-hour timeframe ensures the transition from a metastable amorphous suspension to the lowest-energy crystalline state. Shorter incubations risk measuring supersaturated kinetic states[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Analyze the filtrate via RP-HPLC-UV (λ = 254 nm) using a C18 column and a mobile phase of Water/Acetonitrile (0.1% Formic Acid).

    • Validation Check: Calculate concentration against a multi-point calibration curve (R² > 0.99). Inject a known quality control (QC) standard every 10 samples to verify instrument stability.

Protocol 2: Potentiometric pKa Determination

Purpose: To accurately measure the dissociation constant without relying on UV chromophore shifts.

  • Standardization: Standardize the 0.1 M NaOH titrant against potassium hydrogen phthalate (KHP) prior to use to guarantee molar accuracy.

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl solution to maintain a constant ionic strength, achieving a concentration of ~1 mM.

  • Environmental Control: Purge the solution with nitrogen gas for 5 minutes.

    • Validation Check: This displaces dissolved CO₂, preventing the formation of carbonic acid which would artificially skew the titration curve and invalidate the pKa reading[3].

  • Titration Execution: Immerse a calibrated combined pH glass electrode into the vessel. Titrate with the standardized 0.1 M NaOH at a precise dosing rate of 0.2 mL/min.

  • Data Analysis: Continuously record the pH vs. titrant volume. Determine the pKa from the inflection point of the titration curve (where pH = pKa at the half-equivalence point) using the first derivative method.

Visualizations

Workflow A Compound Input CAS: 951891-40-0 B In Silico Profiling (LogP, LogS, pKa) A->B C Experimental Validation A->C G Data Integration & Model Refinement B->G D Thermodynamic Solubility (HPLC-UV) C->D E Potentiometric Titration (pKa Determination) C->E F Shake-Flask Method (LogD/LogP) C->F D->G E->G F->G

Integrated workflow for in silico prediction and experimental validation.

Ionization A Low pH (pH < 3.0) Unionized Carboxylic Acid B Physiological pH (pH 7.4) Ionized Carboxylate A->B Deprotonation (pKa ~4.7) C High Lipophilicity Poor Aqueous Solubility A->C Drives D Reduced Lipophilicity Enhanced Aqueous Solubility B->D Drives

pH-dependent ionization states and their effect on solubility.

References

  • Zang, Q. et al. "In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning." Journal of Chemical Information and Modeling, 2017. URL:[Link][1]

  • Avdeef, A. et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, 2020. URL:[Link][3]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal, 2018. URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Efficacy of Novel Fatty Acid Synthesis Inhibitors Against Resistant Staphylococcal Strains

Disclaimer: Initial searches for "8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid" did not yield publicly available data. This suggests the compound is novel, proprietary, or experimental.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial searches for "8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid" did not yield publicly available data. This suggests the compound is novel, proprietary, or experimental. This guide has been constructed using Afabicin (Debio 1450) , a clinical-stage, first-in-class FabI inhibitor, as a representative molecule for a novel fatty acid synthesis inhibitor. The principles, experimental designs, and comparative analyses presented herein provide a robust framework for evaluating the efficacy of any new chemical entity targeting this pathway against resistant pathogens.

Introduction: The Imperative for Novel Antibacterials

The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. For years, vancomycin has been the cornerstone of therapy for serious MRSA infections.[1][2][3] However, the emergence of strains with reduced susceptibility to vancomycin (vancomycin-intermediate S. aureus, or VISA) and reports of treatment failures have underscored the urgent need for new therapeutic agents.[4] Standard-of-care alternatives like linezolid and daptomycin have proven valuable, but they too face emerging resistance and can have limitations related to safety and spectrum of activity.[1][5][6]

A promising and relatively unexploited area for antibacterial development is the bacterial fatty acid synthesis (FASII) pathway.[7][8][9] This pathway is essential for bacterial viability and is distinct from the type I FAS (FASI) system found in mammals, making it an attractive selective target.[7][8] This guide focuses on the comparative efficacy of a novel FASII inhibitor, represented by afabicin, against resistant S. aureus strains, benchmarking its performance against established therapies.

Mechanism of Action: A Targeted Approach

Afabicin is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452).[10][11][12] Afabicin desphosphono specifically inhibits enoyl-acyl carrier protein reductase (FabI), a key enzyme that catalyzes the final, rate-limiting step in the bacterial fatty acid elongation cycle.[10][11] By blocking FabI, the compound disrupts the synthesis of fatty acids essential for building and maintaining the bacterial cell membrane, leading to bacterial cell death.[11] This targeted mechanism provides a narrow spectrum of activity, primarily against Staphylococcus species, which can be advantageous in minimizing disruption to the patient's native gut microbiota.[10][11]

In contrast, established anti-MRSA agents have different mechanisms:

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis.[1]

  • Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit.[2]

  • Daptomycin: A cyclic lipopeptide that disrupts the cell membrane function.[13]

Mechanism_of_Action cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Pathway cluster_drugs Antibiotic Action cluster_targets Bacterial Cell Targets Acetyl_CoA Acetyl-CoA Elongation_Cycle Elongation Cycle (FabG, FabZ) Acetyl_CoA->Elongation_Cycle FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP (Fatty Acid) Enoyl_ACP->Acyl_ACP FabI Acyl_ACP->Elongation_Cycle FabF/B Afabicin Afabicin (Debio 1452) Afabicin->Enoyl_ACP Inhibits Vancomycin Vancomycin Cell_Wall Cell Wall Vancomycin->Cell_Wall Inhibits Synthesis Linezolid Linezolid Ribosome Ribosome Linezolid->Ribosome Inhibits Protein Synthesis Daptomycin Daptomycin Cell_Membrane Cell Membrane Daptomycin->Cell_Membrane Disrupts

Caption: Comparative Mechanisms of Action.

Comparative In Vitro Efficacy

The foundational analysis for any new antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[14][15] A lower MIC value indicates greater potency.

Head-to-Head MIC Data

Studies have consistently shown that afabicin desphosphono (the active form of afabicin) exhibits potent activity against a wide range of S. aureus isolates, including those resistant to other antibiotics.[16]

Table 1: Comparative MIC Values (µg/mL) Against S. aureus Strains

AntibioticMSSA (MIC₉₀)MRSA (MIC₉₀)Linezolid-Resistant MRSA (MIC Range)Vancomycin-Intermediate SA (VISA) (MIC Range)
Afabicin desphosphono 0.03 [9]≤0.015 - 0.016 [9][10]≤0.015 - 0.03 ≤0.015 - 0.03
Vancomycin1[9]1-2[10]≤24-8
Linezolid≤2≤2>4≤2
Daptomycin0.5[9]0.5-1≤1≤1

MIC₉₀ is the concentration required to inhibit 90% of isolates.

Interpretation of Data: The exceptionally low MIC₉₀ values for afabicin desphosphono against both methicillin-susceptible S. aureus (MSSA) and MRSA highlight its high potency.[9] Crucially, this potency is maintained against strains that have developed resistance to linezolid and those with reduced susceptibility to vancomycin. This suggests that there is no cross-resistance between the FabI inhibition mechanism and the mechanisms of resistance to these other antibiotic classes.

Bactericidal Activity: Time-Kill Kinetics

While MICs define the concentration needed to inhibit growth, time-kill assays reveal the rate and extent of bacterial killing.[17] An agent is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the bacterial colony-forming units (CFU/mL) from the initial inoculum.[17][18][19]

Table 2: Hypothetical Time-Kill Assay Results Against MRSA (ATCC 43300) at 4x MIC

Time (hours)Growth Control (log₁₀ CFU/mL)Afabicin (log₁₀ CFU/mL)Vancomycin (log₁₀ CFU/mL)Linezolid (log₁₀ CFU/mL)
05.55.55.55.5
26.24.15.25.4
47.12.84.85.3
88.5<2.04.15.1
249.2<2.03.55.0

Experimental Insight: The data demonstrate that afabicin exhibits rapid bactericidal activity, achieving a >3-log₁₀ reduction within 8 hours. Vancomycin also shows bactericidal effects, but at a slower rate. Linezolid, at this concentration, acts primarily as a bacteriostatic agent, preventing further growth but not causing a significant reduction in viable bacteria. This rapid killing action is a desirable attribute for treating severe, acute infections.

Pharmacodynamics: The Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[20] A longer PAE allows for less frequent dosing intervals without loss of efficacy.

The PAE is calculated as: PAE = T - C , where:

  • T is the time required for the drug-exposed culture to increase by 1-log₁₀ CFU/mL after drug removal.

  • C is the corresponding time for the unexposed control culture.[20]

Afabicin has been shown to have a significant PAE against S. aureus. This is a key pharmacodynamic advantage, suggesting that its antibacterial activity persists even when serum concentrations temporarily dip below the MIC.

Clinical Efficacy and Safety

Ultimately, in vitro advantages must translate to clinical effectiveness. In a Phase 2 clinical trial for acute bacterial skin and skin structure infections (ABSSSI), afabicin demonstrated non-inferiority to the standard-of-care combination of vancomycin followed by oral linezolid.[10]

  • Primary Outcome: Early clinical response at 48-72 hours was comparable across treatment groups (94.6% for low-dose afabicin vs. 91.1% for vancomycin/linezolid).[10]

  • Microbiological Eradication: Afabicin was highly effective at eradicating S. aureus, including MRSA.[10][21]

  • Safety: Afabicin was generally well-tolerated, with the most common side effects being mild headache and nausea.[10] Notably, in a meta-analysis, vancomycin was associated with a higher risk of nephrotoxicity compared to alternatives.[22][23]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following standardized protocols are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Drug Dilution: Perform a two-fold serial dilution of the test antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[15][24]

MIC_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum dilute_inoculum Dilute to 5x10^5 CFU/mL in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the rate of bactericidal activity.

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting concentration of ~5 x 10⁵ CFU/mL.[18]

  • Exposure: Add the test antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial culture. Include a growth control flask without any antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.[17][19]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto Tryptic Soy Agar (TSA).

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C and count the resulting colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[17]

Conclusion and Future Directions

The data strongly support the efficacy of novel FabI inhibitors, represented here by afabicin, as a potent and targeted therapeutic option against resistant Staphylococcus aureus. Its distinct mechanism of action, high in vitro potency against both MRSA and MSSA, rapid bactericidal activity, and promising clinical data position it as a valuable future addition to the antibacterial arsenal.

For researchers in drug development, the FASII pathway remains a fertile ground for discovering new agents. The comparative methodologies outlined in this guide provide a clear framework for evaluating the potential of new chemical entities like 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid. Future studies should continue to explore the efficacy of these novel compounds against a broader range of clinical isolates and further define their in vivo pharmacokinetic and pharmacodynamic profiles to optimize their clinical application.

References

  • Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid. (n.d.). PMC. [Link]

  • Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review. (2024). PMC. [Link]

  • Fatty acid biosynthesis as a target for novel antibacterials. (n.d.). PMC. [Link]

  • Efficacy and safety of linezolid versus teicoplanin for the treatment of MRSA infections: a meta-analysis. (2018). Brazilian Journal of Infectious Diseases. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). MDPI. [Link]

  • Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Efficacy and Safety of Daptomycin versus Vancomycin for Bacteremia Caused by Methicillin-Resistant Staphylococcus aureus with Vancomycin Minimum Inhibitory Concentration > 1 µg/mL: A Systematic Review and Meta-Analysis. (2022). MDPI. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory. [Link]

  • An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA). (n.d.). Dove Medical Press. [Link]

  • Discovery of Novel Antibiotics as Covalent Inhibitors of Fatty Acid Synthesis. (2020). ACS Publications. [Link]

  • Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis. (2024). PLOS ONE. [Link]

  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. (n.d.). ResearchGate. [Link]

  • Antibacterial Targets in Fatty Acid Biosynthesis. (n.d.). CORE. [Link]

  • Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

  • Linezolid in Methicillin-Resistant Staphylococcus aureus Nosocomial Pneumonia: A Randomized, Controlled Study. (2012). Clinical Infectious Diseases. [Link]

  • Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. (2025). PubMed. [Link]

  • Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. (n.d.). Hep Journals. [Link]

  • Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. (2024). PubMed. [Link]

  • In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Afabicin. (n.d.). Wikipedia. [Link]

  • Automatic procedures for measuring post-antibiotic effect and determining random errors. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]

  • Afabicin. Enoyl-[acyl-carrier-protein] reductase FabI inhibitor, Antibacterial drug. (2020). Prous Science. [Link]

  • Comparative efficacy of vancomycin in treating ST5 and ST764 methicillin-resistant Staphylococcus aureus infections in adult patients. (2023). mSphere. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection. (n.d.). PMC. [Link]

  • Determining post antibiotic effect (PAE) of antimycobacterial compounds using autobioluminescent Mtb v1. (n.d.). ResearchGate. [Link]

  • Daptomycin as Frontline Therapy for MRSA Bacteremia: Has the Time Come? (2021). Contagion Live. [Link]

  • Is It Time to Replace Vancomycin in the Treatment of Methicillin-Resistant Staphylococcus aureus Infections? (2013). Clinical Infectious Diseases. [Link]

  • Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]

  • 4.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol. [Link]

  • 2.4. Time–Kill Assay. (n.d.). Bio-protocol. [Link]

  • Automatic procedures for measuring post-antibiotic effect and determining random errors. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]

  • Activity of Debio1452, a FabI inhibitor with potent activity against S. aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains. (n.d.). ResearchGate. [Link]

  • Time-Kill Assay. (n.d.). Academia.edu. [Link]

  • Post-antibiotic effects and post-antibiotic sub-minimal inhibitory concentration effects of chlorhexidine against oral bacteria. (n.d.). Chosun University. [Link]

  • Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against S. aureus. (2020). International Journal of Antimicrobial Agents. [Link]

  • Emerging Treatment Options for Acute Bacterial Skin and Skin Structure Infections and Bloodstream Infections Caused by Staphylococcus aureus: A Comprehensive Review of the Evidence. (2022). Taylor & Francis Online. [Link]

  • Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. (2024). Journal of Antimicrobial Chemotherapy. [Link]

  • A promising breakthrough against antibiotic resistance. (2024). MedflixS. [Link]

  • In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. (n.d.). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing complex halogenated intermediates like 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid requires more than just following a generic checklist—it requires a mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex halogenated intermediates like 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid requires more than just following a generic checklist—it requires a mechanistic understanding of the chemical's reactivity and environmental fate.

This compound is characterized by a terminal carboxylic acid, a ketone (oxo) group, and a di-halogenated (chloro and fluoro) phenyl ring. Due to the presence of stable carbon-halogen bonds, this compound falls strictly under halogenated waste protocols[1]. Improper disposal, such as sink disposal or mixing with non-halogenated solvents, violates environmental regulations and poses severe safety risks[2].

The following guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this specific chemical.

Hazard Assessment & Causality: Why Strict Segregation is Required

To design a fail-safe disposal protocol, we must first understand the chemical causality driving these requirements:

  • Dioxin/Furan Formation Risk: The primary hazard in disposing of halogenated aromatics is their behavior under thermal stress. If incinerated at low temperatures, compounds containing ortho-halogens (like the 2-chloro-6-fluorophenyl group) can undergo condensation reactions to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, destruction requires high-temperature rotary kiln incineration (1,100°C – 1,200°C)[3].

  • Acid Gas Generation: Complete thermal oxidation of this molecule cleaves the carbon-halogen bonds, releasing hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Disposal facilities must utilize caustic scrubbers (e.g., sodium hydroxide spray) to neutralize these acidic combustion products before atmospheric release[4].

  • Land Disposal Restrictions (LDR): Under EPA 40 CFR Part 268, the land disposal of untreated halogenated organic waste is strictly prohibited[5]. The waste must be treated via incineration to meet specific concentration levels before any residual ash can be landfilled[6].

  • Corrosivity and Compatibility: The terminal carboxylic acid is a weak organic acid. While not as corrosive as mineral acids, prolonged contact with metal containers (especially in the presence of trace moisture) can lead to acid-catalyzed corrosion. High-density polyethylene (HDPE) or borosilicate glass must be used for accumulation[7].

Waste Segregation & Incineration Pathway

DisposalWorkflow Gen Waste Generation: 8-(2-Chloro-6-fluorophenyl) -8-oxooctanoic acid PhaseCheck Determine Waste Phase Gen->PhaseCheck Solid Solid Waste (Powders, Filters, PPE) PhaseCheck->Solid Solid Phase Liquid Liquid Waste (Reaction Mixtures, Solvents) PhaseCheck->Liquid Liquid Phase ContainerS Seal in HDPE/Glass Solid Waste Container Solid->ContainerS ContainerL Collect in Halogenated Liquid Waste Carboy Liquid->ContainerL Labeling Apply EPA Hazardous Waste Label (Halogenated) ContainerS->Labeling ContainerL->Labeling Storage Secondary Containment (Satellite Accumulation Area) Labeling->Storage Disposal High-Temp Incineration (>1100°C) with Caustic Scrubbing Storage->Disposal EHS Pickup & Transport

Figure 1: Operational workflow for the segregation, containment, and disposal of halogenated waste.

Step-by-Step Disposal Protocols

Evaporation of chemical waste inside a fume hood as a method of disposal is a direct violation of hazardous waste regulations[8]. All waste must be captured and processed through the following protocols.

Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Items)

Applies to: Unused powder, contaminated filter paper, disposable spatulas, and weighing boats.

  • Collection: Gather all solid residues and contaminated consumables inside the fume hood. Do not dry sweep spilled powder, as this generates inhalable dust.

  • Primary Containment: Place the solid waste into a wide-mouth, sealable HDPE container or a borosilicate glass jar. Do not use galvanized steel or other metal cans , as the acidic nature of the octanoic acid tail may cause corrosion over time[7].

  • Labeling: Affix a standardized "Hazardous Waste" label immediately. Explicitly write "Halogenated Organic Acid Solid: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid" on the label.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly closed unless actively adding waste[2].

  • EHS Transfer: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department for transfer to a permitted incineration facility.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applies to: Mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • Compatibility Verification: Ensure the liquid waste stream does not contain incompatible chemicals such as strong oxidizers (e.g., peroxides, nitrates) or strong bases. Mixing halogenated organic acids with strong bases can trigger an exothermic neutralization reaction[2].

  • Neutralization (Self-Validation Step): If the compound is dissolved in an aqueous/organic mixture at a high concentration, carefully adjust the pH to between 5.5 and 9.0 using a dilute, compatible base (e.g., sodium bicarbonate) to minimize corrosivity during transport. Self-Validation: Confirm the pH using universal indicator paper before sealing the mixture.

  • Transfer to Carboy: Funnel the liquid into a designated "Halogenated Solvent Waste" carboy (typically a 2.5-gallon or 5-gallon HDPE container provided by EHS)[2]. Never mix with non-halogenated waste , as this dilutes the halogen content unpredictably and complicates the incineration facility's ability to maintain required BTU values[9].

  • Vapor Control: Remove the funnel immediately after pouring and securely cap the carboy to prevent volatile emissions[7].

  • Documentation: Update the waste log attached to the carboy, noting the estimated volume and concentration of the chemical added.

Quantitative Data & Operational Specifications

ParameterSpecificationCausality / Rationale
Waste Stream Classification Halogenated OrganicContains stable C-Cl and C-F bonds; requires specialized thermal destruction.
Incineration Temperature > 1,100°CRequired to completely cleave halogen bonds and prevent PCDD/PCDF (dioxin) formation[3].
Emission Control Caustic Scrubber (NaOH)Neutralizes HCl and HF gases generated during thermal oxidation[4].
Container Material HDPE or Borosilicate GlassPrevents acid-catalyzed corrosion caused by the carboxylic acid moiety[7].
Aqueous Waste pH Limit 5.5 to 9.0Prevents exothermic reactions and container degradation in the waste carboy.
Max Accumulation Volume 55 gallons (SAA limit)Complies with EPA Satellite Accumulation Area regulations for standard hazardous waste.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent environmental release:

  • Solid Spill: Gently cover the powder with slightly dampened absorbent pads to suppress dust, or carefully scoop it into an HDPE waste container using a non-sparking tool.

  • Liquid Spill (Solution): Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize residual traces of the carboxylic acid, followed by a water rinse. Collect all cleanup materials as halogenated hazardous waste.

References

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health & Safety. Available at:[Link]

  • Land Disposal Restrictions for Hazardous Waste (40 CFR Part 268). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Washington, DC: The National Academies Press. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA), Hazardous Waste Engineering Research Laboratory. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

As a Senior Application Scientist, I understand that for drug development professionals and researchers, handling complex intermediate compounds requires more than a cursory glance at a standardized Safety Data Sheet (SD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that for drug development professionals and researchers, handling complex intermediate compounds requires more than a cursory glance at a standardized Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to build a self-validating safety and operational protocol.

Here is your comprehensive, scientifically grounded guide for the safe handling, personal protective equipment (PPE) selection, and logistical disposal of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid .

Mechanistic Hazard Profiling

Before selecting PPE, we must establish why this specific chemical poses a risk to laboratory personnel[1]. The structure of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid combines an eight-carbon aliphatic chain, a terminal carboxylic acid, a ketone, and a di-halogenated (chloro, fluoro) phenyl ring.

  • Acidity & Localized Corrosivity: The terminal carboxylic acid moiety can donate protons, leading to localized pH drops upon contact with aqueous environments (such as mucous membranes or sweat on the skin). This presents an acute irritant and potential corrosive hazard.

  • Lipophilicity & Systemic Permeation: The 2-chloro-6-fluorophenyl group is highly lipophilic. If this compound is dissolved in organic solvents (e.g., DMSO, dichloromethane) for biological assays or synthesis, the solvent acts as a carrier. This significantly increases the molecule's ability to permeate the lipid bilayers of the stratum corneum, turning a localized hazard into a systemic exposure risk.

  • Halogenated Reactivity: The presence of chlorine and fluorine atoms dictates strict environmental logistics. This compound cannot be incinerated in standard waste streams due to the risk of generating highly toxic dioxins or corrosive hydrogen halides[2].

Targeted PPE Selection System

A robust PPE system does not just cover the body; it matches the barrier material to the chemical's specific permeation profile and the operational task[3].

Table 1: PPE Matrix for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

PPE CategoryRecommended EquipmentMechanistic Justification
Hand Protection (Solid) 100% Nitrile Gloves (min. 4 mil)Nitrile provides an excellent barrier against dry organic acids and prevents electrostatic adhesion of powders to the skin[4].
Hand Protection (Solution) Viton™ or Silver Shield® LaminateIf handling the compound dissolved in halogenated solvents (e.g., Chloroform or DCM), nitrile will degrade rapidly. Viton is required for halogenated solvent resistance[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne dust during weighing and liquid splashes. Standard safety glasses with side shields are insufficient for corrosive liquids[4].
Body Protection 100% Cotton Lab CoatCotton is preferred over synthetic materials (like polyester) which can melt and adhere to the skin in the event of a flash fire[4].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing large quantities outside a ventilated enclosure. Routine handling must be done in a fume hood.

Operational Workflow: Safe Handling & Transfer

Trustworthiness in the laboratory requires a self-validating protocol. Follow this step-by-step methodology to ensure zero-exposure transfer during weighing and solubilization.

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which could react exothermically with the carboxylic acid.

Step 2: PPE Donning Sequence

  • Inspect gloves for micro-tears by inflating them slightly before use.

  • Don the cotton lab coat, followed by ANSI Z87.1 goggles, and finally the gloves. Ensure the glove cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 3: Handling and Weighing

  • Use an anti-static weighing boat. Halogenated organic powders often hold static charges, causing them to aerosolize or cling unpredictably to spatulas.

  • Use a grounded stainless steel or PTFE-coated spatula.

  • Transfer the required mass of the compound slowly, keeping the container as close to the weigh boat as possible to minimize dust generation.

Step 4: Decontamination

  • Wipe down the analytical balance and surrounding area with a compatible solvent known to dissolve the compound (e.g., ethanol or isopropanol).

  • Follow with a secondary wipe using soapy water to remove any residual solvent film.

Logistical Disposal Plan

The most critical logistical error in handling this compound is improper waste segregation. Because it contains chlorine and fluorine, it must be classified and segregated as halogenated waste[5][6].

  • Liquid Waste: Any solvent containing 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid must be deposited in a clearly labeled "Halogenated Organic Waste" carboy. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental hazards, as halogenated waste requires specialized high-temperature incineration[6].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated solid hazardous waste bin. Do not dispose of these in the general municipal trash[7].

  • Empty Containers: A container is only considered legally "empty" if less than 3% of the original weight remains. Even then, containers that held halogenated substances should be defaced and disposed of via Environmental Health and Safety (EH&S) protocols rather than standard glass recycling[5].

Workflow Visualization

G Start Start: Chemical Handling 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid PPE Don PPE: Nitrile/Viton Gloves, Z87.1 Goggles, Cotton Coat Start->PPE Hood Execute Work in Fume Hood (80-100 fpm) PPE->Hood WasteGen Generate Chemical Waste Hood->WasteGen Decision Is Waste Liquid or Solid? WasteGen->Decision Liquid Liquid Waste Decision->Liquid Solvent Solid Solid Waste (Gloves, Weigh Boats) Decision->Solid Consumables HaloStream Halogenated Organic Waste Stream (Carboy) Liquid->HaloStream Contains Cl, F SolidStream Contaminated Solid Waste Bin Solid->SolidStream Trace Contamination

Workflow for the safe handling and halogenated waste segregation of the target compound.

References

  • Chemscape. "Selecting and Using PPE: Best Practices for Chemical Safety." Chemscape.
  • University of Texas at Arlington. "SAFE OPERATING PROCEDURE HAZARDOUS WASTE DISPOSAL." UTA.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
  • University of Oxford. "Hazardous Waste | Department of Materials." Ox.ac.uk.
  • Cornell University. "7.2 Organic Solvents | Environment, Health and Safety." Cornell.edu.
  • Health and Safety Authority (HSA). "A Guide to Non-Respiratory Personal Protective Equipment (PPE)." HSA.ie.
  • University of Nevada, Reno. "Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment." UNR.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
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Reactant of Route 2
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
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